7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Description
Properties
IUPAC Name |
7-bromo-2-methylindazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-12-8(5-13)6-3-2-4-7(10)9(6)11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLRTSWDWSKOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=C(C2=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676669 | |
| Record name | 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845751-70-4 | |
| Record name | 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2-methyl-2H-indazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process commencing with the formation of the 7-bromo-1H-indazole scaffold, followed by a regioselective N-methylation to yield the desired 2-methyl isomer, and culminating in a targeted C3-formylation. This document delves into the mechanistic rationale behind the selected reactions, offers detailed experimental protocols, and discusses potential alternative methodologies, thereby serving as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse and potent biological activities. Molecules incorporating the indazole nucleus have been successfully developed as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The specific substitution pattern on the indazole ring is critical for modulating the pharmacological profile of these compounds. This compound serves as a versatile intermediate, with the bromine atom providing a handle for further cross-coupling reactions, the N-methyl group influencing the electronic and steric properties, and the aldehyde functionality at the C3 position acting as a precursor for a wide array of chemical transformations. This guide elucidates a reliable synthetic route to this valuable compound, emphasizing experimental reproducibility and scalability.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a three-step sequence. This strategy allows for the precise installation of the required substituents at the desired positions on the indazole core.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 7-Bromo-1H-indazole
The initial step involves the synthesis of the 7-bromo-1H-indazole core. A common and effective method is the Sandmeyer reaction, starting from the readily available 7-amino-1H-indazole. This reaction provides a reliable means of introducing the bromine atom at the 7-position.
Causality Behind Experimental Choices
The Sandmeyer reaction is a well-established and high-yielding method for the conversion of an aryl amine to an aryl halide. The use of hydrobromic acid as the solvent and source of bromide ions, along with sodium nitrite for the in-situ formation of the diazonium salt, is standard practice. Cuprous bromide is employed as a catalyst to facilitate the decomposition of the diazonium salt and the introduction of the bromide. The reaction is performed at low temperatures to ensure the stability of the diazonium intermediate.
Experimental Protocol
-
Diazotization: 7-Amino-1H-indazole (1.0 eq) is dissolved in concentrated hydrobromic acid and water. The solution is cooled to between -10 °C and -5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq) in water is then added dropwise, ensuring the temperature remains below 0 °C. The mixture is stirred for an additional 15-30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, cuprous bromide (1.1 eq) is dissolved in concentrated hydrobromic acid and cooled. The previously prepared diazonium salt solution is then added slowly to the cuprous bromide solution.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
| Parameter | Value |
| Starting Material | 7-Amino-1H-indazole |
| Key Reagents | NaNO₂, CuBr, HBr |
| Solvent | Water, Hydrobromic Acid |
| Temperature | -10 °C to Room Temperature |
| Typical Yield | 35-45%[1] |
Step 2: Regioselective N-Methylation of 7-Bromo-1H-indazole
The N-alkylation of indazoles can often lead to a mixture of N1 and N2 isomers. To achieve the desired 7-Bromo-2-methyl-2H-indazole, a regioselective methylation protocol is paramount. The presence of an electron-withdrawing bromine atom at the C7 position generally favors N2 alkylation.[2] A highly effective and selective method involves the use of methyl 2,2,2-trichloroacetimidate in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Causality Behind Experimental Choices
The use of trifluoromethanesulfonic acid as a catalyst promotes the formation of a highly reactive electrophilic species from the methyl trichloroacetimidate. This system has been shown to exhibit high selectivity for the N2 position of the indazole ring.[3] The reaction proceeds under mild conditions and generally provides the desired N2-alkylated product in good yield with minimal formation of the N1 isomer.
Experimental Protocol
-
Reaction Setup: To a solution of 7-bromo-1H-indazole (1.0 eq) and methyl 2,2,2-trichloroacetimidate (1.5 eq) in a suitable aprotic solvent such as dichloromethane or 1,2-dichloroethane, is added a catalytic amount of trifluoromethanesulfonic acid (0.1 eq) at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash column chromatography on silica gel to afford 7-bromo-2-methyl-2H-indazole.[3]
| Parameter | Value |
| Starting Material | 7-Bromo-1H-indazole |
| Key Reagents | Methyl 2,2,2-trichloroacetimidate, TfOH |
| Solvent | Dichloromethane or 1,2-Dichloroethane |
| Temperature | Room Temperature |
| Typical Yield | High (specific yield dependent on substrate) |
Step 3: C3-Formylation of 7-Bromo-2-methyl-2H-indazole
The final step is the introduction of a carbaldehyde group at the C3 position of the N-methylated indazole. While direct Vilsmeier-Haack formylation of 1H-indazoles can be challenging, N-substituted indazoles are often more amenable to this transformation. However, a more recent and highly efficient method involves a microwave-assisted, Selectfluor-mediated formylation using dimethyl sulfoxide (DMSO) as the formylating agent.[4]
Causality Behind Experimental Choices
This modern formylation method offers several advantages, including high regioselectivity for the C3 position and the use of readily available and less hazardous reagents compared to traditional formylation methods like those involving organolithium species.[5] The use of microwave irradiation can significantly reduce reaction times and improve yields.[4] Selectfluor acts as an oxidant in this transformation, which is proposed to proceed through a radical pathway.[4]
Caption: Proposed radical pathway for the C3-formylation of 2H-indazoles.
Experimental Protocol
-
Reaction Setup: In a microwave-safe reaction vessel, 7-bromo-2-methyl-2H-indazole (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). Selectfluor (3.0 eq) is then added to the solution.
-
Microwave Irradiation: The vessel is sealed, and the reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 125 °C) for a specified time (typically 1 hour).[4]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.[4]
| Parameter | Value |
| Starting Material | 7-Bromo-2-methyl-2H-indazole |
| Key Reagents | Selectfluor, DMSO |
| Solvent | DMSO |
| Conditions | Microwave Irradiation, 125 °C |
| Typical Yield | Moderate to Excellent[4] |
Alternative Methodologies and Considerations
While the outlined pathway is robust, alternative methods for each step are available and may be suitable depending on substrate scope and available resources.
-
For N-Methylation: Traditional methods using methyl iodide or dimethyl sulfate with a base like sodium hydride or potassium carbonate can be employed. However, these methods often result in mixtures of N1 and N2 isomers, necessitating careful chromatographic separation.[3]
-
For C3-Formylation: A classical approach involves the deprotonation of the C3 position using a strong base like n-butyllithium or lithium diisopropylamide (LDA) at low temperatures, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF).[5] This method is effective but requires strictly anhydrous conditions and careful temperature control. The Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and DMF is another possibility for formylating electron-rich N-substituted heterocycles.[6][7]
Conclusion
This technical guide has detailed a reliable and efficient multi-step synthesis for this compound. The presented pathway leverages a Sandmeyer reaction for the initial bromination, a highly regioselective TfOH-catalyzed N-methylation, and a modern microwave-assisted C3-formylation. The rationale behind the choice of each reaction has been discussed, and detailed, actionable protocols have been provided. This comprehensive guide is intended to empower researchers and drug development professionals with the knowledge to successfully synthesize this valuable chemical intermediate for their research and development endeavors.
References
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Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
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7-Bromo-2-methyl-2H-indazole-3-carbaldehyde CAS number 845751-70-4
An In-Depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Abstract
This compound (CAS No. 845751-70-4) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its unique structural architecture, featuring a bromine atom for facile cross-coupling and an aldehyde for diverse functionalization, makes it an invaluable scaffold for the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of kinase inhibitors and other therapeutic agents. Designed for researchers and drug development professionals, this document synthesizes field-proven insights and detailed protocols to empower innovation.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that can bind to multiple, unrelated biological targets.[1][2][3] This versatility has led to the development of numerous clinically successful drugs, particularly in oncology.[4][5][6][7][8] this compound emerges as a highly strategic derivative within this class. The 2-methyl substitution stabilizes a specific tautomeric form (the 2H-indazole), which can be crucial for optimizing ligand-receptor interactions.[4][9] The strategic placement of the bromine at the 7-position and the carbaldehyde at the 3-position provides orthogonal handles for synthetic elaboration, allowing for the systematic exploration of chemical space in drug discovery programs.
Physicochemical and Structural Data
A summary of the key properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 845751-70-4 | [10][11][12][13][14][15][16][17] |
| Molecular Formula | C₉H₇BrN₂O | [10][12][16][18] |
| Molecular Weight | 239.07 g/mol | [10][16] |
| Boiling Point | 397.8°C at 760 mmHg | [10] |
| Density | 1.65 g/cm³ | [10] |
| SMILES | CN1C(=C2C=CC=C(C2=N1)Br)C=O | [12][18] |
| InChI Key | NSLRTSWDWSKOIE-UHFFFAOYSA-N | [18] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not a trivial one-step process. It requires a strategic approach that first establishes the core indazole ring system and then introduces the required functional groups with correct regioselectivity. A common and logical pathway involves the formylation of a pre-formed 7-bromo-2-methyl-2H-indazole intermediate.
Core Synthesis: Building the 2H-Indazole Ring
The synthesis of 2-substituted 2H-indazoles can be achieved through various methods, including intramolecular cyclizations of appropriately substituted hydrazines or reductive cyclization of ortho-nitrobenzylamines.[19] Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another powerful technique for constructing the 2-aryl-2H-indazole core.[19]
Formylation via the Vilsmeier-Haack Reaction
The introduction of the carbaldehyde group at the C3 position of the indazole ring is efficiently accomplished using the Vilsmeier-Haack reaction.[20][21][22] This reaction is a cornerstone of heterocyclic chemistry for formylating electron-rich systems.
Causality of Experimental Choice: The indazole ring system is electron-rich, making it susceptible to electrophilic substitution. The Vilsmeier reagent, a chloroiminium salt generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a mild yet effective electrophile for this purpose.[20][22][23] The reaction proceeds preferentially at the C3 position, which is the most nucleophilic carbon on the heterocyclic ring.
Mechanistic Workflow:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form a reactive chloroiminium cation.
-
Electrophilic Attack: The electron-rich C3 position of the indazole attacks the Vilsmeier reagent.
-
Aromatization: The resulting intermediate loses a proton to restore aromaticity.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde.
Caption: Vilsmeier-Haack formylation workflow.
Self-Validating Experimental Protocol
This protocol outlines a plausible synthesis route. Note: This is a representative procedure and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Synthesis of 7-Bromo-2-methyl-2H-indazole
-
This intermediate is commercially available or can be synthesized via established literature methods, such as the methylation of 7-bromo-1H-indazole.
Step 2: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Trustworthiness Check: The formation of the Vilsmeier reagent is often exothermic. Slow, dropwise addition at low temperature is critical to prevent uncontrolled reaction and degradation.
-
-
Substrate Addition: Dissolve 7-Bromo-2-methyl-2H-indazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Expertise Insight: Heating is necessary to drive the electrophilic substitution on the moderately activated indazole ring to completion.
-
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.
-
Trustworthiness Check: This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes excess acid. It must be done carefully due to gas evolution.
-
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Applications in Drug Discovery: A Scaffold for Innovation
The true value of this compound lies in its capacity as a versatile scaffold for building libraries of potential drug candidates. The aldehyde and bromo groups serve as key points for diversification.
Chemical Reactivity and Derivatization
-
Aldehyde Group: The C3-carbaldehyde is a gateway to a vast array of functional groups. It can undergo reductive amination to form amines, reduction to alcohols, Wittig reactions to form alkenes, and condensation reactions to build new heterocyclic rings (e.g., pyrazoles, oxazoles).[7][24]
-
Bromo Group: The C7-bromo substituent is primed for modern cross-coupling chemistry. Palladium-catalyzed reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig amination allow for the introduction of diverse aryl, heteroaryl, alkyl, and amino moieties, profoundly impacting the molecule's steric and electronic properties.
Caption: Key diversification pathways from the core scaffold.
Role in Kinase and PARP Inhibition
The indazole scaffold is a well-established pharmacophore for kinase inhibitors.[6][7][25][26][27][28][29] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer. Indazole-based compounds can mimic the adenine core of ATP, binding to the highly conserved ATP-binding pocket of kinases and inhibiting their function.[28][29]
Furthermore, 2H-indazole-7-carboxamides have been developed as potent inhibitors of Poly(ADP-ribose)polymerase (PARP), an enzyme critical for DNA repair.[8] Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8] The development of the PARP inhibitor Niraparib (MK-4827), which features a 2H-indazole-7-carboxamide core, highlights the therapeutic potential of this scaffold.[8]
Analytical Characterization
Unambiguous characterization of this compound is essential for its use in synthesis. Standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the N-methyl group, and a distinct downfield singlet for the aldehyde proton (typically δ 9-10 ppm). ¹³C NMR would confirm the presence of nine unique carbons, including the carbonyl carbon of the aldehyde (typically δ 185-195 ppm).[5][30]
-
Infrared (IR) Spectroscopy: A strong absorption band around 1670-1700 cm⁻¹ would be indicative of the conjugated aldehyde C=O stretching vibration.[30]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is the isotopic signature of a single bromine atom.[30]
Conclusion
This compound is more than just a chemical reagent; it is a meticulously designed molecular tool. It provides medicinal chemists with a robust, versatile, and strategically functionalized scaffold for the rapid assembly of novel compounds. Its proven relevance in the design of kinase and PARP inhibitors underscores its significance.[8][25] The logical and reliable synthetic pathways to its formation and derivatization ensure its continued and expanding role in the quest for next-generation therapeutics.
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An In-Depth Technical Guide to the Structure Elucidation of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a privileged pharmacophore, integral to numerous therapeutic agents.[1] The precise characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides a comprehensive, in-depth analysis of the structure elucidation of a key indazole derivative, 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. Moving beyond a simple recitation of data, this document elucidates the strategic rationale behind the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will explore not just the "what" but the "why" of the analytical workflow, offering field-proven insights into spectral interpretation and the definitive assignment of the N-2 methylation pattern, a common challenge in indazole chemistry.
Introduction: The Significance of Isomeric Precision in Indazole Chemistry
Indazole derivatives are cornerstones in medicinal chemistry, with applications ranging from oncology to anti-inflammatory agents.[1] The synthesis of N-alkylated indazoles often yields a mixture of N-1 and N-2 regioisomers, each possessing distinct biological and physical properties.[2] Therefore, unambiguous structural confirmation is not merely a procedural step but a critical determinant of a research program's direction. The subject of this guide, this compound, presents a classic elucidation challenge: confirming the substitution pattern on the indazole core (7-Bromo, 3-carbaldehyde) and, most critically, verifying the methylation at the N-2 position. This guide will walk through a systematic, multi-technique approach to solve this puzzle.
The Synthetic Pathway: A Plausible Route to the Target Molecule
While numerous synthetic routes to 2H-indazoles exist, a common and effective strategy involves a one-pot, three-component reaction catalyzed by copper, starting from a 2-bromobenzaldehyde derivative, a primary amine (in this case, methylamine), and sodium azide.[3] This approach is favored for its operational simplicity and tolerance of various functional groups.
Caption: Plausible synthetic route for this compound.
Mass Spectrometry (MS): The First Look at Molecular Identity
Mass spectrometry provides the initial, crucial confirmation of the molecular weight, offering a foundational check for the success of the synthesis.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed to generate the protonated molecule, [M+H]⁺.
-
Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Acquisition: The mass-to-charge ratio (m/z) is measured with high precision (typically to four decimal places).
Data Interpretation & Causality
For this compound (C₉H₇BrN₂O), the presence of a bromine atom is the most telling feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[4] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two m/z units.[5]
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Calculated m/z ([C₉H₇⁷⁹BrN₂O+H]⁺) | Calculated m/z ([C₉H₇⁸¹BrN₂O+H]⁺) |
| [M+H]⁺ | 238.9818 | 240.9797 |
The primary fragmentation would involve the loss of the bromine radical, followed by the loss of carbon monoxide from the aldehyde group or hydrogen cyanide from the pyrazole ring.[5][6]
Caption: The definitive ³J HMBC correlation confirming N-2 methylation.
Table 3: Summary of Predicted NMR Spectral Data
| Assignment | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations |
| N-CH₃ | ~4.2, s | ~40 | C-3, C-7a |
| H-4 | ~7.8, d | ~125 | C-6, C-7a |
| H-5 | ~7.2, t | ~123 | C-7, C-3a |
| H-6 | ~7.5, d | ~129 | C-4, C-7a |
| C-H (Aldehyde) | ~10.2, s | ~187 | C-3 |
| C-3 | - | ~145 | N-CH₃, H-4, C-H (Aldehyde) |
| C-3a | - | ~122 | H-4, H-5 |
| C-7 | - | ~115 | H-6 |
| C-7a | - | ~148 | N-CH₃, H-6 |
Conclusion: A Self-Validating Structural Hypothesis
The structure elucidation of this compound is a process of building a self-validating hypothesis. High-resolution mass spectrometry confirms the elemental composition and the presence of bromine. Infrared spectroscopy validates the presence of the key aldehyde functional group. Finally, a full suite of 1D and 2D NMR experiments provides the complete connectivity map. The definitive evidence for the N-2 methylation is provided by the clear ³J correlation between the N-methyl protons and the C-3 carbon in the HMBC spectrum. This multi-faceted, logical workflow ensures the highest degree of confidence in the final structural assignment, a critical foundation for all subsequent research and development efforts.
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7-Bromo-2-methyl-2H-indazole-3-carbaldehyde molecular weight
An In-Depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde: Synthesis, Characterization, and Application in Drug Discovery
Introduction: The Privileged Indazole Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Its rigid structure and ability to engage in diverse molecular interactions have made it a cornerstone in the design of targeted therapeutics. Numerous blockbuster drugs, including the kinase inhibitors Pazopanib (Votrient®) and Axitinib (Inlyta®), feature the indazole core, underscoring its importance in oncology.[3] The 2H-indazole tautomer, in particular, is a key pharmacophore found in a variety of bioactive molecules, including potent poly(ADP-ribose)polymerase (PARP) inhibitors developed for cancer therapy.[4][5]
This technical guide focuses on This compound , a highly functionalized intermediate poised for the synthesis of novel drug candidates. The strategic placement of the bromine atom at the 7-position, an N-methyl group at the 2-position, and a versatile carbaldehyde group at the 3-position provides medicinal chemists with three distinct points for molecular elaboration. This document provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol with mechanistic rationale, standard analytical characterization techniques, and its potential applications as a core building block in drug development programs.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its application in synthesis and screening. This compound is a solid at room temperature, with its key properties summarized below. The molecular weight is approximately 239.07 g/mol , a value crucial for stoichiometric calculations in synthetic protocols.[6][7]
| Property | Value | Source |
| CAS Number | 845751-70-4 | [6][8] |
| Molecular Formula | C₉H₇BrN₂O | [6][9] |
| Molecular Weight | 239.07 g/mol | [7] |
| Monoisotopic Mass | 237.97418 Da | [7][10] |
| Density | 1.65 g/cm³ | [6] |
| Boiling Point | 397.8 °C at 760 mmHg | [6] |
| SMILES | CN1C(=C2C=CC=C(C2=N1)Br)C=O | [9][10] |
| InChIKey | NSLRTSWDWSKOIE-UHFFFAOYSA-N | [10] |
Synthesis and Mechanistic Considerations
The synthesis of 2H-indazoles has been approached through various methodologies, with one of the most robust being the copper-catalyzed one-pot, three-component reaction.[11][12] This strategy offers high efficiency and good functional group tolerance, making it ideal for constructing the 7-Bromo-2-methyl-2H-indazole core. The aldehyde can then be introduced via a formylation reaction.
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available 2,6-dibromobenzaldehyde.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 7-Bromo-2-methyl-2H-indazole
-
Reaction Setup: To a sealed reaction vessel, add 2,6-dibromobenzaldehyde (1.0 eq), sodium azide (1.5 eq), and a copper(I) catalyst such as CuI (10 mol%).
-
Solvent and Reagents: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel. Subsequently, add methylamine (2.0 eq, typically as a solution in THF or water).
-
Reaction Conditions: Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality Insight: The copper catalyst is essential for facilitating both the initial C-N bond formation and the subsequent intramolecular N-N bond formation, which is the key cyclization step.[11] DMSO is used as a high-boiling polar aprotic solvent suitable for this temperature range. The excess of methylamine and sodium azide drives the reaction to completion.
-
-
Work-up and Purification: After cooling to room temperature, quench the reaction by pouring the mixture into water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere (N₂), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise while maintaining the temperature. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Formylation Reaction: Dissolve the 7-Bromo-2-methyl-2H-indazole (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
-
Causality Insight: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic systems. The indazole nucleus is sufficiently activated for electrophilic substitution at the C3 position. POCl₃ activates DMF to form the electrophilic Vilsmeier reagent, which is then attacked by the indazole.
-
-
Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice containing a saturated solution of sodium bicarbonate to neutralize the acid. Stir until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals. A singlet for the aldehyde proton (CHO) should appear far downfield, typically between δ 9.5-10.5 ppm. The N-methyl (N-CH₃) protons will appear as a singlet around δ 4.0 ppm. The three aromatic protons on the benzene ring will appear as a multiplet system in the aromatic region (δ 7.0-8.5 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals. The aldehyde carbonyl carbon is characteristic and will be found significantly downfield (δ 185-195 ppm). The N-methyl carbon will be observed around δ 35-45 ppm. The remaining signals will correspond to the seven aromatic carbons of the indazole ring.
-
HRMS (High-Resolution Mass Spectrometry): HRMS (ESI) is used to confirm the molecular formula. The measured monoisotopic mass should match the calculated value (237.97418 Da for [M+H]⁺) within a narrow margin (e.g., ± 5 ppm), confirming the elemental composition.[10] The isotopic pattern characteristic of a single bromine atom (a near 1:1 ratio for M and M+2 peaks) will be a definitive feature.
-
IR (Infrared Spectroscopy): The IR spectrum will provide evidence of key functional groups. A strong absorption band around 1670-1700 cm⁻¹ is indicative of the aldehyde carbonyl (C=O) stretch.
Applications in Drug Development
This compound is not an end product but a strategic platform for generating diverse molecular libraries. Its utility stems from the orthogonal reactivity of its functional groups.
Caption: Derivatization pathways from the core scaffold.
-
Elaboration at the C3-Aldehyde: The aldehyde is a versatile functional group for building side chains. It can undergo reductive amination to install various amine groups, Wittig reactions to form alkenes, and condensation reactions with active methylene compounds to generate new heterocyclic rings or functionalized alkenes.[3] These transformations are fundamental in structure-activity relationship (SAR) studies.
-
Functionalization at the C7-Bromo Position: The bromine atom is a prime handle for transition metal-catalyzed cross-coupling reactions. Suzuki coupling can be used to introduce a wide array of aryl or heteroaryl groups, which are crucial for modulating properties like target binding and solubility. Similarly, Buchwald-Hartwig amination can install diverse amine functionalities at this position, providing another vector for optimization.
By combining these synthetic strategies, researchers can rapidly generate a large matrix of compounds, exploring the chemical space around the 2H-indazole core to identify potent and selective drug candidates.
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Introduction: The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Indazole Derivatives
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, earning them the designation of a "privileged scaffold".[1][3] This versatility stems from the unique electronic properties of the indazole core and its ability to exist in two stable tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][4] The scaffold's structural rigidity and capacity for diverse substitutions at multiple positions allow for the precise orientation of functional groups to interact with a wide array of biological targets. This has led to the development of several FDA-approved drugs for treating a range of diseases, particularly cancer.[5][6] Notable examples include Pazopanib, a multi-target tyrosine kinase inhibitor for renal cell carcinoma, and Niraparib, a PARP inhibitor used in cancer therapy.[1][5][7] This guide provides a technical overview of the major biological activities of indazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Caption: The Indazole Scaffold and its Tautomers.
I. Anticancer Activity: A Multi-Pronged Approach
The most extensively studied and clinically significant biological activity of indazole derivatives is their antitumor effect.[2][8] This activity is not mediated by a single mechanism but rather through the inhibition of various key targets involved in cancer cell proliferation, survival, and metastasis.
Kinase Inhibition: The Primary Mechanism
Indazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[5][9]
-
Tyrosine Kinase Inhibition (VEGFR, FGFR, Bcr-Abl): Many indazole-based drugs, such as Pazopanib and Axitinib, function as multi-targeted tyrosine kinase inhibitors.[5][7] They primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs), key drivers of tumor angiogenesis.[2][5] By blocking the ATP-binding site of these kinases, they inhibit downstream signaling, leading to a reduction in tumor blood supply.[10] Certain derivatives also show potent activity against the Bcr-Abl fusion protein, a hallmark of chronic myeloid leukemia, with IC50 values comparable to the established drug Imatinib.[1]
-
Serine/Threonine Kinase Inhibition (Pim, Aurora, ERK):
-
Pim Kinases: These are frequently overexpressed in various cancers and are involved in cell survival and proliferation. Novel 1H-indazole derivatives have been developed as pan-Pim kinase inhibitors with IC50 values in the low nanomolar range.[1][2]
-
Aurora Kinases: As key regulators of mitosis, Aurora kinases are attractive targets for cancer therapy. Indazole derivatives have been identified as potent inhibitors of Aurora kinases A and B, leading to mitotic arrest and apoptosis.[2][11]
-
ERK1/2: The Ras/Raf/MEK/ERK pathway is a central signaling cascade in cancer. Indazole amides have been optimized to be potent inhibitors of ERK1/2, demonstrating inhibition of cancer cell growth, particularly in BRAF mutant cell lines.[1][12]
-
Other Anticancer Mechanisms
Beyond kinase inhibition, indazoles exhibit anticancer effects through other important pathways:
-
Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an immunosuppressive enzyme that allows tumors to evade the immune system. Indazole derivatives have been identified as a novel class of IDO1 inhibitors, with the 1H-indazole structure acting as a key pharmacophore that interacts with the heme iron of the enzyme.[1][2]
-
Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: HIF-1 is a transcription factor that helps tumor cells adapt to low-oxygen environments. Specific 1,3-disubstituted indazoles have been developed as potent HIF-1 inhibitors.[2][13]
-
Induction of Apoptosis: Several indazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[14] Mechanistic studies reveal this is often achieved by increasing the levels of reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and modulating the expression of pro-apoptotic (Bax, cleaved caspase-3) and anti-apoptotic (Bcl-2) proteins.[6][14]
| Indazole Derivative Class | Target | Cancer Type Application | Representative IC₅₀ Values | Reference |
| 1H-Indazol-3-amine | Bcr-Abl (T315I mutant) | Chronic Myeloid Leukemia | 0.45 µM | [1] |
| 3-(Pyrazin-2-yl)-1H-indazole | Pan-Pim Kinases | Various Cancers | 0.4 nM (Pim-1), 1.1 nM (Pim-2) | [1] |
| 1H-Indazole Amides | ERK1/2 | Colorectal Cancer (HT29) | 9.3 - 25.8 nM | [1] |
| 3-Aminoindazoles | ALK | Lung Cancer | 12 nM | [1] |
| 1H-Indazole Derivatives | VEGFR-2 | Various Solid Tumors | 2.15 µM | [15] |
| 3-Substituted 1H-indazoles | IDO1 Enzyme | Various Cancers | 720 nM | [1] |
II. Anti-inflammatory Activity
Indazole derivatives possess significant anti-inflammatory properties, with some compounds like Bendazac and Benzydamine being commercially available anti-inflammatory drugs.[1] The mechanism of action is multifactorial, involving the modulation of key inflammatory mediators.[16][17]
-
Inhibition of Cyclooxygenase-2 (COX-2): Indazoles demonstrate a significant ability to inhibit the COX-2 enzyme, a key player in the synthesis of prostaglandins which mediate inflammation and pain.[16] Some derivatives show selective inhibition of COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[18]
-
Downregulation of Pro-inflammatory Cytokines: Studies have shown that indazole derivatives can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a concentration-dependent manner.[16][19]
-
Free Radical Scavenging: The anti-inflammatory effect is also attributed to the ability of these compounds to scavenge free radicals, thereby reducing oxidative stress which is a component of the inflammatory response.[16]
| Compound | Target | Inhibition / IC₅₀ | Reference |
| Indazole | COX-2 | IC₅₀ = 23.42 µM | [16] |
| 5-Aminoindazole | COX-2 | IC₅₀ = 12.32 µM | [16] |
| Indazole | TNF-α | IC₅₀ = 220.11 µM | [16] |
| 6-Nitroindazole | IL-1β | IC₅₀ = 100.75 µM | [16] |
III. Antimicrobial Activity
The indazole scaffold is a promising framework for the development of new antimicrobial agents to combat drug resistance.[4][20]
-
Antibacterial Activity: Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Bacillus cereus, and methicillin-resistant Staphylococcus aureus (MRSA).[4][21][22] One novel mechanism involves the inhibition of bacterial DNA gyrase (GyrB), a clinically validated target distinct from that of fluoroquinolones.[21]
-
Antifungal Activity: Indazole-containing compounds have also demonstrated good inhibitory activity against various phytopathogenic fungi and human fungal pathogens like Candida albicans.[4][20]
IV. Structure-Activity Relationships (SAR)
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.[1][13][23]
-
Substitution at N1 and N2: The position of substitution on the pyrazole ring nitrogen significantly influences activity. N1-substituted derivatives are often explored for kinase inhibition, where the substituent can form key interactions in the ATP-binding pocket.[23]
-
Substitution at C3: This position is critical for many biological activities. For instance, in IDO1 inhibitors, a carbohydrazide moiety at the C3 position was found to be crucial for potent activity.[1] For kinase inhibitors, bulky aromatic groups at C3 often enhance potency.
-
Substitution on the Benzene Ring (C4-C7): Modifications on the benzene ring fine-tune the molecule's properties. For example, in IDO1 inhibitors, substituents at the C4 and C6 positions play a crucial role.[1] In FGFR inhibitors, a fluorine substitution at the C6 position resulted in improved enzymatic and cellular potency.[5] For CRAC channel blockers, the specific regiochemistry of a 3-carboxamide linker was found to be critical for activity.[24]
V. Experimental Protocols for Biological Evaluation
The validation of the biological activity of novel indazole derivatives relies on a series of standardized in vitro and in vivo assays.
In Vitro Assay Protocols
Protocol 1: MTT Assay for Antiproliferative Activity
This assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental screening tool for anticancer compounds.
-
Cell Seeding: Plate human cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells/well.[7] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the indazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[7]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-2 enzyme.
-
Enzyme Preparation: Use purified human recombinant COX-2 enzyme.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin (cofactor), and the test indazole derivative at various concentrations.
-
Enzyme Addition: Add the COX-2 enzyme to each well and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate Reaction: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.
-
Quantify Prostaglandin: Incubate for a defined period (e.g., 10 minutes) at 37°C. Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.
-
Data Analysis: Compare the PGE₂ production in the presence of the inhibitor to the control (no inhibitor). Calculate the percentage of inhibition and determine the IC₅₀ value.[16]
In Vivo Assay Protocols
Protocol 3: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This is a standard and widely used model to evaluate acute anti-inflammatory activity.[16][25][26]
-
Animal Acclimatization: Use Wistar albino rats (150-200g). Acclimatize the animals for at least one week with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6). Administer the test indazole derivatives orally or intraperitoneally at various doses (e.g., 25, 50, 100 mg/kg).[19] A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Diclofenac).[25]
-
Inflammation Induction: Thirty minutes to one hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16][26]
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
Protocol 4: Tumor Xenograft Model in Mice (Anticancer)
This model assesses the efficacy of a compound to inhibit tumor growth in a living organism.[14][26]
Caption: Experimental Workflow for an In Vivo Tumor Xenograft Study.
-
Cell Culture: Culture a human cancer cell line (e.g., 4T1 breast cancer cells) in vitro.[14]
-
Implantation: Harvest the cells and implant a specific number (e.g., 1 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[26]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[26]
-
Grouping and Treatment: Randomize the mice into a control group (receiving vehicle) and treatment groups (receiving the indazole derivative at different doses). Administer the treatment daily or on a set schedule via an appropriate route (e.g., intraperitoneal or oral gavage).
-
Monitoring: Monitor tumor size with calipers and animal body weight regularly (e.g., every 2-3 days) throughout the study. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint Analysis: At the end of the study (e.g., after 2-3 weeks or when tumors in the control group reach a maximum allowed size), euthanize the animals. Excise the tumors, weigh them, and perform further analysis (e.g., histopathology, Western blotting) to assess the drug's effect on target pathways.[14]
VI. Conclusion and Future Perspectives
Indazole and its derivatives have firmly established their place as a "privileged scaffold" in medicinal chemistry, leading to significant advancements in therapeutics, particularly in oncology. The wide range of biological activities, from kinase inhibition to anti-inflammatory and antimicrobial effects, underscores the scaffold's versatility.[1][2][3] Future research will likely focus on several key areas: designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects[11]; exploring novel mechanisms of action beyond kinase inhibition; and leveraging the indazole core to develop agents against emerging therapeutic targets. The continued application of structure-based drug design, combinatorial chemistry, and advanced biological screening techniques will undoubtedly lead to the discovery of new, more potent, and safer indazole-based drugs to address unmet medical needs.[2][27]
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Smaily, A., Panda, S. S., Nayak, S. K., & Al-Buriahi, A. K. (2022). Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. Current organic chemistry, 26(10), 967–984. [Link]
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An In-depth Technical Guide to the Solubility Profile of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
This guide provides a comprehensive technical overview of the solubility characteristics of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a key intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties and provides actionable protocols for its solubility assessment. In the absence of extensive published solubility data, this guide establishes the framework for its empirical determination, ensuring reliable and reproducible results critical for advancing pharmaceutical development.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common feature in a variety of pharmacologically active agents. The journey of any potential drug candidate from the laboratory to clinical application is profoundly influenced by its physicochemical properties, with solubility being a primary determinant of its ultimate success.
Solubility dictates the bioavailability of a compound, influencing how efficiently it is absorbed and distributed throughout the body to reach its therapeutic target.[1] Poor solubility can lead to erratic absorption, insufficient therapeutic effect, and ultimately, the failure of a promising drug candidate.[2] Therefore, a thorough understanding and precise measurement of the solubility of key intermediates and final compounds like this compound are not merely procedural steps but are fundamental to a rational drug design and development process.[3]
This guide will provide both the theoretical underpinnings and the practical methodologies required to establish a robust solubility profile for this compound.
Physicochemical Profile of this compound
Before embarking on experimental solubility determination, it is crucial to understand the intrinsic properties of the molecule, as these will govern its behavior in various solvent systems. While experimental data is sparse, a summary of its known and predicted properties provides a solid starting point.
| Property | Value | Source |
| CAS Number | 845751-70-4 | [4][5] |
| Molecular Formula | C₉H₇BrN₂O | [4][6][7] |
| Molecular Weight | 239.07 g/mol | [4][5] |
| Predicted XlogP | 2.1 | [7] |
| Density | 1.65 g/cm³ | [4][5] |
| Boiling Point | 397.845 °C at 760 mmHg | [4] |
The predicted XlogP value of 2.1 suggests that the compound is moderately lipophilic. This indicates a higher likelihood of solubility in organic solvents compared to aqueous media. The presence of the aldehyde and indazole nitrogen atoms, however, provides sites for hydrogen bonding, which may impart some degree of aqueous solubility. These competing characteristics make empirical determination of solubility essential.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In the context of drug discovery, solubility is assessed in two primary forms: thermodynamic and kinetic.[2]
-
Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions with the solid material. This is a critical parameter for formulation development and is typically determined using the "gold standard" shake-flask method.
-
Kinetic Solubility measures the concentration of a compound when it begins to precipitate from a solution that was initially prepared by dissolving the compound in an organic solvent (like DMSO) and then adding it to an aqueous buffer.[2] This method is high-throughput and is often used in the early stages of drug discovery for screening large numbers of compounds.[2][3]
The choice between these assays depends on the stage of research. Early discovery often relies on kinetic solubility for rapid screening, while later-stage development requires the precision of thermodynamic solubility for formulation.[2]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the universally recognized standard for determining thermodynamic equilibrium solubility.[8][9] It is essential that the solvent and the solute are pure for accurate measurements.[9]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation : Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that an equilibrium with the solid phase is achieved.
-
Solvent Addition : Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration : Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the mixture to shake for a sufficient period to reach equilibrium, usually 24 to 48 hours.[9]
-
Phase Separation : After equilibration, allow the vials to stand to let the undissolved solid settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the supernatant using a syringe filter.[3] Caution: Adsorption of the compound to the filter material can potentially underestimate solubility.[3]
-
Sample Preparation for Analysis : Carefully withdraw an aliquot of the clear supernatant. Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification : Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared using known concentrations of the compound.
-
Calculation : Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)
Data Presentation
All quantitative solubility data should be summarized in a clear and structured table to allow for easy comparison across different solvent systems.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | [Insert Experimental Data] | [Insert Experimental Data] | Shake-Flask |
| PBS (pH 7.4) | [Insert Experimental Data] | [Insert Experimental Data] | Shake-Flask |
| Ethanol | [Insert Experimental Data] | [Insert Experimental Data] | Shake-Flask |
| DMSO | [Insert Experimental Data] | [Insert Experimental Data] | Shake-Flask |
| Acetonitrile | [Insert Experimental Data] | [Insert Experimental Data] | Shake-Flask |
Conclusion
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Spectroscopic Blueprint of a Privileged Scaffold: An In-Depth Technical Guide to the Characterization of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
In the landscape of medicinal chemistry and drug development, the indazole scaffold holds a place of prominence. Its derivatives are key components in a variety of therapeutics, including kinase inhibitors used in oncology.[1][2] The precise substitution pattern on the indazole ring is critical for pharmacological activity, making unambiguous structural confirmation an essential cornerstone of any synthetic endeavor. This guide provides a comprehensive technical analysis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a key intermediate for the synthesis of more complex bioactive molecules.[1][2]
This document serves as a detailed roadmap for researchers, scientists, and professionals in drug development, outlining the application of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy for the complete structural elucidation of this compound. The causality behind experimental choices, the interpretation of spectral data, and the integration of these techniques for a self-validating analytical workflow are emphasized throughout.
Molecular Identity and Isotopic Signature: Mass Spectrometry
Mass spectrometry is the initial and indispensable step in the characterization of a newly synthesized compound, providing a direct readout of its molecular weight and elemental composition. For this compound (C₉H₇BrN₂O), high-resolution mass spectrometry (HRMS) is the technique of choice to confirm the elemental formula with high precision.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and preserving the molecular ion.
-
Mass Analysis: The analysis is performed on a time-of-flight (TOF) or Orbitrap mass analyzer to achieve high resolution and mass accuracy.
-
Data Acquisition: The spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation
The most crucial piece of information from the mass spectrum is the mass-to-charge ratio (m/z) of the molecular ion. Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with an intensity ratio of approximately 1:1, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M(⁷⁹Br)+H]⁺ | 238.98146 | ~238.9815 | Molecular ion with ⁷⁹Br |
| [M(⁸¹Br)+H]⁺ | 240.97941 | ~240.9794 | Molecular ion with ⁸¹Br |
The observation of this isotopic pattern is a definitive confirmation of the presence of a single bromine atom in the molecule. Further fragmentation of the molecular ion can provide additional structural information. A plausible fragmentation pathway is outlined below.
Caption: Predicted ESI-MS fragmentation pathway.
Functional Group Fingerprinting: Infrared (IR) Spectroscopy
Infrared spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the stretching vibrations of the carbonyl group of the aldehyde and the aromatic C-H and C=C bonds of the indazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Data Interpretation
The key absorption bands in the IR spectrum are diagnostic for the principal functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1680-1660 | Strong | Aldehyde C=O stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~1300-1000 | Medium | C-N stretch |
| Below 800 | Strong | C-Br stretch |
The strong absorption around 1670 cm⁻¹ is particularly indicative of an aromatic aldehyde. The exact position of this band can be influenced by the electronic effects of the substituents on the indazole ring.
The Definitive Structural Map: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of ¹H NMR and ¹³C NMR spectroscopy, along with two-dimensional techniques such as COSY and HSQC, provides a detailed picture of the carbon skeleton and the connectivity of the protons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the chemical shifts of all carbon atoms.
-
2D NMR (Optional but Recommended): COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
¹H NMR Data Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their integration (relative number of protons).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8-7.2 | Multiplet | 3H | Aromatic protons (H4, H5, H6) |
| ~4.1 | Singlet | 3H | Methyl protons (-CH₃) |
The aldehyde proton is expected to be significantly downfield due to the deshielding effect of the carbonyl group. The aromatic protons will appear as a complex multiplet, and their exact chemical shifts and coupling constants will depend on the electronic effects of the bromine and aldehyde groups. The methyl protons attached to the nitrogen will appear as a sharp singlet.
¹³C NMR Data Interpretation
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment.
| Chemical Shift (δ, ppm) | Assignment |
| ~185 | Aldehyde carbon (-CHO) |
| ~145-110 | Aromatic and indazole ring carbons |
| ~35 | Methyl carbon (-CH₃) |
The aldehyde carbonyl carbon is the most downfield signal. The six aromatic carbons of the indazole ring will have distinct chemical shifts, with the carbon attached to the bromine (C7) being significantly influenced by the halogen's electronic effects.
Caption: Predicted NMR chemical shift assignments.
Conclusion
The synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and self-validating framework for the comprehensive structural characterization of this compound. The data and interpretations presented in this guide offer a detailed blueprint for the analysis of this important synthetic intermediate, ensuring the scientific integrity of research and development efforts that rely on this privileged scaffold. The methodologies described are foundational and can be adapted for the characterization of a wide array of substituted indazole derivatives.
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The Bromo-Indazole Scaffold: A Privileged Motif in Modern Drug Discovery and Materials Science
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] The introduction of a bromine substituent onto this core dramatically enhances its synthetic versatility, providing a reactive handle for a multitude of cross-coupling reactions. This strategic functionalization allows for the precise installation of diverse molecular fragments, enabling the systematic exploration of chemical space and the fine-tuning of physicochemical and biological properties. This in-depth technical guide explores the multifaceted applications of bromo-substituted indazoles, with a primary focus on their pivotal role in the development of targeted therapeutics, alongside emerging applications in organic electronics. We will delve into the synthetic strategies employed to access these valuable intermediates, provide detailed experimental protocols for their derivatization, and analyze the structure-activity relationships (SAR) that govern their efficacy in various domains.
The Strategic Importance of the Bromo-Indazole Moiety
The indazole ring system, composed of a fused benzene and pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1] The introduction of a bromine atom at various positions on the indazole ring (e.g., C3, C4, C5, C6, C7) serves as a linchpin for synthetic diversification. This halogen atom is an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[3][4] This synthetic tractability allows for the construction of complex molecular architectures with a high degree of control, making bromo-indazoles highly sought-after building blocks in drug discovery and materials science.
Applications in Medicinal Chemistry: A Focus on Targeted Therapies
The bromo-indazole scaffold is a cornerstone in the design of numerous clinically relevant and investigational therapeutic agents. Its ability to form key hydrogen bond interactions with protein kinase hinges has cemented its status as a valuable pharmacophore.
Kinase Inhibitors in Oncology
A significant proportion of research into bromo-indazole applications has been in the field of oncology, particularly in the development of small-molecule kinase inhibitors.
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in mitotic progression.[5] Its overexpression is a common feature in many human cancers, making it an attractive therapeutic target.[5][6] Bromo-indazole derivatives have been instrumental in the development of potent and selective PLK1 inhibitors. The bromine atom often serves as a synthetic handle to introduce moieties that occupy the ATP-binding pocket of the kinase.
Experimental Protocol: Synthesis of a 3-Aryl-6-bromo-1H-indazole via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-indazole with an arylboronic acid, a common step in the synthesis of kinase inhibitors.
Materials:
-
6-bromo-3-iodo-1H-indazole
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add 6-bromo-3-iodo-1H-indazole (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and Cs₂CO₃ (1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-6-bromo-1H-indazole.
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that mediate cytokine signaling.[7][8] Dysregulation of the JAK-STAT signaling pathway is implicated in various inflammatory diseases and cancers.[7] Bromo-indazole derivatives have been explored as scaffolds for the development of JAK inhibitors. A fragment-based screening approach identified an indazole hit that was subsequently elaborated into potent JAK inhibitors.[9] The strategic placement of a bromine atom allows for the introduction of substituents that can enhance potency and selectivity for specific JAK isoforms.[9]
Diagram: Bromo-Indazole as a Scaffold for Kinase Inhibitors
Caption: Synthetic diversification of the bromo-indazole core.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[10] PARP inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[11][12] The FDA-approved drug Niraparib, a potent PARP inhibitor, features a bromo-indazole moiety as a key structural element. The synthesis of Niraparib often involves a late-stage copper-catalyzed N-arylation of an indazole derivative, highlighting the importance of functionalized indazoles in complex drug synthesis.[13][14]
Antimicrobial and Antiviral Agents
The bromo-indazole scaffold has also shown promise in the development of antimicrobial and antiviral agents.
A series of 4-bromo-1H-indazole derivatives have been synthesized and evaluated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a bacterial protein essential for cell division.[15] Several of these compounds exhibited potent activity against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15]
Novel indazole-containing compounds have been designed to target the PA-PB1 interface of the influenza polymerase, a critical interaction for viral replication. Some of these compounds, which can be synthesized from bromo-indazole precursors, have demonstrated potent anti-influenza activity against both influenza A and B viruses in vitro and in vivo.[16]
Agents for Neurodegenerative Diseases
Emerging research suggests that bromo-substituted indazoles may have therapeutic potential in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[17] Indazole derivatives have been investigated as inhibitors of enzymes implicated in these diseases, including monoamine oxidase (MAO) and various kinases.[17] For instance, certain indazole-based compounds have been identified as isoform-selective JNK3 inhibitors, a kinase involved in the pathogenesis of Parkinson's disease.[18]
Applications in Materials Science: The Frontier of Organic Electronics
While the application of bromo-indazoles in medicinal chemistry is well-established, their potential in materials science is a rapidly developing field. The unique electronic and photophysical properties of the indazole core make it an attractive building block for novel organic electronic materials.
Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable emitters for OLEDs is a major area of research. The imidazole scaffold, a component of the indazole system, is known to facilitate electron or hole transport in organic molecules and has been used in the synthesis of various OLED materials. Bromo-indazoles can serve as precursors to donor-acceptor type fluorophores, where the indazole acts as the electron-donating moiety. The bromine atom allows for the introduction of various electron-accepting groups through cross-coupling reactions, enabling the tuning of the emission color and quantum efficiency. Recent work has shown that methylation of the indazole nitrogen in a push-pull system can lead to a significant enhancement of fluorescence in the solid state, with quantum yields increasing from 0.01 to 0.37. This highlights the potential of strategically functionalized indazoles in overcoming the common issue of aggregation-caused quenching in solid-state emitters.
| Compound Type | Key Feature | Application | Reference |
| 3-Aryl-6-bromo-1H-indazoles | Kinase hinge binding | PLK1 Inhibitors | [16] |
| 4-Bromo-1H-indazole derivatives | FtsZ inhibition | Antibacterial Agents | [15] |
| Bromo-indazole precursors | Targeting PA-PB1 interface | Antiviral Agents | [16] |
| Indazole-benzothiadiazole | Solid-state fluorescence | OLED Emitters |
Diagram: Bromo-Indazole in Donor-Acceptor Fluorophores for OLEDs
Caption: Pathway from bromo-indazole to OLED applications.
Photophysical Properties
The photophysical properties of indazole derivatives, such as their absorption and emission spectra, are sensitive to their chemical environment, a phenomenon known as solvatochromism.[13] The introduction of bromine and other substituents can significantly modulate these properties. For instance, some 3-substituted-1H-indazoles exhibit high fluorescence quantum yields, reaching up to 85%.[15] Furthermore, the tautomeric equilibrium of the indazole ring can be influenced by substituents, which in turn affects the electronic and photophysical characteristics of the molecule. This tunability makes bromo-indazoles promising candidates for the development of fluorescent probes and sensors.
Future Perspectives and Conclusion
Bromo-substituted indazoles have firmly established their importance as versatile building blocks in medicinal chemistry, underpinning the development of a diverse array of targeted therapies. The synthetic accessibility and the ease of functionalization of the bromo-indazole core will continue to drive innovation in the design of novel kinase inhibitors, PARP inhibitors, and antimicrobial agents. The emerging applications of these compounds in materials science, particularly in the realm of organic electronics, represent an exciting new frontier. Further exploration of the photophysical properties of bromo-indazole derivatives, coupled with rational molecular design, is expected to yield novel materials with tailored optoelectronic characteristics for applications in OLEDs, sensors, and other advanced technologies. The continued interdisciplinary research into the chemistry and applications of bromo-substituted indazoles promises to deliver significant advancements in both human health and materials science.
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discovery and history of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
An In-Depth Technical Guide to 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde: Discovery, Synthesis, and Applications
Abstract
This compound has emerged as a pivotal intermediate in contemporary medicinal chemistry, primarily serving as a versatile scaffold for the synthesis of complex therapeutic agents, particularly kinase inhibitors. This guide provides a comprehensive overview of its discovery, not as a singular event, but as a logical evolution in the broader field of indazole chemistry. It details the nuanced synthetic pathways required for its preparation, addressing the inherent challenges of C3-functionalization in the indazole ring system. A thorough examination of its physicochemical properties and its strategic application in drug development is also presented, offering researchers and drug development professionals a holistic understanding of this important molecule.
Introduction: The Rise of a Privileged Scaffold
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal pharmacophore for targeting a wide range of biological targets.[1] While naturally occurring indazoles are rare, synthetic derivatives have led to the development of several blockbuster drugs, including the kinase inhibitors Pazopanib and Niraparib.[2]
The "discovery" of this compound is not attributable to a single breakthrough publication but rather to its gradual emergence as a key building block in the synthesis of more complex molecules. Its history is intertwined with the development of synthetic methodologies to functionalize the indazole core, a non-trivial challenge for synthetic chemists. The aldehyde group at the 3-position is a particularly valuable functional handle, allowing for a wide array of subsequent chemical transformations. However, direct formylation of the indazole ring at this position using classical methods like the Vilsmeier-Haack reaction is notoriously inefficient.[2] This necessitated the development of multi-step synthetic sequences, establishing the importance of precursors like 7-Bromo-2-methyl-2H-indazole.
This guide delves into the synthetic strategies that have enabled the production of this compound, providing a detailed protocol for its preparation and offering insights into the chemical principles that govern its synthesis.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 845751-70-4 | [3][4][5] |
| Molecular Formula | C₉H₇BrN₂O | [3][6] |
| Molecular Weight | 239.07 g/mol | [6] |
| IUPAC Name | 7-bromo-2-methylindazole-3-carbaldehyde | [6] |
| SMILES | CN1C(=C2C=CC=C(C2=N1)Br)C=O | [3][4][7] |
| Appearance | Intermediate in organic syntheses | [6] |
| Purity | Typically >96% | [6] |
| Density | 1.65 g/cm³ | [6] |
Synthesis of this compound: A Two-Stage Approach
The synthesis of the title compound is most effectively achieved through a two-stage process, reflecting the challenges of direct C3-formylation. The first stage involves the construction of the substituted indazole core, followed by the introduction of the carbaldehyde group in the second stage.
Stage 1: Synthesis of the Precursor, 7-Bromo-2-methyl-2H-indazole
The precursor, 7-Bromo-2-methyl-2H-indazole (CAS: 701910-14-7)[8][9], can be synthesized through various methods developed for 2H-indazoles. One common and effective approach is a copper-catalyzed three-component reaction.
This protocol is adapted from established methods for the synthesis of 2H-indazoles.[10]
Reagents and Materials:
-
2,6-dibromobenzaldehyde
-
Methylamine (solution in THF or water)
-
Sodium azide (NaN₃)
-
Copper(I) oxide (Cu₂O) nanoparticles
-
Cesium carbonate (Cs₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a sealed reaction vessel, add 2,6-dibromobenzaldehyde (1 equivalent), cesium carbonate (2 equivalents), and copper(I) oxide nanoparticles (2.5 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMSO as the solvent.
-
To the stirred mixture, add methylamine (1.2 equivalents) followed by sodium azide (1.5 equivalents).
-
Seal the vessel and heat the reaction mixture to 120 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-Bromo-2-methyl-2H-indazole.
Causality of Experimental Choices:
-
Copper(I) Oxide Nanoparticles: The copper catalyst is crucial for facilitating the formation of the C-N and N-N bonds in the cyclization step.[10]
-
Cesium Carbonate: A strong base is required to promote the necessary deprotonation steps in the reaction cascade.
-
DMSO: A high-boiling polar aprotic solvent is ideal for this reaction, allowing it to be conducted at the elevated temperatures required for efficient cyclization.
Stage 2: C3-Formylation of 7-Bromo-2-methyl-2H-indazole
With the precursor in hand, the final step is the introduction of the aldehyde group at the C3 position. As previously noted, traditional Vilsmeier-Haack conditions are often ineffective. A more modern and efficient method involves a Selectfluor-mediated formylation using DMSO as the formylating agent under microwave irradiation.[2]
This protocol is adapted from the general procedure reported by Pitchai et al. (2024).[2]
Reagents and Materials:
-
7-Bromo-2-methyl-2H-indazole
-
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microwave reactor
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vial, dissolve 7-Bromo-2-methyl-2H-indazole (1 equivalent) in anhydrous DMSO.
-
Add Selectfluor (3 equivalents) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 125 °C for 1 hour.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMSO and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality of Experimental Choices:
-
Selectfluor: While typically used as a fluorinating agent, in this context, it acts as an oxidant, facilitating the formylation reaction. The reaction is believed to proceed through a radical pathway.[2]
-
DMSO: Serves as both the solvent and the source of the formyl group.
-
Microwave Irradiation: Significantly accelerates the reaction, reducing the reaction time from many hours (or days) to just one hour, and often improves yields compared to conventional heating.[2]
Synthetic Workflow and Logical Relationships
The overall synthetic strategy is a testament to the evolution of organic synthesis, moving from less efficient classical methods to modern, targeted approaches.
Caption: Synthetic pathway to this compound.
Applications in Drug Discovery and Development
The strategic placement of the bromine atom and the aldehyde functionality makes this compound a highly valuable intermediate.
-
Orthogonal Functional Groups: The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl and heteroaryl substituents. The aldehyde group can be readily converted into other functional groups such as amines (via reductive amination), alkenes (via Wittig or Horner-Wadsworth-Emmons reactions), or carboxylic acids (via oxidation).
-
Kinase Inhibitor Scaffolds: The 2H-indazole core is a well-established scaffold for kinase inhibitors. The substituents at the 3 and 7 positions play a crucial role in modulating the potency and selectivity of these inhibitors.
-
Patent Landscape: A survey of the patent literature reveals the extensive use of substituted indazoles in the development of novel therapeutics, including inhibitors of acetyl-CoA carboxylase and cannabinoid receptor modulators.[11][12]
Conclusion
This compound stands as a prime example of a molecule whose significance is defined by its utility. Its "discovery" is a reflection of the relentless pursuit of efficient synthetic routes to complex, biologically active molecules. The evolution of its synthesis, from the circumvention of the limitations of classical reactions to the adoption of modern, microwave-assisted methods, highlights the dynamism of synthetic organic chemistry. For researchers in drug discovery, this compound represents a key starting point for the construction of novel therapeutics, offering a robust and versatile platform for molecular exploration.
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Molecularinfo.com. (n.d.). Cas Number 845751-70-4 | this compound. Retrieved from [Link]
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-
ResearchGate. (n.d.). Rh(III)‐catalyzed synthesis of 2H‐indazole‐3‐carbaldehydes. Retrieved from [Link]
-
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MDPI. (n.d.). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Retrieved from [Link]
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PubChem. (n.d.). Indazole carboxamides as kinase inhibitors - Patent US-12275721-B2. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
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ResearchGate. (n.d.). Vilsmeier–Haack Synthesis of Aromatic Aldehydes Using Bis-(Trichloromethyl) Carbonate and Dimethylformamide. Retrieved from [Link]
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National Institutes of Health. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
SID. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Retrieved from [Link]
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Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 7-bromo-2-methyl-2H-indazole. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Robust One-Pot, Three-Component Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes
Introduction: The Significance of the 2H-Indazole Scaffold
The indazole nucleus is a privileged bicyclic heterocyclic scaffold integral to modern medicinal chemistry and drug discovery.[1] While the 1H-indazole tautomer is more thermodynamically stable, the 2H-indazole isomer is a crucial pharmacophore found in a wide array of therapeutic agents with activities including anticancer, anti-inflammatory, and antiprotozoal properties.[2][3][4] The development of efficient, high-yield, and operationally simple synthetic routes to access the 2H-indazole core is therefore of paramount importance for generating diverse compound libraries for screening and lead optimization.
This application note details a field-proven, one-pot, three-component protocol for the synthesis of N-substituted 2H-indazoles starting from readily available 2-bromobenzaldehydes, primary amines, and sodium azide. The methodology leverages a copper-catalyzed system to facilitate sequential C-N and N-N bond formations, offering a convergent and atom-economical approach to this valuable heterocyclic motif.[5][6]
Strategic Overview: The One-Pot Three-Component Approach
The synthesis of complex molecules is often streamlined through multicomponent reactions, which enhance efficiency by combining several operational steps without isolating intermediates.[5] This protocol follows such a strategy, bringing together three simple starting materials to construct the 2H-indazole core in a single reaction vessel.
Figure 1. High-level experimental workflow for the one-pot synthesis of 2H-indazoles.
Reaction Mechanism and Scientific Rationale
The success of this transformation hinges on the precise orchestration of several catalytic steps. While the exact mechanism can be nuanced, extensive studies support a plausible pathway involving sequential condensation, copper-catalyzed C-N coupling, and a final intramolecular N-N bond formation.[5][7]
-
In Situ Imine Formation: The reaction initiates with the acid- or base-catalyzed condensation of the 2-bromobenzaldehyde with a primary amine to form the corresponding N-(2-bromobenzylidene)aniline intermediate (Schiff base). This step is typically fast and reversible.
-
Copper-Catalyzed Azide Substitution: This is the first key catalytic cycle. The copper(I) catalyst, often stabilized by a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), facilitates the substitution of the aryl bromide with the azide anion. This forms an N-(2-azidobenzylidene)aniline intermediate. Control experiments have shown that this step is copper-dependent and does not proceed in its absence.[5]
-
Intramolecular N-N Bond Formation: The terminal nitrogen of the azide moiety, activated by the copper catalyst, then undergoes an intramolecular cyclization by attacking the imine nitrogen.
-
Aromatization: The resulting cyclic intermediate subsequently aromatizes to the stable 2H-indazole core, likely through the extrusion of dinitrogen (N₂) and dissociation of the catalyst, which re-enters the catalytic cycle.[5]
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reaction of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde with primary amines
Title: A Practical Guide to the Synthesis of Biologically Relevant Imines from 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde and Primary Amines
Abstract
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives showing a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.[1] The reaction of 3-formylindazoles with primary amines to form Schiff bases (imines) is a critical step in the synthesis of diverse compound libraries for drug discovery. This application note provides a comprehensive guide to the synthesis of Schiff bases derived from this compound, a key intermediate for creating novel therapeutic agents. We present a detailed, step-by-step protocol, discuss the underlying reaction mechanism, and outline methods for the characterization of the resulting imine products. This guide is intended for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and organic synthesis.
Introduction
Indazole-containing derivatives are prominent in modern drug discovery, forming the core structure of several approved drugs.[1][2] The functionalization of the indazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. The aldehyde group at the 3-position of the indazole ring is a versatile handle for a variety of chemical transformations, including the formation of imines through condensation with primary amines.[3]
The resulting Schiff bases are not only important final products with their own spectrum of biological activities, but they also serve as key intermediates for further synthetic elaborations, such as reduction to secondary amines or participation in cycloaddition reactions.[4] The reaction of this compound with primary amines offers a direct route to a diverse range of novel indazole derivatives, incorporating a wide variety of functional groups from the amine starting material. The bromine atom at the 7-position also provides a site for further modification via cross-coupling reactions, further expanding the accessible chemical space.
This application note provides a robust and reproducible protocol for the synthesis of Schiff bases from this compound, based on well-established methods for imine formation with aromatic aldehydes.[4][5]
Reaction Mechanism and Causality
The formation of a Schiff base (imine) from an aldehyde and a primary amine is a reversible condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4] The reaction is typically catalyzed by a weak acid.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate called a carbinolamine.
-
Dehydration: The carbinolamine is then protonated on the oxygen atom by the acid catalyst, forming a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, expelling a molecule of water and forming the final imine product.
To drive the reaction to completion, it is essential to remove the water that is formed as a byproduct. This can be achieved by several methods, including azeotropic distillation with a Dean-Stark apparatus or the use of a dehydrating agent such as molecular sieves.[4]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: General workflow for the synthesis of indazole-based Schiff bases.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a primary amine using a catalytic amount of acetic acid in ethanol.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber and appropriate eluent (e.g., ethyl acetate/hexanes mixture)
-
UV lamp for visualization
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in a minimal amount of absolute ethanol.
-
Add the primary amine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. Take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) and spot them on a TLC plate alongside the starting materials. Develop the plate in an appropriate eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting aldehyde spot has disappeared and a new, typically less polar, product spot is observed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent using a rotary evaporator.
-
The crude product may precipitate out of the solution upon cooling or concentration. If so, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
If the product does not precipitate, the crude mixture can be purified by column chromatography.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel using an appropriate eluent system.
-
Drying: Dry the purified product under vacuum to obtain the final Schiff base.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of Schiff bases from substituted aryl aldehydes and primary amines. These can be used as a starting point for optimizing the reaction of this compound.
| Parameter | Condition | Rationale | Expected Outcome |
| Solvent | Ethanol, Methanol, Toluene | Good solubility for reactants; ethanol and methanol are polar protic, while toluene allows for azeotropic water removal with a Dean-Stark trap. | High conversion to product. |
| Catalyst | Glacial Acetic Acid, p-TsOH | A mild acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine attack. | Increased reaction rate. |
| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate and help to overcome activation energy barriers. Refluxing in toluene with a Dean-Stark trap effectively removes water. | Shorter reaction times. |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the specific primary amine and the reaction temperature. Aromatic amines are generally less reactive than aliphatic amines. | Completion of the reaction as monitored by TLC. |
| Yield | 70 - 95% | The yield is dependent on the specific substrates and reaction conditions. Efficient removal of water generally leads to higher yields. | High purity product after purification. |
Product Characterization
The structure of the synthesized Schiff base should be confirmed by standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: The formation of the imine is confirmed by the appearance of a characteristic C=N stretching vibration in the range of 1690-1640 cm⁻¹. The disappearance of the C=O stretch from the starting aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹) will also be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most characteristic signal is the appearance of a singlet for the imine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. The signals corresponding to the protons of the indazole ring and the amine substituent will also be present.
-
¹³C NMR: The formation of the imine is confirmed by the appearance of a signal for the imine carbon (-CH=N-) in the range of δ 160-170 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the synthesized Schiff base.
Visualization of the Reaction Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the formation of a Schiff base from this compound and a primary amine (R-NH₂).
Caption: Acid-catalyzed mechanism of Schiff base formation.
Conclusion
This application note provides a detailed and practical guide for the synthesis of novel Schiff bases from this compound and primary amines. The described protocol is robust and can be adapted for a wide range of primary amines, allowing for the generation of diverse libraries of indazole-based compounds for biological screening. The information on the reaction mechanism, experimental workflow, and product characterization will be a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
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Bosica, G., Abdilla, R., Demanuele, K., & Fiteni, J. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13881. [Link]
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Cai, H., Sun, H., Li, Y., Zhang, Y., & Liu, H. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(26), 14586-14594. [Link]
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Huang, J.-M., Zhang, J.-F., Dong, Y., & Gong, W. (2011). An Effective Method To Prepare Imines from Aldehyde, Bromide/Epoxide, and Aqueous Ammonia. The Journal of Organic Chemistry, 76(9), 3511–3514. [Link]
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Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]
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Singh, P., & Kumar, A. (2013). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 64, 491-501. [Link]
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Tiwari, R. K., Singh, S., & Singh, R. K. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987. [Link]
-
Yadav, D. K. T., & Bhanage, B. M. (2014). A Base-Mediated Protocol for the Synthesis of Imines and Amines from N-Phenylureas and Alcohols. Synlett, 25(10), 1611-1615. [Link]
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Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. [Link]
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Zhang, Y., Li, Y., & Wang, J. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
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Application Notes and Protocols: The Strategic Use of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde in Medicinal Chemistry
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole ring system has emerged as a cornerstone in modern medicinal chemistry, recognized for its role as a "privileged scaffold."[1][2][3] While rarely found in nature, synthetic indazole derivatives are prevalent in a multitude of clinically successful drugs.[2][4] The scaffold's utility stems from its unique electronic properties and its capacity to act as a bioisostere of the native indole nucleus, enabling it to form critical hydrogen bond donor-acceptor interactions within the active sites of proteins.[5][6] This has made it a particularly fruitful scaffold for the development of kinase inhibitors, with blockbuster drugs such as Axitinib (Inlyta®) and Pazopanib (Votrient®) featuring the indazole core to effectively target aberrant signaling pathways in oncology.[4][7][8]
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a highly valuable, trifunctionalized building block designed for strategic diversification in drug discovery campaigns. Its structure offers three distinct points for chemical modification:
-
The C3-Aldehyde: A versatile functional group for elaboration into a wide array of substituents via reactions like reductive amination, Wittig olefination, or condensation reactions.[5]
-
The C7-Bromine: An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of (hetero)aryl groups to explore crucial pockets of a target protein.
-
The N2-Methyl Group: This modification blocks the N-H tautomerization common to 1H-indazoles, locking the scaffold into a specific conformation. This can reduce off-target activity and improve metabolic stability by preventing N-glucuronidation.
This guide provides an in-depth exploration of the synthesis and application of this key intermediate, complete with detailed protocols for its strategic deployment in lead optimization programs.
Compound Profile and Physicochemical Data
A summary of the key identifiers and properties for this compound is provided below.
| Property | Value | Reference |
| CAS Number | 845751-70-4 | [9][10] |
| Molecular Formula | C₉H₇BrN₂O | [9][11] |
| Molecular Weight | 239.07 g/mol | [12] |
| Canonical SMILES | CN1C(=C2C=CC=C(C2=N1)Br)C=O | [11] |
| InChIKey | NSLRTSWDWSKOIE-UHFFFAOYSA-N | [11] |
| Appearance | Off-white to yellow solid (typical) |
Synthetic Strategy: Accessing the Core Intermediate
The synthesis of indazole-3-carbaldehydes is most effectively achieved through the nitrosation of corresponding indole precursors.[6][13] This reaction proceeds via a multistep pathway involving nitrosation at the C3 position of the indole, subsequent ring opening facilitated by water, and a final ring-closure to yield the desired indazole scaffold.[5][7] A representative synthetic workflow to access the title compound is outlined below.
Caption: A plausible synthetic route to the target compound.
Protocol 1: Synthesis of 1H-Indazole-3-Carboxaldehydes via Indole Nitrosation
This protocol is adapted from optimized procedures for the conversion of indoles to indazoles and is broadly applicable to various substituted indoles.[6][7] The critical step is the slow addition of the indole to the pre-formed nitrosating mixture to minimize the formation of dimeric side products.[14]
Materials:
-
Substituted Indole (e.g., 5-Bromo-indole) (1.0 eq)
-
Sodium Nitrite (NaNO₂) (8.0 eq)
-
2 N Hydrochloric Acid (HCl) (2.7 eq for electron-rich indoles, up to 7.0 eq for electron-poor)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Prepare Nitrosating Mixture: In a round-bottom flask cooled to 0 °C (ice bath), dissolve NaNO₂ (8.0 eq) in deionized water and DMF. Slowly add 2 N aqueous HCl at 0 °C and stir the mixture under an inert atmosphere (Argon or Nitrogen) for 10 minutes.[7]
-
Indole Addition: Prepare a solution of the indole (1.0 eq) in DMF. Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours. This slow addition is crucial to maintain a low concentration of the nucleophilic indole and prevent side reactions.[6][14]
-
Reaction Progression: Once the addition is complete, allow the reaction to stir. The required temperature and time depend on the indole's electronic nature. Electron-rich indoles may react at room temperature, while electron-deficient ones may require heating (e.g., 50-80 °C) for several hours.[7][14] Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, transfer the mixture to a separatory funnel and extract three times with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/EtOAc gradient) to yield the pure 1H-indazole-3-carboxaldehyde.[7]
Core Applications in Medicinal Chemistry: A Two-Pronged Approach
This compound is a scaffold designed for convergent synthesis, allowing for the independent and strategic modification at two key positions.
Caption: Convergent synthetic strategy using the title compound.
Elaboration at C3: Reductive Amination
The aldehyde functional group is a gateway to introducing a diverse range of amine-containing side chains, which are often critical for establishing potency and selectivity through interactions with solvent-exposed regions or specific residues of a protein target.
Causality: Reductive amination is a robust and high-yielding reaction that proceeds in two stages: the formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by its in-situ reduction to the corresponding amine. The choice of reducing agent is key; mild hydride reagents like sodium triacetoxyborohydride (STAB) are preferred as they are selective for the iminium ion over the starting aldehyde, minimizing side reactions.
Protocol 2: General Procedure for Reductive Amination
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, optional)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the aldehyde (1.0 eq) and the amine (1.1 eq) in DCM, add a catalytic amount of acetic acid (if needed to facilitate imine formation). Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add STAB (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired amine.
Elaboration at C7: Suzuki-Miyaura Cross-Coupling
The bromine atom at the C7 position is a synthetic handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[15]
Causality: This modification is critical for probing hydrophobic pockets or forming pi-stacking interactions within a protein's active site. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and depends on the steric and electronic properties of the coupling partners.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
7-Bromo-indazole substrate (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid or Ester (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 - 0.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water, DMF)
Procedure:
-
Reaction Setup: To a reaction vessel (e.g., Schlenk flask or microwave vial), add the 7-bromo-indazole substrate (1.0 eq), the boronic acid/ester (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.05 eq).[15]
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent(s).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to afford the C7-arylated indazole.[15]
Application Focus: Design of Kinase Inhibitors
The indazole scaffold is a proven "hinge-binder" in kinase inhibitor design.[5][13] It mimics the adenine portion of ATP, forming key hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a structurally conserved segment that connects the N- and C-lobes of the kinase domain.
Caption: Indazole as a Type I kinase inhibitor hinge-binder.
By using this compound, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a kinase inhibitor series. The C3-substituent, introduced via reductive amination, can be optimized to interact with the solvent-exposed region, improving properties like solubility and cell permeability. The C7-aryl group, installed via Suzuki coupling, can be tailored to fit into adjacent hydrophobic pockets, thereby enhancing potency and selectivity for the target kinase.
References
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- Kumar, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
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- 9. americanelements.com [americanelements.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Protocol for the Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, functionalization at the C3 position has led to the development of blockbuster drugs, including the kinase inhibitors axitinib and pazopanib.[1] This document provides a detailed, three-part experimental protocol for the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a key heterocyclic building block for drug discovery and development programs. The protocol is designed for researchers and scientists, offering a logical, step-by-step guide from commercially available starting materials to the final product. We emphasize the rationale behind key procedural choices, address challenges such as regioselectivity, and provide a framework for reaction monitoring and product characterization.
Introduction: The Significance of the Indazole Moiety
Indazoles are aromatic bicyclic heterocycles that are bioisosteres of indoles.[3] Their unique electronic properties and ability to participate in various non-covalent interactions have made them a cornerstone in the design of pharmacologically active molecules.[4] The synthesis of specifically substituted indazoles is therefore of paramount importance. This protocol details a robust pathway to this compound, a versatile intermediate. The bromine atom at the 7-position serves as a synthetic handle for further diversification via cross-coupling reactions, while the aldehyde at the 3-position allows for a wide array of subsequent chemical transformations.
Overall Synthetic Strategy
The synthesis is structured as a three-step sequence starting from 7-aminoindazole. The workflow involves an initial Sandmeyer reaction to install the bromo group, followed by a regioselective N-methylation, and concluding with a Vilsmeier-Haack formylation to introduce the aldehyde functionality.
Caption: High-level overview of the three-step synthesis protocol.
Part I: Synthesis of 7-Bromo-1H-indazole
This initial step utilizes a Sandmeyer-type reaction to convert the amino group of 7-aminoindazole into a bromo group via a diazonium salt intermediate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Role |
| 7-Aminoindazole | C₇H₇N₃ | 133.15 | 25.9 mmol | Starting Material |
| Hydrobromic Acid (48%) | HBr | 80.91 | ~36.5 mL | Acid/Bromide Source |
| Sodium Nitrite | NaNO₂ | 69.00 | 27.4 mmol | Diazotizing Agent |
| Cuprous Bromide | CuBr | 143.45 | 27.5 mmol | Catalyst |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction Solvent |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | As needed | Neutralization |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying Agent |
| Deionized Water | H₂O | 18.02 | As needed | Solvent |
Experimental Protocol
-
Diazonium Salt Formation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 7-aminoindazole (3.45 g, 25.9 mmol) in concentrated hydrobromic acid (25 mL).
-
Dilute the solution with deionized water (8.5 mL) and cool the mixture to -10 °C using an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.89 g, 27.4 mmol) in cold deionized water (11.5 mL).
-
Slowly add the sodium nitrite solution dropwise to the 7-aminoindazole solution, ensuring the internal temperature is maintained below -5 °C.
-
Stir the resulting mixture vigorously at -5 °C for 15 minutes to ensure complete formation of the diazonium salt.[5]
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve cuprous bromide (3.94 g, 27.5 mmol) in concentrated hydrobromic acid (11.5 mL) and cool the solution in an ice bath.
-
Add the cold cuprous bromide solution dropwise to the diazonium salt solution over a period of 15 minutes. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2 hours.[5]
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Dilute the mixture with water (50 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-bromo-1H-indazole as a solid.
-
Part II: N-Methylation of 7-Bromo-1H-indazole
The N-alkylation of indazoles can produce a mixture of N-1 and N-2 regioisomers. The reaction conditions, particularly the base and solvent, can influence the regioselectivity. While strong bases like NaH in THF often favor N-1 alkylation, substituents on the indazole ring can exert significant electronic and steric effects.[3] For 7-substituted indazoles, N-2 alkylation can be a major product. This protocol is designed to produce the desired N-2 isomer, which must be carefully separated from its N-1 counterpart.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Role |
| 7-Bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | 10 mmol | Starting Material |
| Potassium Carbonate | K₂CO₃ | 138.21 | 15 mmol | Base |
| Methyl Iodide | CH₃I | 141.94 | 12 mmol | Methylating Agent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction Solvent |
| Deionized Water | H₂O | 18.02 | As needed | Quenching/Washing |
Experimental Protocol
-
Reaction Setup:
-
To a solution of 7-bromo-1H-indazole (1.97 g, 10 mmol) in anhydrous DMF (50 mL), add potassium carbonate (2.07 g, 15 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
-
Methylation:
-
Slowly add methyl iodide (0.75 mL, 12 mmol) to the suspension.
-
Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material. Two new spots, corresponding to the N-1 and N-2 isomers, should be visible.
-
-
Work-up and Isomer Separation:
-
Pour the reaction mixture into cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude oil/solid contains a mixture of 7-bromo-1-methyl-1H-indazole and the desired 7-bromo-2-methyl-2H-indazole.
-
Carefully separate the two isomers using column chromatography on silica gel. The less polar isomer is typically the N-2 product. Elute with a hexane/ethyl acetate gradient (e.g., starting from 95:5).
-
Combine the fractions containing the desired N-2 isomer and concentrate to yield 7-bromo-2-methyl-2H-indazole. Characterize by NMR to confirm the structure.
-
Part III: Vilsmeier-Haack Formylation of 7-Bromo-2-methyl-2H-indazole
The final step is the introduction of the aldehyde group at the C-3 position. This is achieved through an electrophilic aromatic substitution using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7]
Vilsmeier Reagent Formation and Reaction Mechanism
The reaction proceeds by the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This reagent then attacks the electron-rich C3 position of the indazole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde.[8]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Role |
| 7-Bromo-2-methyl-2H-indazole | C₈H₇BrN₂ | 211.06 | 5 mmol | Starting Material |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | Reagent/Solvent |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 15 mmol | Reagent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 30 mL | Solvent |
| Sodium Acetate | CH₃COONa | 82.03 | As needed | Neutralization |
| Ice | H₂O | 18.02 | As needed | Quenching |
Experimental Protocol
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask under an argon atmosphere, cool anhydrous DMF (20 mL) to 0 °C.
-
Slowly add phosphorus oxychloride (1.4 mL, 15 mmol) dropwise with vigorous stirring.
-
After the addition, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
-
Formylation Reaction:
-
Dissolve 7-bromo-2-methyl-2H-indazole (1.05 g, 5 mmol) in anhydrous DCM (30 mL).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully pour the mixture onto crushed ice (~100 g). This step is exothermic and should be done slowly in a large beaker.
-
Neutralize the acidic solution by adding a saturated solution of sodium acetate until the pH is ~6-7.
-
Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis of the iminium intermediate.
-
Extract the product with DCM or ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
-
Product Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:
-
¹H NMR: The spectrum of the final product should show a characteristic singlet for the aldehyde proton (-CHO) around δ 10.0-10.3 ppm, a singlet for the N-methyl group (-NCH₃), and distinct aromatic protons corresponding to the 7-bromoindazole core.
-
¹³C NMR: The spectrum should display a resonance for the aldehyde carbonyl carbon around δ 185-190 ppm, in addition to the signals for the N-methyl and aromatic carbons.
-
Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ ion corresponding to the calculated molecular weight (C₉H₇BrN₂O, MW: 239.07). The isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) should be clearly visible.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch should be observed around 1670-1690 cm⁻¹.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[9]
-
Specific Hazards:
-
Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Sodium Nitrite: Oxidizer. Toxic if swallowed.
-
Methyl Iodide: Toxic, carcinogenic, and a suspected mutagen. Handle with extreme caution and use appropriate engineering controls.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Causes severe burns. Must be handled under anhydrous conditions.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
References
-
National Institutes of Health. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. NIH. Retrieved from [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Organic Chemistry Portal. Retrieved from [Link]
-
American Elements. (n.d.). This compound. American Elements. Retrieved from [Link]
-
National Institutes of Health. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PMC - NIH. Retrieved from [Link]
-
Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Retrieved from [Link]
-
RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. Retrieved from [Link]
- Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. Google Patents.
-
PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2010). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. ResearchGate. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2013). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ResearchGate. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromothymol blue. Carl ROTH. Retrieved from [Link]
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Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]
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7-Bromo-2-methyl-2H-indazole-3-carbaldehyde as a building block in organic synthesis
An In-Depth Guide to the Strategic Application of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Indazole Scaffold
The indazole nucleus is a prominent heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is a cornerstone in numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2][3] Within this important class of compounds, This compound emerges as a particularly valuable and versatile building block for synthetic chemists engaged in drug discovery and materials science.
This molecule, identified by CAS Number 845751-70-4 and possessing the molecular formula C₉H₇BrN₂O, is strategically designed for divergent synthesis.[4][5] It features two distinct and orthogonally reactive functional handles:
-
A C3-Aldehyde: This electrophilic center is primed for a host of classical transformations, including nucleophilic additions, reductive aminations, and olefination reactions, allowing for the facile introduction of diverse side chains and carbon skeletons.[6][7]
-
A C7-Bromo Substituent: This functionality serves as a robust handle for modern transition-metal-catalyzed cross-coupling reactions. It provides a reliable site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex biaryl and heteroaryl systems.[8][9]
The N2-methyl group provides a critical advantage by blocking the tautomerism often seen in N-H indazoles, thereby preventing potential side reactions and simplifying reaction outcomes.[1][10] This guide provides detailed application notes and validated protocols for leveraging the unique reactivity of this building block.
Physicochemical Properties & Data
| Property | Value | Source |
| CAS Number | 845751-70-4 | [4] |
| Molecular Formula | C₉H₇BrN₂O | [4][5] |
| Molecular Weight | 239.07 g/mol | [11] |
| Monoisotopic Mass | 237.97418 Da | [5][11] |
| SMILES | CN1C(=C2C=CC=C(C2=N1)Br)C=O | [5] |
| InChIKey | NSLRTSWDWSKOIE-UHFFFAOYSA-N | [5] |
Part 1: Synthetic Transformations at the C3-Aldehyde Position
The aldehyde functionality at the C3 position is a gateway to a vast array of molecular architectures. Its reactivity allows for controlled chain extension, functional group interconversion, and the introduction of new stereocenters.
Caption: Key synthetic routes originating from the C3-aldehyde.
Protocol 1.1: Reductive Amination for C3-Amine Synthesis
Reductive amination is a cornerstone of medicinal chemistry for installing amine-containing side chains. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred due to its mild nature and tolerance for a wide range of functional groups, obviating the need to protect the C7-bromo position.
Methodology:
-
Setup: To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion. Acetic acid (0.1 eq) can be added to catalyze this step, particularly for less nucleophilic amines.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target C3-amino-methyl indazole derivative.
Causality Insight: NaBH(OAc)₃ is a selective reducing agent for imines and aldehydes. Its steric bulk and reduced hydridic character compared to NaBH₄ prevent the over-reduction of the aldehyde before imine formation is complete, leading to higher yields of the desired amine product.
Part 2: Palladium-Catalyzed Cross-Coupling at the C7-Bromo Position
The bromine atom at the C7 position is ideally suited for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized C-C and C-heteroatom bond formation.[12][13] This allows for the modular assembly of complex molecules by coupling the indazole core with a variety of partners.
Caption: Palladium-catalyzed transformations at the C7-bromo position.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C7-Arylation
The Suzuki-Miyaura reaction is a highly robust and versatile method for forming C(sp²)-C(sp²) bonds.[8][14] It is widely used due to the commercial availability of a vast library of boronic acids and the excellent functional group tolerance of the reaction.
Methodology:
-
Reagent Preparation: In a microwave vial or Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 0.1 M). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Alternatively, microwave irradiation (e.g., 120 °C for 30-60 minutes) can dramatically reduce reaction times.[14] Monitor progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via silica gel chromatography to obtain the 7-aryl-2-methyl-2H-indazole-3-carbaldehyde.
Trustworthiness and Control: The success of a Suzuki coupling hinges on the complete removal of oxygen and the quality of the catalyst and reagents. Running a parallel control reaction without the palladium catalyst is a good practice to confirm that the observed transformation is indeed catalyst-dependent.
Typical Suzuki-Miyaura Reaction Conditions & Outcomes
| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95% |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | DME/H₂O | 85 | 8 | 80-92% |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 70-85% |
| 2-Thienylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-90% |
Yields are illustrative and depend on specific substrate and reaction scale.
Part 3: Sequential Functionalization Strategy
The true synthetic power of this compound lies in the ability to perform sequential reactions at its two distinct reactive sites. A common and highly effective strategy is to first perform the more robust cross-coupling reaction at the C7-position, followed by the milder functionalization of the C3-aldehyde.
Caption: A robust two-step workflow for divergent synthesis.
Protocol 3.1: Two-Step Synthesis of a 7-Aryl-3-(aminomethyl) Derivative
This protocol exemplifies the strategic, sequential modification of the building block.
Step 1: C7-Arylation via Suzuki Coupling
-
Follow Protocol 2.1 using this compound and the selected arylboronic acid (e.g., 4-fluorophenylboronic acid).
-
After purification, ensure the resulting intermediate, 7-(4-fluorophenyl)-2-methyl-2H-indazole-3-carbaldehyde, is fully characterized (¹H NMR, ¹³C NMR, MS) and free of residual palladium before proceeding.
Step 2: C3-Reductive Amination
-
Using the purified product from Step 1, follow Protocol 1.1 with a desired amine (e.g., piperidine).
-
The reaction will yield the final, highly functionalized product, 1-((7-(4-fluorophenyl)-2-methyl-2H-indazol-3-yl)methyl)piperidine.
-
Final purification and characterization are essential to confirm the structure and purity of the target molecule.
Expert Insight: This sequential approach is highly efficient because the reaction conditions for the Suzuki coupling (heat, base) are generally harsher than those for reductive amination. Performing the more delicate aldehyde transformation on the more complex, value-added intermediate minimizes potential degradation and side reactions.
Conclusion
This compound is a masterful synthetic building block, offering chemists a reliable and flexible platform for the rapid construction of diverse and complex indazole-based molecules. Its orthogonal reactivity, enabled by the distinct C3-aldehyde and C7-bromo functionalities, allows for predictable and strategic bond constructions. The protocols and insights provided in this guide are designed to empower researchers in medicinal chemistry and materials science to fully exploit the synthetic potential of this valuable intermediate.
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Application Notes & Protocols: High-Purity Isolation of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Abstract
This document provides a comprehensive guide to the purification of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a key intermediate in contemporary drug discovery programs. Recognizing the stringent purity requirements for downstream applications, we present detailed protocols for two primary purification techniques: silica gel column chromatography and recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not only step-by-step instructions but also the underlying scientific rationale for procedural choices. Furthermore, we outline robust analytical methods for the verification of final product purity, ensuring confidence in the quality of this critical building block.
Introduction: The Importance of Purity
This compound (MW: 239.07 g/mol ; CAS: 845751-70-4) is a heterocyclic aldehyde of significant interest in medicinal chemistry. The indazole scaffold is a well-established pharmacophore, and this particular derivative serves as a versatile precursor for the synthesis of a wide range of bioactive molecules. The purity of this intermediate is paramount; trace impurities can lead to the formation of unwanted side products, complicate reaction kinetics, and ultimately compromise the biological activity and safety profile of the final active pharmaceutical ingredient (API).
A common synthetic route to 2-alkyl-2H-indazoles can sometimes result in the co-formation of the thermodynamically more stable 1-alkyl-1H-indazole isomer.[1] Therefore, a robust purification strategy is essential to isolate the desired 2-methyl isomer from its constitutional isomer and other process-related impurities. This note details methodologies to achieve >98% purity, suitable for demanding synthetic and developmental applications.
Potential Impurities and Purification Strategy
A logical purification workflow begins with an understanding of the potential impurities. Based on common synthetic routes, the primary impurities to consider are:
-
Isomeric Impurity: 7-Bromo-1-methyl-1H-indazole-3-carbaldehyde.
-
Unreacted Starting Materials: Precursors from the indazole ring formation or methylation steps.
-
Reaction Byproducts: Dimers or other side-products formed during synthesis.
Our recommended purification strategy employs a two-tiered approach: a primary purification by silica gel column chromatography to remove the bulk of impurities, followed by an optional recrystallization step to achieve the highest possible purity and to obtain a crystalline solid.
Caption: Overall purification and analysis workflow.
Primary Purification: Silica Gel Column Chromatography
Silica gel chromatography is a highly effective method for separating compounds based on polarity.[2] Since the aldehyde functional group and the nitrogen atoms of the indazole ring impart polarity, we can exploit the differential interactions of the target compound and its impurities with the polar silica stationary phase. For structurally similar bromo-indazole-carbaldehydes, a mobile phase of petroleum ether and ethyl acetate has proven effective.[3]
Protocol: Flash Column Chromatography
This protocol is designed for the purification of 1-5 grams of crude material. The weight of silica gel used is typically 20-50 times the weight of the crude sample for effective separation.[4]
Materials:
-
Silica Gel (230-400 mesh)
-
Chromatography-grade solvents: Petroleum Ether (or Hexanes), Ethyl Acetate
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber using a solvent system of 3:2 Petroleum Ether : Ethyl Acetate .
-
Visualize the spots under a UV lamp. The target compound is expected to have an Rf value in the range of 0.3-0.4.[3] Note the separation between the main spot and any impurities.
-
-
Column Packing (Wet Slurry Method):
-
Clamp the column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.
-
Fill the column about one-third full with the initial, low-polarity eluent (e.g., 9:1 Petroleum Ether : Ethyl Acetate).
-
In a separate beaker, prepare a slurry of silica gel in the same eluent.
-
Gently pour the slurry into the column. Tap the column gently to dislodge air bubbles and encourage uniform packing.
-
Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The final packed bed should be uniform and free of cracks or bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
In a separate flask, add a small amount of silica gel (approx. 1-2 times the weight of the crude product).
-
Add the solution of your crude product to this silica gel and concentrate it to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent mixture (e.g., 9:1 Petroleum Ether : Ethyl Acetate).
-
Gradually increase the polarity of the eluent. A suggested gradient is provided in the table below.
-
Collect fractions of equal volume (e.g., 20 mL) in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC using the same conditions as in step 1.
-
Identify and combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Data Presentation: Elution Gradient and TLC Analysis
| Parameter | Recommended Starting Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for efficient separation of moderately polar compounds.[5] |
| Mobile Phase | Petroleum Ether (or Hexanes) / Ethyl Acetate | Provides good solubility and a wide polarity range for gradient elution. |
| TLC Developing System | 3:2 Petroleum Ether : Ethyl Acetate | Based on literature for similar isomers, should provide an optimal Rf of ~0.3-0.4.[3] |
| Initial Eluent | 9:1 Petroleum Ether : Ethyl Acetate | Starts with low polarity to elute non-polar impurities first. |
| Gradient Elution | 9:1 → 8:2 → 7:3 (Pet. Ether : EtOAc) | Gradually increases polarity to elute the target compound while leaving more polar impurities on the column. |
| Expected Product Rf | ~0.35 | An ideal Rf for good separation on a column.[4] |
Secondary Purification: Recrystallization
Recrystallization is an excellent technique for removing small amounts of remaining impurities and obtaining a product with high crystalline order. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at low temperatures.[6]
Protocol: Solvent Screening and Recrystallization
Materials:
-
Purified product from chromatography
-
Various chromatography-grade solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexanes, Toluene)
-
Erlenmeyer flask, heating source (hot plate), filtration apparatus
Procedure:
-
Solvent Screening (Small Scale):
-
Place a small amount (10-20 mg) of the purified product into several test tubes.
-
Add a few drops of a different solvent to each tube at room temperature. Observe solubility. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that showed poor solubility. A suitable solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystals upon cooling. A good starting point for aromatic aldehydes can be a mixed solvent system like Hexanes/Ethyl Acetate or a single solvent like Ethanol.[7][8]
-
-
Recrystallization (Scale-up):
-
Place the bulk of the purified product in an Erlenmeyer flask.
-
Add the chosen solvent (or the more soluble solvent of a pair) dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
If using a solvent pair (e.g., Ethyl Acetate/Hexanes), dissolve the compound in the minimum amount of hot ethyl acetate, then add hexanes dropwise until the solution becomes slightly cloudy. Re-heat to clarify.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Purity and Identity Confirmation
Final confirmation of purity and identity is crucial. A combination of HPLC and NMR spectroscopy provides a comprehensive assessment.[9]
Caption: Workflow for analytical confirmation.
Protocol: High-Performance Liquid Chromatography (HPLC)
Method:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water (with 0.1% formic acid or TFA).
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid or TFA).
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of the final product in 1 mL of acetonitrile.
Expected Result: A single major peak corresponding to the product, with the sum of all other peaks being less than 2%.
Protocol: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Method:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
Expected Result: The ¹H NMR spectrum should be clean, with sharp signals corresponding to the structure of this compound. Key signals to observe would be the aldehyde proton (singlet, ~10 ppm), the N-methyl protons (singlet, ~4 ppm), and the distinct aromatic protons. The absence of significant signals corresponding to the N-1 isomer or other impurities confirms high purity. Quantitative NMR (qNMR) can be used for an absolute purity assessment if required.[10]
References
- A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (2025). BenchChem.
- Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Giraudo, A., et al. (2019). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. TrAC Trends in Analytical Chemistry, 116, 291-304.
- Column Chrom
- Impurity Analysis. Emery Pharma.
- Silica Gel for Column Chrom
- MH Chem. (2022, July 8).
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
- Column chromatography. University of California, Los Angeles.
- Impurity Profiling of Pharmaceutical Drugs By Various Methods. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 43-50.
- Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separ
- Technical Support Center: Purification of Sulfonated Arom
- Preparation of aromatic aldehydes. (1967).
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Monitoring and Assessment, 185(5), 4355-4363.
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- Solvent screening for the extraction of aromatic aldehydes. (2024).
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances, 8(23), 12586–12594.
- Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. (2016). Molecules, 21(2), 238.
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Application Note: Comprehensive Analytical Characterization of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Structural Verification
7-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a core component in numerous pharmacologically active molecules, including kinase inhibitors used in oncology.[1] As a functionalized building block, the precise structural confirmation and purity assessment of this intermediate are critical for ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).
This guide provides a multi-faceted analytical approach for the comprehensive characterization of this compound. We move beyond simple data reporting to explain the causality behind methodological choices, ensuring each protocol serves as a self-validating system. The methods detailed herein—spanning spectroscopy and chromatography—are designed to deliver an unambiguous confirmation of identity, structure, and purity.
Compound Profile
-
Compound Name: this compound
-
Chemical Structure:
-
SMILES: CN1C(=C2C=CC=C(C2=N1)Br)C=O[2]
-
Analytical Workflow: A Multi-Technique Strategy
A robust characterization relies on the convergence of data from multiple orthogonal techniques. No single method is sufficient. The following workflow illustrates a logical progression from initial structural elucidation to final purity confirmation.
Caption: Integrated workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For substituted indazoles, NMR is crucial for definitively assigning the position of the methyl group on the nitrogen (N-1 vs. N-2).[5][6]
Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, 600-1200 scans are typically required.
Data Interpretation and Expected Results
The combination of chemical shifts, integration values, and coupling patterns confirms the molecular structure.
| Analysis | Expected Chemical Shift (δ, ppm) | Signal Multiplicity | Assignment & Rationale |
| ¹H NMR | ~9.9 - 10.3 | Singlet (s) | Aldehyde Proton (-CHO): Highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond.[1] |
| ~7.5 - 8.2 | Multiplet (m) | Aromatic Protons (Ar-H): Three protons on the benzene ring. The specific splitting (doublets and a triplet/dd) will depend on their coupling with each other, confirming the 7-bromo substitution pattern. | |
| ~4.2 - 4.4 | Singlet (s) | Methyl Protons (N-CH₃): A singlet integrating to 3 protons, confirming the methyl group attached to the nitrogen. Its specific chemical shift helps distinguish it from the N-1 isomer. | |
| ¹³C NMR | ~185 - 190 | Carbonyl (C=O) | Aldehyde Carbonyl: Characteristic downfield shift for an aldehyde carbon.[1] |
| ~110 - 150 | Aromatic/Heterocyclic | Ring Carbons: Six signals for the carbons of the benzene ring and two signals for the C3 and C7a carbons of the indazole core. The carbon bearing the bromine (C7) will be shifted upfield due to the heavy atom effect.[7][8] | |
| ~35 - 40 | Methyl (CH₃) | Methyl Carbon: A single upfield signal corresponding to the N-methyl group. |
Mass Spectrometry (MS): Confirming Mass and Elemental Signature
Mass spectrometry provides the exact molecular weight of the compound, offering primary evidence of its identity. For halogenated compounds, MS offers a unique and powerful confirmatory feature: the isotopic pattern.
The Bromine Isotopic Signature
A key validation for this molecule is the presence of bromine, which naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[9][10] This results in two molecular ion peaks in the mass spectrum that are separated by 2 mass-to-charge units (m/z) and have nearly equal intensity (a 1:1 "doublet").[9][10][11] This signature is a definitive fingerprint for a monobrominated compound.
Protocol: High-Resolution MS (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive mode, which will protonate the molecule to form the [M+H]⁺ ion.
-
Analysis: Infuse the sample directly or via an LC system into a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400).
Expected Data
The analysis will confirm both the molecular weight and the presence of one bromine atom.
| Ion | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Expected Observation |
| [M+H]⁺ | 238.98146 | 240.97941 | Two peaks of nearly equal intensity at these m/z values, confirming the molecular formula C₉H₈BrN₂O⁺. |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the gold standard for determining the purity of small molecules. It separates the target compound from any impurities, starting materials, or side products.
Protocol: Reversed-Phase HPLC with UV Detection
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for this moderately polar compound.[12][13]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (to improve peak shape).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A linear gradient from 10% B to 95% B over 20 minutes allows for the elution of compounds with a range of polarities.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of maximum absorbance for the chromophore (e.g., 254 nm or 360 nm).[13]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
Data Interpretation
-
Purity: A pure sample will exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
-
Retention Time (t_R): The retention time is a characteristic property of the compound under the specified conditions and can be used for identification purposes.
Infrared (IR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact and collect the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.
Expected Absorption Bands
The IR spectrum will provide clear evidence for the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group & Rationale |
| ~1670 - 1690 | C=O Stretch | Aldehyde Carbonyl: A strong, sharp absorption. The position is lower than a typical aliphatic aldehyde due to conjugation with the aromatic indazole system.[14][15][16] |
| ~2820 and ~2720 | C-H Stretch | Aldehyde C-H: Two weak bands characteristic of the C-H bond of an aldehyde (Fermi resonance). |
| ~3000 - 3100 | C-H Stretch | Aromatic C-H: Absorption from the C-H bonds on the benzene ring. |
| ~1450 - 1600 | C=C / C=N Stretch | Ring Vibrations: Multiple bands corresponding to the stretching vibrations within the fused aromatic and heterocyclic rings. |
Elemental Analysis: The Ultimate Formula Verification
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (Carbon, Hydrogen, Nitrogen).
Principle and Interpretation
The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages of C, H, and N must align with the theoretical values calculated from the molecular formula. For a new compound to be considered pure, the experimental values should be within ±0.4% of the calculated values.[17]
Expected Composition for C₉H₇BrN₂O
| Element | Calculated Mass % | Acceptable Experimental Range |
| Carbon (C) | 45.21% | 44.81% - 45.61% |
| Hydrogen (H) | 2.95% | 2.55% - 3.35% |
| Nitrogen (N) | 11.72% | 11.32% - 12.12% |
Conclusion
By systematically applying the orthogonal analytical techniques outlined in this guide—NMR for structure, MS for molecular weight and isotopic signature, HPLC for purity, FTIR for functional groups, and Elemental Analysis for elemental composition—researchers can achieve a high-confidence characterization of this compound. This rigorous validation is an indispensable step in ensuring the quality and reliability of data in research and drug development pipelines.
References
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-
Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. (2020-08-22). [Link]
-
University of Calgary. Carbonyl compounds - IR - spectroscopy. [Link]
-
PMC - NIH. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]
-
Canadian Journal of Chemistry. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023-08-29). [Link]
-
University of Liverpool. IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2017-09-01). [Link]
-
ResearchGate. 13C NMR of indazoles. (2016-04-07). [Link]
-
PMC - PubMed Central. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
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Mastelf. HPLC Method Development: From Basics to Advanced Strategies. (2025-01-29). [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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RSC Advances. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018-04-09). [Link]
-
Wikipedia. Heterocyclic compound. [Link]
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ACS Central Science. An International Study Evaluating Elemental Analysis. (2022-06-23). [Link]
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-
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Application Notes and Protocols for the Derivatization of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde for Biological Screening
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle, an isostere of indole, possesses a unique arrangement of nitrogen atoms that facilitates a versatile array of non-covalent interactions with biological targets, including hydrogen bonding and pi-stacking.[3] Consequently, indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5] Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, underscoring its therapeutic relevance.[5]
The strategic functionalization of the indazole nucleus is a key approach in the generation of novel chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles. The starting material, 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, is a particularly valuable synthon for library synthesis. The aldehyde at the 3-position serves as a versatile handle for a variety of chemical transformations, while the bromine atom at the 7-position offers a site for subsequent cross-coupling reactions, enabling extensive diversification. The N-methylation to the 2H-indazole tautomer provides a fixed isomeric state, which can be crucial for consistent structure-activity relationship (SAR) studies.
These application notes provide detailed protocols for the derivatization of this compound via three robust and widely applicable synthetic methodologies: reductive amination, Wittig reaction, and Knoevenagel condensation. The resulting derivatives are primed for high-throughput biological screening to identify novel therapeutic leads.
Chemical Structures and Derivatization Overview
The core scaffold and the general outcomes of the proposed derivatization strategies are depicted below.
Caption: Derivatization pathways for this compound.
Protocol 1: Reductive Amination for the Synthesis of Novel Amines
Scientific Rationale: Reductive amination is a powerful and reliable method for the synthesis of secondary and tertiary amines from aldehydes.[6] This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This methodology is highly valued in medicinal chemistry for its broad substrate scope and high functional group tolerance. The resulting amino derivatives can introduce crucial hydrogen bond donors and acceptors, as well as basic centers that can enhance solubility and modulate pharmacokinetic properties.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).
-
Solvent and Amine Addition: Dissolve the aldehyde in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M concentration). Add the desired primary or secondary amine (1.1 eq.) to the solution.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) is a mild and effective choice that can be added directly to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the imine and the formation of the product by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine derivative.
| Component | Stoichiometry | Purpose | Notes |
| This compound | 1.0 eq. | Starting material | Ensure purity before use. |
| Primary/Secondary Amine | 1.1 eq. | Nucleophile | A slight excess drives imine formation. |
| Sodium Triacetoxyborohydride | 1.5 eq. | Reducing agent | Mild and selective for imines over aldehydes. |
| Dichloromethane (DCM) or Dichloroethane (DCE) | 0.1 M | Solvent | Anhydrous conditions are recommended. |
Protocol 2: Wittig Reaction for the Generation of Alkenyl Derivatives
Scientific Rationale: The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[7][8] This reaction is highly reliable for forming carbon-carbon double bonds with good control over the location of the new bond. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides generally favor the (E)-alkene, while non-stabilized ylides tend to yield the (Z)-alkene.[7] The introduction of an alkenyl moiety can significantly impact the conformation and lipophilicity of the parent molecule, providing a means to explore new regions of chemical space.
Experimental Protocol:
-
Ylide Preparation (if not commercially available):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the appropriate phosphonium salt (1.1 eq.).
-
Suspend the salt in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq.), dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the colored ylide is often observed.
-
-
Wittig Reaction:
-
In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the aldehyde solution to 0 °C.
-
Slowly add the freshly prepared ylide solution to the aldehyde solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to isolate the desired alkene derivative. The triphenylphosphine oxide byproduct can often be removed by trituration or careful chromatography.
-
| Component | Stoichiometry | Purpose | Notes |
| This compound | 1.0 eq. | Starting material | Anhydrous conditions are crucial. |
| Phosphonium Salt | 1.1 eq. | Ylide precursor | Choice of salt determines the alkene substituent. |
| Strong Base (e.g., n-BuLi) | 1.05 eq. | Deprotonating agent | Handle with care under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | 0.1-0.2 M | Solvent | Must be dry to prevent quenching of the ylide. |
Protocol 3: Knoevenagel Condensation for α,β-Unsaturated Systems
Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[9] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine. The active methylene compounds, characterized by two electron-withdrawing groups (e.g., malononitrile, cyanoacetates, Meldrum's acid), provide the nucleophilic carbanion. The resulting conjugated systems are excellent Michael acceptors and can participate in further synthetic transformations. In a biological context, these Michael acceptors can act as covalent inhibitors by reacting with nucleophilic residues in protein targets.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, diethyl malonate) (1.2 eq.) in a suitable solvent like ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress by TLC. The reaction is often complete within 2-6 hours.
-
Product Isolation:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified.
-
-
Purification: Recrystallize the solid product from a suitable solvent (e.g., ethanol) or purify by flash column chromatography on silica gel to obtain the pure Knoevenagel condensation product.
| Component | Stoichiometry | Purpose | Notes |
| This compound | 1.0 eq. | Starting material | |
| Active Methylene Compound | 1.2 eq. | Nucleophile | e.g., malononitrile, ethyl cyanoacetate. |
| Piperidine | 0.1 eq. | Base catalyst | Other weak bases like pyrrolidine can be used. |
| Ethanol or Toluene | 0.2-0.5 M | Solvent | Toluene with a Dean-Stark trap can be used to remove water and drive the reaction to completion. |
Workflow for Biological Screening
The synthesized library of 7-Bromo-2-methyl-2H-indazole derivatives should be subjected to a systematic biological screening cascade to identify and validate potential drug candidates.
Caption: A generalized workflow for the biological evaluation of the synthesized indazole library.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the derivatization of this compound, a promising starting material for the synthesis of novel, biologically active molecules. The versatility of the aldehyde functional group allows for the generation of a diverse chemical library through well-established and reliable synthetic transformations. The strategic introduction of amine, alkene, and α,β-unsaturated functionalities can significantly modulate the physicochemical and pharmacological properties of the indazole scaffold. Subsequent biological screening of these derivatives holds the potential to identify novel lead compounds for various therapeutic areas, particularly in oncology and inflammatory diseases. Further derivatization of the 7-bromo position through Suzuki, Buchwald-Hartwig, or other cross-coupling reactions can provide an additional layer of structural diversity for lead optimization campaigns.
References
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1635–1659. [Link]
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Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
-
National Center for Biotechnology Information (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central. [Link]
-
Proceedings.Science. (n.d.). Functionalization of the indazole scaffold to obtain selective inhibitors of dihydroorotate dehydrogenase from Leishmania braziliensis. [Link]
-
PubMed. (2024). Synthesis of 2-Aryl Indazole: Synthesis, Biological Evaluationand In-Silico Studies. [Link]
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Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2959. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
The Reaction Notebook. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Guisado, L., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13121-13128. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]
-
PubMed. (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. [Link]
-
National Center for Biotechnology Information. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PubMed Central. [Link]
-
PubMed. (2023). Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones. [Link]
-
UniTo. (n.d.). Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
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National Center for Biotechnology Information. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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scale-up synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
An Application Note and Protocol for the Scale-Up Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the C3-carbaldehyde functionality serves as a versatile handle for further molecular elaboration.[1] This guide details a robust, multi-step synthetic route commencing from commercially available precursors, with a focus on process safety, scalability, and in-process controls. The core of the synthesis involves a regioselective N-methylation followed by a Vilsmeier-Haack formylation. We provide detailed, step-by-step protocols, mechanistic insights, characterization data, and troubleshooting guidance to ensure reliable and efficient production for researchers in pharmaceutical development.
Introduction
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals.[2][3] Among these, the indazole nucleus has emerged as a "privileged scaffold" due to its presence in numerous FDA-approved drugs, including kinase inhibitors like Pazopanib and Axitinib, which are used in cancer therapy.[4][5] The thermodynamic stability of the 1H-indazole tautomer is greater than the 2H-form, yet both isomers are crucial in drug design.[3]
The target molecule, this compound, is a highly valuable intermediate. The bromine atom at the C7 position allows for subsequent cross-coupling reactions, such as Suzuki-Miyaura arylations, to introduce molecular diversity.[6] The aldehyde group at the C3 position is a versatile functional group that can be readily converted into a wide range of other functionalities, including alkenes, alcohols, amines, and various heterocyclic systems through condensation and cyclization reactions.[1][7]
This document outlines a scalable synthetic strategy designed for producing this key intermediate in significant quantities, addressing common challenges such as regiochemical control during alkylation and the safe execution of energetic formylation reactions.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence starting from the commercially available 7-Bromo-1H-indazole. The strategy prioritizes the use of cost-effective reagents and conditions amenable to large-scale production. The key transformations are:
-
Regioselective N-Methylation: Alkylation of 7-Bromo-1H-indazole to selectively yield the desired 7-Bromo-2-methyl-2H-indazole isomer.
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C3 position of the N-methylated indazole.
Caption: High-level workflow for the synthesis.
Part 1: Synthesis of 7-Bromo-2-methyl-2H-indazole
The primary challenge in this step is controlling the regioselectivity of the methylation reaction. Alkylation of 1H-indazoles can occur at either the N1 or N2 position, and the ratio of products is highly dependent on the reaction conditions (base, solvent, temperature). Generally, polar aprotic solvents and strong bases favor N1 alkylation, while non-polar solvents or phase-transfer conditions can increase the proportion of the N2 isomer. This protocol utilizes a straightforward approach with potassium carbonate in acetone, which typically yields a mixture of isomers that must be separated chromatographically. For scale-up, optimizing this step to favor the N2 isomer is a critical development goal.
Protocol 1: N-Methylation of 7-Bromo-1H-indazole
Materials
| Reagent | M.W. | Quantity | Moles | Equiv. |
|---|---|---|---|---|
| 7-Bromo-1H-indazole | 197.02 | 100.0 g | 0.508 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 105.2 g | 0.761 | 1.5 |
| Methyl Iodide (CH₃I) | 141.94 | 35.8 mL (81.2 g) | 0.572 | 1.1 |
| Acetone | - | 1.5 L | - | - |
Procedure
-
Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 7-Bromo-1H-indazole (100.0 g, 0.508 mol) and acetone (1.5 L).
-
Base Addition: Add finely powdered potassium carbonate (105.2 g, 0.761 mol) to the suspension.
-
Reagent Addition: Begin vigorous stirring. Slowly add methyl iodide (35.8 mL, 0.572 mol) to the mixture at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KI) and wash the filter cake with acetone (2 x 100 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain a crude solid containing a mixture of N1 and N2 methylated isomers.
-
Purification: The isomers are separable by column chromatography on silica gel. A gradient elution starting from 5% ethyl acetate in hexane is typically effective. The N2 isomer (7-Bromo-2-methyl-2H-indazole) is generally the less polar of the two. Combine the fractions containing the pure N2 isomer and evaporate the solvent to yield a white to off-white solid.
-
Expected Yield: 40-50% for the N2 isomer.
-
Characterization (7-Bromo-2-methyl-2H-indazole):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H), 7.55 (d, 1H), 7.20 (d, 1H), 6.95 (t, 1H), 4.20 (s, 3H).
-
MS (ESI+): m/z 211.0/213.0 [M+H]⁺.
-
Part 2: Vilsmeier-Haack Formylation of 7-Bromo-2-methyl-2H-indazole
The Vilsmeier-Haack reaction is a powerful and industrially relevant method for formylating electron-rich aromatic and heteroaromatic compounds.[8] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloromethyleniminium salt, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[9]
Mechanism and Safety Considerations
The formation of the Vilsmeier reagent is an exothermic process. On a large scale, POCl₃ must be added slowly to DMF with efficient cooling to maintain temperature control and prevent a runaway reaction. The reagent is moisture-sensitive and corrosive. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: Vilsmeier-Haack reaction mechanism overview.
Protocol 2: C3-Formylation
Materials
| Reagent | M.W. | Quantity | Moles | Equiv. |
|---|---|---|---|---|
| 7-Bromo-2-methyl-2H-indazole | 211.05 | 50.0 g | 0.237 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 250 mL | - | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 32.5 mL (53.8 g) | 0.351 | 1.5 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
| Saturated Sodium Bicarbonate (aq) | - | ~1.0 L | - | - |
| Ice | - | ~2.0 kg | - | - |
Procedure
-
Vilsmeier Reagent Preparation: To a 1 L three-neck flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (250 mL). Cool the flask to 0°C in an ice-salt bath.
-
Slow Addition of POCl₃: Add POCl₃ (32.5 mL, 0.351 mol) dropwise via the addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.
-
Substrate Addition: In a separate flask, dissolve 7-Bromo-2-methyl-2H-indazole (50.0 g, 0.237 mol) in dichloromethane (250 mL). Add this solution to the Vilsmeier reagent at 0°C over 30 minutes.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-45°C (reflux of DCM) and maintain for 4-6 hours. Monitor the reaction by TLC (Eluent: 40% Ethyl Acetate in Hexane) until the starting material is consumed.
-
Quenching / Hydrolysis: Cool the reaction mixture back down to 0°C. In a separate large beaker (5 L), prepare a stirred mixture of ice (~2.0 kg) and saturated sodium bicarbonate solution (~500 mL). Very slowly and carefully, pour the reaction mixture onto the stirred ice/bicarbonate slurry. This process is highly exothermic and will release CO₂ gas. Control the rate of addition to manage foaming and maintain the temperature below 20°C.
-
Neutralization and Extraction: Continue stirring for 1 hour after the addition is complete. Check the pH of the aqueous layer and adjust to pH 7-8 with additional sodium bicarbonate if necessary. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).
-
Washing and Drying: Combine all organic layers and wash with water (2 x 250 mL) and then with brine (1 x 250 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane or isopropanol to afford this compound as a crystalline solid.[10][11]
-
Expected Yield: 75-85%.
-
Characterization of Final Product:
-
Appearance: Yellowish crystalline solid.
-
Melting Point: ~125-128 °C.
-
¹H NMR (CDCl₃, 400 MHz): δ 10.20 (s, 1H, CHO), 7.95 (d, 1H), 7.65 (d, 1H), 7.10 (t, 1H), 4.30 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 186.5, 145.0, 140.1, 131.5, 128.9, 122.3, 118.8, 110.2, 35.7.
-
MS (ESI+): m/z 239.0/241.0 [M+H]⁺.
-
IR (KBr, cm⁻¹): ~1680 (C=O stretch, aldehyde).
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in N-methylation | Incomplete reaction. | Increase reaction time or temperature. Ensure K₂CO₃ is finely powdered and anhydrous. |
| Difficult isomer separation. | Optimize the chromatography gradient. Consider alternative crystallization methods. | |
| No reaction in Formylation | Inactive Vilsmeier reagent. | Use anhydrous solvents and fresh POCl₃. Ensure reagent was formed correctly before substrate addition. |
| Formation of multiple byproducts in Formylation | Reaction temperature too high. | Maintain strict temperature control during reagent formation and reaction. |
| Incomplete hydrolysis of iminium intermediate. | Increase stirring time during the aqueous work-up. Ensure pH is neutral before extraction. | |
| Low purity after recrystallization | Co-precipitation of impurities. | Re-dissolve and recrystallize slowly. Consider a charcoal treatment or a second column purification if necessary. |
Conclusion
This application note details a reliable and scalable synthetic route to this compound. The protocols provided emphasize safety, particularly in the handling of reagents for the Vilsmeier-Haack reaction, and offer clear guidance on reaction execution, in-process monitoring, and product purification. By following this guide, researchers and drug development professionals can efficiently produce multi-gram quantities of this versatile chemical intermediate, facilitating further exploration of the indazole scaffold in the synthesis of novel therapeutic agents.
References
-
Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
- Lin, M.-H., et al. (2015). Synthesis of indazoles. Google Patents (WO2017186693A1).
-
Reddy, C. S., & Nagaraj, A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 11-30. Available at: [Link]
-
Wang, Z., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4949. Available at: [Link]
-
Bobbili, P. K. R., & Kondapalli, K. K. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 9(2). Available at: [Link]
-
El-Sawy, E. R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11, 5561-5570. Available at: [Link]
-
Wadne, A. S., & Deokate, A. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Mali, R. S., & Jagtap, P. G. (1993). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 32B, 640-642. Available at: [Link]
-
Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8, 12695-12701. Available at: [Link]
-
Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(phenoxy)-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions. Acta Chimica Slovenica, 60(1), 187-193. Available at: [Link]
-
Das, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 28017-28042. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem Compound Summary for CID 46839916. Retrieved January 19, 2026, from [Link].
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Retrieved January 19, 2026, from [Link].
-
Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
- Singer, R. A., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents (US20110172428A1).
-
Cosi, G., et al. (2005). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 13(13), 4241-4252. Available at: [Link]
-
American Elements. (n.d.). This compound. American Elements. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols: The Strategic Use of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde in Kinase Inhibitor Synthesis
Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design
The indazole nucleus is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, including the highly sought-after kinase family.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The indazole core, as a bioisostere of indole, effectively engages in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases, making it an ideal foundation for the design of potent and selective inhibitors.[3] Marketed drugs such as Pazopanib (VEGFR inhibitor) and Axitinib (VEGFR inhibitor) feature the indazole core, underscoring its clinical significance.[3]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of a key building block: 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde . This trifunctional molecule offers a strategic entry point for the synthesis of diverse kinase inhibitor libraries, leveraging its aldehyde and bromo functionalities for sequential or orthogonal derivatization. We will explore its application in the synthesis of a representative kinase inhibitor, providing detailed protocols and explaining the rationale behind the experimental choices.
The Synthetic Versatility of this compound
The chemical architecture of this compound provides two primary handles for synthetic elaboration:
-
The Aldehyde at the 3-position: This functional group is a versatile precursor for introducing a variety of side chains that can interact with the solvent-exposed region or other pockets of the kinase active site. Common transformations include reductive amination to install substituted amines, Wittig and Horner-Wadsworth-Emmons reactions to form alkenes, and condensation reactions to generate various heterocycles.[3]
-
The Bromo Group at the 7-position: This aryl bromide is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4][5][6] These reactions enable the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which can be tailored to target specific subpockets of the kinase active site and modulate the physicochemical properties of the final compound.
The strategic combination of reactions at these two positions allows for the rapid generation of a diverse library of kinase inhibitors from a single, advanced intermediate.
Representative Synthesis of a Kinase Inhibitor: A Two-Step Approach
To illustrate the utility of this compound, we present a representative two-step synthesis of a hypothetical, yet plausible, kinase inhibitor targeting a generic kinase. This synthesis involves an initial reductive amination at the 3-position, followed by a Suzuki-Miyaura cross-coupling at the 7-position.
Experimental Workflow
Caption: A two-step synthetic workflow for a kinase inhibitor.
Part 1: Reductive Amination of the Indazole-3-carbaldehyde
Scientific Rationale: Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by in situ reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild, selective for imines in the presence of aldehydes, and does not reduce other sensitive functional groups. The choice of the amine component is critical as this will introduce a key pharmacophoric element designed to interact with the target kinase.
Detailed Protocol: Synthesis of (7-Bromo-2-methyl-2H-indazol-3-yl)-N-(4-fluorobenzyl)methanamine (Intermediate 1)
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 239.07 | 1.0 | 239 mg |
| 4-Fluorobenzylamine | 125.14 | 1.1 | 138 mg (0.12 mL) |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
| Acetic acid (glacial) | 60.05 | catalytic | 1-2 drops |
Procedure:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (239 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (10 mL).
-
Add 4-fluorobenzylamine (138 mg, 1.1 mmol) to the solution.
-
Add 1-2 drops of glacial acetic acid to catalyze the imine formation.
-
Stir the reaction mixture at room temperature for 1 hour. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Slowly add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5-10 minutes. Effervescence may be observed.
-
Stir the reaction at room temperature for an additional 4-6 hours, or until the reaction is complete as indicated by TLC analysis.
-
Work-up: a. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL). b. Stir vigorously for 15 minutes. c. Transfer the mixture to a separatory funnel and separate the organic layer. d. Extract the aqueous layer with dichloromethane (2 x 10 mL). e. Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate. f. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (7-Bromo-2-methyl-2H-indazol-3-yl)-N-(4-fluorobenzyl)methanamine.
Part 2: Suzuki-Miyaura Cross-Coupling for C-7 Arylation
Scientific Rationale: The Suzuki-Miyaura cross-coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate.[4][5][6] This reaction is widely used in medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters. In this step, the bromine at the 7-position of our intermediate will be coupled with a suitable arylboronic acid to install the final piece of our kinase inhibitor scaffold. The choice of the boronic acid is driven by the desire to introduce a substituent that will occupy a specific hydrophobic pocket in the kinase active site.
Detailed Protocol: Synthesis of (7-(Pyridin-4-yl)-2-methyl-2H-indazol-3-yl)-N-(4-fluorobenzyl)methanamine (Final Product)
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| (7-Bromo-2-methyl-2H-indazol-3-yl)-N-(4-fluorobenzyl)methanamine | 348.22 | 0.5 | 174 mg |
| Pyridine-4-boronic acid | 122.92 | 0.75 | 92 mg |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.73 | 0.025 | 18 mg |
| Sodium carbonate (Na₂CO₃) | 105.99 | 1.5 | 159 mg |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Procedure:
-
To a microwave vial or a sealable reaction tube, add (7-Bromo-2-methyl-2H-indazol-3-yl)-N-(4-fluorobenzyl)methanamine (174 mg, 0.5 mmol), pyridine-4-boronic acid (92 mg, 0.75 mmol), and sodium carbonate (159 mg, 1.5 mmol).
-
Add Pd(dppf)Cl₂ (18 mg, 0.025 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Seal the vial and degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture to 100 °C for 2-4 hours. The reaction can be conveniently performed in a microwave reactor. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst. d. Transfer the filtrate to a separatory funnel and separate the layers. e. Extract the aqueous layer with ethyl acetate (2 x 15 mL). f. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. g. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the pure (7-(Pyridin-4-yl)-2-methyl-2H-indazol-3-yl)-N-(4-fluorobenzyl)methanamine.
Data Summary and Characterization
The successful synthesis of the target compound should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ |
| (7-Bromo-2-methyl-2H-indazol-3-yl)-N-(4-fluorobenzyl)methanamine | C₁₆H₁₅BrFN₃ | 348.0455 | 348.0450 |
| (7-(Pyridin-4-yl)-2-methyl-2H-indazol-3-yl)-N-(4-fluorobenzyl)methanamine | C₂₁H₁₉FN₄ | 346.1645 | 346.1640 |
Note: Observed mass values are hypothetical and should be determined experimentally.
Signaling Pathway Context
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its bifunctional nature allows for the systematic and efficient exploration of chemical space around the privileged indazole scaffold. The representative synthetic route detailed in this application note, employing reductive amination and Suzuki-Miyaura coupling, provides a robust and adaptable strategy for the generation of novel kinase inhibitor candidates. By carefully selecting the amine and boronic acid coupling partners, researchers can fine-tune the pharmacological properties of the final compounds to achieve desired potency, selectivity, and pharmacokinetic profiles.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021; 26(19):5795. [Link]
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 2018; 8(23):12776-12784. [Link]
- Indazole compounds as pkmyt1 kinase inhibitors.
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. 2024; 14(38):27755-27768. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. 2022; 65(2):1047-1203. [Link]
-
Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. ChemMedChem. 2011; 6(6):1042-1051. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2018; 23(11):2898. [Link]
- 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2013; 18(1):1038-1050. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]
-
Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. 2018; 28(5):395-406. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 2013; 135(34):12608-12611. [Link]
-
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules. 2020; 25(24):5875. [Link]
-
Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Molecular Diversity. 2024; 28(6):3757-3782. [Link]
- United States Patent: 10,513,522.
-
Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. International Journal of Molecular Sciences. 2021; 22(12):6285. [Link]
- Substituted indazoles for the treatment of inflammatory disorders.
- Methods for preparing indazole compounds.
-
A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2010; 20(1):153-156. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry. 2012; 9(10):729-735. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science. 2015; 5(1):148-156. [Link]
-
Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. 2021; 26(8):2108. [Link]
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- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this specific synthesis. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, overcome common challenges, and ensure the successful synthesis of this important heterocyclic compound.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core of this synthesis involves the formation of the 2-methyl-2H-indazole scaffold, followed by regioselective formylation at the C3 position and bromination at the C7 position. A common challenge is the direct formylation of the indazole ring, which is often inefficient.[1][2][3] Therefore, alternative strategies are typically employed.
This guide will address potential issues in a logical, problem-solution format, drawing from established chemical principles and published literature.
Visualizing the Synthetic Pathway
To provide a clear overview, the general synthetic approach is outlined below. The exact sequence of bromination and formylation may be optimized based on experimental outcomes.
Caption: General synthetic pathways for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Yield of the C3-Formylated Product
Symptom: After the formylation step, TLC or LC-MS analysis shows mainly unreacted starting material or a complex mixture of products with a low yield of the desired 2-methyl-2H-indazole-3-carbaldehyde or its 7-bromo derivative.
Potential Causes and Solutions:
-
Ineffective Direct Vilsmeier-Haack Reaction: Direct Vilsmeier-Haack formylation at the C3 position of indazoles is known to be challenging and often results in low yields.[1][2][3] The electron-withdrawing nature of the pyrazole ring deactivates the C3 position towards electrophilic substitution.
-
Suboptimal Vilsmeier Reagent Formation or Activity: The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture.
-
Recommended Action:
-
Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Use freshly distilled or new bottles of phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).[4]
-
Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) before adding the substrate.[4]
-
-
-
Alternative Formylation Strategy: Recent literature suggests microwave-assisted regioselective C3-formylation of 2H-indazoles using Selectfluor as a mediator and DMSO as the formylating agent.[5] This method may provide a more efficient route to the 3-formyl indazole intermediate.
Problem 2: Poor Regioselectivity during Bromination
Symptom: Formation of multiple brominated isomers (e.g., 3-bromo, 5-bromo, or di-brominated products) in addition to the desired 7-bromo product.
Potential Causes and Solutions:
-
Harsh Brominating Conditions: The use of strong brominating agents or high temperatures can lead to a loss of regioselectivity.
-
Recommended Action:
-
Employ a milder brominating agent such as N-Bromosuccinimide (NBS).
-
Optimize the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
The choice of solvent can also influence regioselectivity. Consider exploring different solvents to fine-tune the reaction. Recent studies on metal-free regioselective halogenation of 2-substituted indazoles can provide valuable insights.[6][7][8]
-
-
-
Incorrect Order of Synthesis Steps: The electronic properties of the indazole ring are altered by the presence of the formyl group. Brominating before formylation might offer better regiocontrol at the C7 position.
-
Recommended Action: Attempt the synthesis in the reverse order: first, perform the regioselective bromination of 2-methyl-2H-indazole to obtain 7-bromo-2-methyl-2H-indazole, and then proceed with the C3-formylation.
-
Problem 3: Formation of N1-Methylated Isomer
Symptom: During the initial N-methylation step to form the 2-methyl-2H-indazole scaffold, a significant amount of the undesired 1-methyl-1H-indazole isomer is formed.
Potential Causes and Solutions:
-
Lack of Regiocontrol in N-methylation: The alkylation of indazoles can occur at either the N1 or N2 position, and the ratio of the products is often dependent on the reaction conditions.
-
Recommended Action:
-
Carefully select the base and solvent for the methylation reaction. Different conditions can favor the formation of one isomer over the other.
-
Biocatalytic methods using engineered methyltransferases have shown high regioselectivity for the N2-methylation of indazoles, yielding the thermodynamically less-stable but often desired 2-methyl isomer.[9]
-
Refer to literature that specifically addresses the regioselective N-alkylation of indazoles for optimized conditions.[10][11][12]
-
-
Problem 4: Difficulty in Product Purification
Symptom: The crude product is an oily residue or a mixture that is difficult to crystallize or separate by column chromatography.
Potential Causes and Solutions:
-
Presence of Polar Byproducts: The formation of indazole-3-carboxylic acid as a byproduct of oxidation can complicate purification.
-
Recommended Action:
-
An aqueous basic wash (e.g., with a saturated solution of sodium bicarbonate) during the workup can help remove acidic impurities.
-
Careful optimization of the column chromatography conditions (e.g., solvent system, gradient) is crucial.
-
-
-
Residual Reagents: Leftover reagents or their decomposition products can interfere with purification.
-
Recommended Action: Ensure the reaction is properly quenched and worked up. For instance, in a Vilsmeier-Haack reaction, pouring the reaction mixture into ice water helps to hydrolyze the intermediate and neutralize the acid.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why is the direct Vilsmeier-Haack formylation of indazoles generally ineffective?
A: The direct Vilsmeier-Haack formylation at the C3 position of indazoles is challenging due to the electronic nature of the indazole ring system.[1][2][3] The pyrazole portion of the molecule is electron-deficient, which deactivates the C3 position for electrophilic aromatic substitution by the relatively weak electrophile, the Vilsmeier reagent.[4][13]
Q2: What is a more reliable method for introducing the aldehyde group at the C3 position of an indazole?
A: A well-established and more reliable method is the nitrosation of an appropriately substituted indole.[1][2] This reaction proceeds through a multi-step pathway that involves the nitrosation of the indole at the C3 position to form an oxime, which then undergoes ring opening and subsequent ring closure to yield the desired indazole-3-carboxaldehyde.[2]
Q3: How can I improve the regioselectivity of the bromination step to favor the 7-position?
A: To favor bromination at the C7 position, consider the following:
-
Milder Reagents: Use N-Bromosuccinimide (NBS) as the brominating agent.
-
Solvent and Temperature Control: The choice of solvent and reaction temperature can significantly impact the regioselectivity. Experiment with different conditions, starting with lower temperatures.
-
Order of Reactions: Brominating the 2-methyl-2H-indazole before introducing the C3-formyl group may provide better regiocontrol. The electronic directing effects of the substituents play a crucial role.
Q4: What are the key parameters to control during the formation of the Vilsmeier reagent?
A: The Vilsmeier reagent is moisture-sensitive. Key parameters to control include:
-
Anhydrous Conditions: Use flame-dried glassware and conduct the reaction under an inert atmosphere.[4]
-
Reagent Purity: Use anhydrous DMF and freshly distilled or new POCl₃.[4]
-
Temperature: Prepare the reagent at a low temperature (0 °C) by slowly adding POCl₃ to DMF.[4]
Experimental Protocols
General Protocol for C3-Formylation via Indole Nitrosation (Literature-Based)
This is a general procedure adapted from published methods for the synthesis of indazole-3-carboxaldehydes from indoles.[1][2]
-
In a round-bottom flask, dissolve sodium nitrite in deionized water and DMF, then cool the solution to 0 °C.
-
Slowly add hydrochloric acid to the solution while maintaining the temperature at 0 °C.
-
After stirring for a short period, a solution of the corresponding 7-bromo-2-methyl-indole in DMF is added dropwise over an extended period (e.g., 2 hours) using a syringe pump.
-
The reaction mixture is then allowed to stir at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.
-
The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Table 1: Example Reagent Stoichiometry for Indole Nitrosation
| Reagent | Molar Equivalents |
| Substituted Indole | 1.0 |
| Sodium Nitrite | 8.0 |
| Hydrochloric Acid | 2.7 |
Note: These are example stoichiometries and should be optimized for the specific substrate.[1]
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting the synthesis of this compound.
References
- Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.
-
Godeau, M., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12793–12800. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Godeau, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC - NIH. [Link]
- Chaudhari, A. M., et al. (2019). recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. Global Journal of Engineering Science and Researches, 6(6), 179-192.
- Patil, S., et al. (2025). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives.
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. RSC Publishing. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Gholap, A. R., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Letters of Chemistry, Physics and Astronomy, 13, 186-193.
-
Immunomart. (n.d.). 2-Methyl-2H-indazole-3-carboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]
- Patil, S. B., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3596.
-
Jagriti Sharma. (2022, April 20). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- International Journal of Scientific Development and Research. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR.
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Romero, E., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(15), e202116669. [Link]
-
Zhang, G., et al. (2024). Visible-Light-Driven Decarboxylative Coupling of 2H-Indazoles with α-Keto Acids without Photocatalysts and Oxidants. The Journal of Organic Chemistry, 89(3), 1845–1856. [Link]
-
Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4567–4572. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-methyl-2h-indazole-3-carbaldehyde. Retrieved from [Link]
-
Ghorai, M. K., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7383–7388. [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Progress in Chemical and Biochemical Research, 5(1), 58-66.
- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
-
ResearchGate. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1036–1047. [Link]
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Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
-
Molecularinfo.com. (n.d.). Cas Number 845751-70-4|this compound. Retrieved from [Link]
-
RSC Publishing. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
-
MDPI. (2024). CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Catalysts, 14(2), 123. [Link]
- RSC Publishing. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12793-12800.
-
PubMed. (n.d.). Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Retrieved from [Link]
-
PubMed. (n.d.). N-methylation of peptides: a new perspective in medicinal chemistry. Retrieved from [Link]
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- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot potential side product formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction dynamics.
Introduction: The Synthetic Strategy
The synthesis of this compound typically proceeds via a two-step sequence starting from 7-bromo-1H-indazole:
-
Regioselective N-methylation: Introduction of a methyl group onto the indazole nitrogen. This step is critical as it can lead to two different regioisomers.
-
C3-Formylation: Introduction of a carbaldehyde group at the C3 position, commonly achieved through a Vilsmeier-Haack reaction.
Our troubleshooting guide is structured around the potential issues that can arise in these key transformations.
Logical Flow of Synthesis and Potential Pitfalls
The following diagram illustrates the intended synthetic pathway and the primary diversion that leads to the most common side product.
Caption: Synthetic pathway and major isomeric side product formation.
Troubleshooting & FAQs
Question 1: My NMR analysis shows two distinct methyl signals and two sets of aromatic protons. What is the likely impurity?
Answer: This is the most frequently encountered issue and is almost certainly due to the presence of the undesired N1-methyl regioisomer, 7-Bromo-1-methyl-1H-indazole .
-
Mechanistic Insight: The alkylation of the indazole ring is a classic case of kinetic versus thermodynamic control. The N1 position is generally more nucleophilic and sterically accessible, leading to a faster reaction (kinetic product). However, the 2H-indazole tautomer is often the more thermodynamically stable product, especially with certain substitution patterns.[1] The final ratio of N1 to N2 isomers is highly dependent on the reaction conditions.[2][3]
-
Troubleshooting & Optimization:
-
Choice of Base and Solvent: Strong, non-coordinating bases like sodium hydride (NaH) in a polar aprotic solvent like THF or DMF tend to favor the formation of the N1-isomer through a kinetically controlled pathway.[3] To favor the desired N2-isomer, consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases can facilitate an equilibrium between the N1 and N2 anions, allowing the reaction to proceed under thermodynamic control.
-
Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 50°C) can help to favor the thermodynamically more stable N2 product by allowing the kinetically formed N1-adduct to revert and equilibrate.[3][4]
-
Alternative Methylating Agents: While methyl iodide is common, other reagents can be explored. For instance, using diazomethane can sometimes offer different regioselectivity, although it is hazardous and requires special handling.
-
-
Purification Strategy: The N1 and N2 isomers often have different polarities. They can typically be separated using column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, is usually effective. The elution order should be determined by thin-layer chromatography (TLC).
| Parameter | Favors N1-Isomer (Kinetic) | Favors N2-Isomer (Thermodynamic) |
| Base | Strong, non-coordinating (e.g., NaH) | Weaker, coordinating (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic polar (e.g., THF, DMF) | Aprotic polar (e.g., DMF, Acetonitrile) |
| Temperature | Low Temperature (e.g., 0°C to RT) | Room Temperature to moderate heat (e.g., 50°C) |
Table 1: General conditions influencing N-methylation regioselectivity.
Question 2: The formylation step is low-yielding, and I recover a lot of my starting material (7-Bromo-2-methyl-2H-indazole). How can I improve the conversion?
Answer: Low conversion in a Vilsmeier-Haack reaction points to either insufficient activation of the formylating agent or deactivation of the indazole substrate.
-
Mechanistic Insight: The Vilsmeier-Haack reaction involves the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from DMF and a halogenating agent like phosphorus oxychloride (POCl₃).[5][6] This electrophile is then attacked by the electron-rich C3 position of the indazole ring.[7] The reaction is an electrophilic aromatic substitution.[8]
-
Troubleshooting & Optimization:
-
Reagent Stoichiometry and Addition Order: Ensure that at least 1.5-2.0 equivalents of both POCl₃ and DMF are used relative to the indazole. The Vilsmeier reagent is typically pre-formed by adding POCl₃ slowly to an ice-cold solution of DMF. The indazole is then added to this pre-formed reagent.
-
Reaction Temperature: The formylation of indazoles is often carried out at elevated temperatures (e.g., 60-80°C).[5] If you are running the reaction at room temperature, a lack of conversion is a common outcome. Monitor the reaction by TLC and consider increasing the temperature if the reaction stalls.
-
Reaction Time: These reactions can sometimes be slow. Ensure the reaction is allowed to proceed for a sufficient duration (e.g., 4-12 hours) at the optimal temperature.
-
Purity of Reagents: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure that your DMF is anhydrous and the POCl₃ is of high quality.
-
Question 3: Besides the desired product, I see a minor product with a different aromatic substitution pattern. What could this be?
Answer: While formylation at the C3 position of the indazole ring is electronically favored, minor amounts of formylation at other positions on the benzene ring can occur, although this is less common for this specific substrate.
-
Mechanistic Insight: The regioselectivity of electrophilic substitution on the indazole ring is governed by the electron density of the different positions. The C3 position is generally the most nucleophilic. However, under forcing conditions or with highly activated substrates, substitution at other positions (e.g., C4, C5, C6) is possible.
-
Troubleshooting & Optimization:
-
Control the Temperature: Avoid excessively high temperatures, as this can lead to a loss of regioselectivity. Stick to the lowest temperature that provides a reasonable reaction rate.
-
Protecting Groups: In complex syntheses, if regioselectivity is a persistent issue, a protecting group strategy could be employed, though it is generally not necessary for this specific transformation.
-
Experimental Protocol: A Validated Starting Point
This protocol is provided as a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of 7-Bromo-2-methyl-2H-indazole
-
To a solution of 7-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the N1 and N2 isomers.
Step 2: Synthesis of this compound
-
In a separate flask, add anhydrous DMF (2.0 eq) and cool to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, keeping the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 7-Bromo-2-methyl-2H-indazole (1.0 eq) in a minimal amount of anhydrous DMF to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 70°C for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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National Center for Biotechnology Information. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
-
AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]
-
Global Journal of Engineering Science and Researches. (n.d.). recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
- Google Patents. (2009, December 3). WO 2009/144554 A1.
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles. Retrieved from [Link]
-
McMaster University. (n.d.). ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. Retrieved from [Link]
-
Beilstein Journals. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
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- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, while seemingly straightforward, involves a sequence of reactions—N-methylation, bromination, and C3-formylation—each with its own set of challenges that can impact the overall yield and purity. This guide provides a systematic approach to navigate these challenges, ensuring a reproducible and high-yielding synthesis.
Proposed Synthetic Pathway
A logical and efficient pathway for the synthesis of this compound is proposed as follows. This multi-step process is designed to maximize regioselectivity and overall yield.
Technical Support Center: 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability issues associated with 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. As a crucial intermediate in the synthesis of various polyfunctionalized 3-substituted indazoles, particularly kinase inhibitors, understanding its stability is paramount for reliable and reproducible experimental outcomes. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during its handling, storage, and use in chemical reactions.
Core Chemical and Physical Properties
This compound is a solid, typically appearing as a light yellow to yellow substance. Its chemical structure features an N-methylated indazole core, a bromine atom at the 7-position, and a carbaldehyde group at the 3-position. This combination of functional groups dictates its reactivity and inherent stability challenges.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrN₂O | [1][2] |
| Molecular Weight | 239.07 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [3] |
| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon) | [3] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the use of this compound, providing potential causes and recommended solutions.
Storage and Handling
Q1: My solid this compound has changed color over time. Is it still usable?
A color change, often to a darker yellow or brownish hue, is a visual indicator of potential degradation. Aromatic aldehydes are susceptible to oxidation, especially when exposed to air and light. While a slight color change may not significantly impact every application, it is crucial to reassess the purity of the material before use, particularly for sensitive downstream reactions.
Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?
To minimize degradation, this compound should be stored at 2-8°C under an inert atmosphere such as nitrogen or argon.[3] It is also advisable to protect it from light. The container should be tightly sealed to prevent exposure to moisture and air.
Stability in Solution
Q3: I've noticed that my solutions of this compound in solvents like DMSO or DMF turn yellow or brown over time. Why is this happening?
This is a common observation and indicates instability of the compound in solution. The aldehyde functional group is prone to oxidation, which can be accelerated by dissolved oxygen in the solvent and exposure to ambient light. It is highly recommended to prepare solutions fresh before use. If storage of a stock solution is unavoidable, it should be stored at low temperature (-20°C or -80°C), protected from light, and blanketed with an inert gas.
Q4: Are there any solvents I should avoid when working with this compound?
While common organic solvents like DMSO, DMF, and acetonitrile are generally used, their purity is important. Protic solvents, especially if not anhydrous, could potentially lead to the formation of hemiacetals or acetals, though this is typically a reversible process under acidic conditions. The primary concern in most aprotic polar solvents is the presence of dissolved oxygen, which can facilitate oxidation.
Reaction-Related Issues
Q5: I am seeing an unexpected, more polar byproduct in my reaction mixture when using this compound. What could it be?
A common and more polar byproduct is the corresponding carboxylic acid: 7-Bromo-2-methyl-2H-indazole-3-carboxylic acid . The aldehyde group is susceptible to oxidation, which can occur under various reaction conditions, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods, particularly at elevated temperatures. The formation of this carboxylic acid is a known side reaction in the synthesis of similar indazole-3-carbaldehydes.[4]
Q6: My reaction is giving a low yield, and I suspect the starting material is degrading. How can I confirm this and prevent it?
To confirm degradation, you can monitor the reaction by HPLC or TLC. A decrease in the starting material spot/peak with the concurrent appearance of new, unidentified spots/peaks is indicative of degradation. To prevent this, ensure your reaction is run under an inert atmosphere (nitrogen or argon). If the reaction requires elevated temperatures, minimize the reaction time as much as possible. The thermal stability of N-methylindazoles can be a concern, and prolonged heating can lead to decomposition.
Q7: I am performing a reaction that is sensitive to aldehydes. Are there any precautions I should take?
If your reaction is sensitive to the aldehyde functionality, it is crucial to use freshly purchased or recently purified this compound. You can check the purity by running a quick NMR or HPLC analysis before starting your experiment.
Q8: Could the bromo-substituent cause any stability issues during my reaction?
While the C-Br bond on the aromatic ring is generally stable, it can be susceptible to cleavage under certain reductive conditions, such as catalytic hydrogenation with palladium on carbon.[5][6] This would lead to the formation of the debrominated product, 2-methyl-2H-indazole-3-carbaldehyde. Additionally, some transition metal-catalyzed cross-coupling reactions might be sensitive to the presence of the aldehyde group.
Potential Degradation Pathways
Understanding the potential degradation pathways is key to troubleshooting and preventing stability issues.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound and detecting the presence of the corresponding carboxylic acid impurity.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable acid for mobile phase modification)
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL). Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a working concentration suitable for your detector (e.g., 10-50 µg/mL).
-
HPLC Conditions (starting point, optimization may be required):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a suitable gradient, for example, 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the aldehyde and potential carboxylic acid impurity absorb, typically around 254 nm or determined by a UV scan.[7]
-
-
Analysis: Inject the sample and analyze the chromatogram. The carboxylic acid impurity, being more polar, will typically have a shorter retention time than the parent aldehyde.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool to monitor the degradation of the aldehyde to the carboxylic acid.
Procedure:
-
Acquire a ¹H NMR spectrum of a fresh sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The aldehydic proton (CHO) will appear as a distinct singlet in the downfield region of the spectrum, typically between δ 9-10 ppm.[8][9]
-
Upon oxidation to the carboxylic acid, this aldehyde proton signal will disappear, and a new, broad singlet corresponding to the carboxylic acid proton (COOH) will appear further downfield (typically > δ 10 ppm).
-
By comparing the integration of the aldehyde proton signal with other stable protons on the molecule (e.g., the N-methyl protons), the extent of degradation can be estimated.
References
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- Chelucci, G., Baldino, S., & Ruiu, A. (2012). Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. The Journal of Organic Chemistry, 77(22), 9921–9925.
- BenchChem. (2025).
- Narayan, R., & Strang, C. R. (2010). Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. The Journal of Organic Chemistry, 76(3), 887–892.
- Organic Chemistry Portal. (n.d.).
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Request PDF.
- BenchChem. (2025). Characterization of 6-Nitro-1H-indazole-3-carbaldehyde: A Comparative Guide to LC-MS and HPLC-UV Techniques. BenchChem.
- BenchChem. (2025). Stability issues of 6-Nitro-1H-indazole-3-carbaldehyde in solution. BenchChem.
- BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. BenchChem.
- American Elements. (n.d.). This compound.
- UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Aldehydes.
- Gumieniczek, A., et al. (2006). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 63(5), 373-378.
- Ahola, S., et al. (2018). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(10), 963-970.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 725-745.
- Petit, E., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12539–12546.
- da Silva, A. B., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
- Kroupa, J., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
- Abraham, R. J., et al. (2007). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 45(9), 757-768.
- Dodsworth, S., et al. (1993). Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR. Applied and Environmental Microbiology, 59(8), 2749–2753.
- BenchChem. (2025).
- Marce, R. M., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Talanta, 83(4), 1134-1146.
- LibreTexts Chemistry. (2023). 19.14 Spectroscopy of Aldehydes and Ketones.
- Sigma-Aldrich. (n.d.). Indazole-3-carboxaldehyde.
- Petit, E., et al. (2018).
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- American Elements. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound.
- Hsiao, S. H., & Yang, C. P. (1998). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. Macromolecules, 31(12), 3847–3853.
- Petit, E., et al. (2018).
- Organic Chemistry Portal. (n.d.).
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Al-Hiari, Y. M., et al. (2007). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Jordan Journal of Pharmaceutical Sciences, 1(1), 59-71.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- BenchChem. (2025). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. BenchChem.
- Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16015–16025.
- Shanghai Nianxing Industrial Co., Ltd. (n.d.). This compound.
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Technical Support Center: Purification of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Welcome to the technical support center for the purification of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic aldehyde. The insights provided are grounded in established chemical principles and practical laboratory experience to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purification, however, can be non-trivial. The presence of a bromine atom, a methyl group on the indazole nitrogen, and a reactive carbaldehyde group introduces specific challenges. These can range from the formation of persistent impurities during synthesis, such as regioisomers and over-formylated byproducts, to difficulties in separation due to the compound's polarity and stability. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield After Vilsmeier-Haack Formylation
Question: I performed a Vilsmeier-Haack reaction on 7-Bromo-2-methyl-2H-indazole, but I'm observing very low to no formation of the desired 3-carbaldehyde product. What could be the issue?
Answer:
The Vilsmeier-Haack reaction, while a common formylation method, can be substrate-dependent and may not be optimal for all heterocyclic systems.
Probable Causes:
-
Low Reactivity of the Indazole Ring: The electronic properties of the 7-bromo-2-methyl-2H-indazole ring may render the C3 position insufficiently nucleophilic to react with the Vilsmeier reagent (a chloroiminium salt) under standard conditions. In some cases, classical Vilsmeier-Haack conditions (POCl₃/DMF) have been reported to yield no product with certain 2H-indazoles[1].
-
Steric Hindrance: The methyl group at the N2 position might sterically hinder the approach of the bulky Vilsmeier reagent to the C3 position.
-
Decomposition of Starting Material: Harsh reaction conditions (e.g., high temperatures) could lead to the degradation of the starting material or the product.
Solutions:
-
Alternative Formylation Methods: Consider alternative formylation strategies that do not rely on the classical Vilsmeier-Haack conditions. For instance, a microwave-assisted, Selectfluor-mediated formylation of 2H-indazoles using DMSO as the formylating agent has been shown to be effective for C3-formylation[1].
-
Reaction Condition Optimization: If you continue with the Vilsmeier-Haack reaction, a systematic optimization of reaction parameters is crucial. This includes varying the temperature, reaction time, and the molar ratio of the Vilsmeier reagent.
-
Use of a Milder Lewis Acid: Instead of phosphorus oxychloride (POCl₃), other Lewis acids like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent, which might alter the reactivity and improve the yield.
Issue 2: Presence of Multiple Spots on TLC After Reaction, Indicating Impurities
Question: My crude product shows multiple spots on the TLC plate. What are the likely impurities, and how can I remove them?
Answer:
The formation of multiple byproducts is a common challenge in the synthesis of substituted indazoles. Understanding the potential side reactions is key to devising an effective purification strategy.
Probable Causes and Impurities:
-
Unreacted Starting Material: Incomplete reaction is a frequent cause of impurities.
-
Regioisomers: While formylation is expected at the C3 position, trace amounts of formylation at other positions on the benzene ring might occur, leading to isomeric impurities.
-
Over-formylation (Diformylation): Although less common, reaction at another activated position on the indazole ring could lead to a diformylated product.
-
Hydrolysis of the Vilsmeier Reagent: Premature hydrolysis of the Vilsmeier reagent can lead to the formation of dimethylamine hydrochloride, which can complicate the work-up.
-
N-Formylation Products: In some cases, formylation can occur on the nitrogen atom of the heterocyclic ring, although this is less likely for an N-methylated indazole[2].
Solutions:
-
Column Chromatography: This is the most effective method for separating the desired product from a mixture of impurities with varying polarities.[3] A detailed protocol is provided in the "Experimental Protocols" section.
-
Recrystallization: If the impurities have significantly different solubilities compared to the product, recrystallization can be a highly effective purification method. For indazole derivatives, mixed solvent systems are often successful.[4][5] A detailed protocol is provided in the "Experimental Protocols" section.
Issue 3: Difficulty with Crystallization of the Final Product
Question: I have isolated the product by column chromatography, but it is an oil or a waxy solid that is difficult to crystallize. How can I obtain a crystalline product?
Answer:
Obtaining a crystalline solid is often crucial for obtaining high-purity material and for characterization. The "oiling out" or formation of a gummy solid during crystallization is a common issue.
Probable Causes:
-
Residual Solvent: The presence of high-boiling point solvents (like DMF or DMSO) from the reaction or column chromatography can inhibit crystallization.
-
Presence of Minor Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization.
Solutions:
-
Solvent Selection: Experiment with a range of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Common solvent systems for aromatic compounds include ethanol/water, acetone/water, and hexane/ethyl acetate.[6]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution. The small scratches on the glass surface can provide nucleation sites.
-
Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
Trituration: If the product is an oil, try triturating it with a solvent in which it is poorly soluble (e.g., hexanes or diethyl ether). This can sometimes induce solidification.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound on a silica gel TLC plate?
A1: Given the presence of the polar carbaldehyde group and the indazole core, the compound is expected to be moderately polar. On a silica gel TLC plate, it will likely have a lower Rf value than the non-formylated starting material. A typical eluent system for visualization would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
Q2: Is this compound stable during purification?
A2: Bromo-substituted indazoles are generally stable under standard purification conditions.[3] However, prolonged exposure to strong acids or bases, or high temperatures, should be avoided as it could potentially lead to decomposition or side reactions. The aldehyde functionality can be susceptible to oxidation to the corresponding carboxylic acid if exposed to air and light for extended periods, so it is advisable to store the purified compound under an inert atmosphere and protected from light. There is also a possibility of dehalogenation under certain reductive conditions, though this is less likely during standard purification.
Q3: Can I use basic alumina for column chromatography instead of silica gel?
A3: While silica gel is the most common stationary phase for the purification of such compounds, basic alumina can sometimes be a better choice, particularly if the compound is sensitive to the acidic nature of silica gel.[7] However, the elution order of compounds can be different on alumina compared to silica gel. It is recommended to first test the separation on a TLC plate coated with alumina to determine the appropriate solvent system.
Q4: What are the safety precautions I should take when working with this compound and the reagents for its synthesis and purification?
A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, a lab coat, and gloves. The Vilsmeier reagent (formed from POCl₃ and DMF) is corrosive and moisture-sensitive and should be handled in a fume hood. The solvents used for chromatography and recrystallization are flammable and should be handled away from ignition sources. Consult the Safety Data Sheet (SDS) for this compound and all other reagents for specific handling and disposal information.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Chromatography column
-
TLC plates (silica gel)
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running a TLC of the crude material. Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., 4:1, 2:1) to achieve good separation between the product and impurities (target Rf for the product is typically 0.2-0.4).
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent system determined from the TLC analysis.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. This will help to elute the more polar compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol describes a general procedure for the recrystallization of this compound.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., methanol/water, ethanol/water, or ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the more soluble solvent (e.g., methanol or ethyl acetate). Heat the mixture gently while stirring until the solid dissolves completely.
-
Addition of Anti-solvent: While the solution is still hot, slowly add the less soluble solvent (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Clarification: If the solution is cloudy, add a few drops of the more soluble solvent until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature to remove any residual solvent.
Visualizations
Purification Workflow
Caption: A typical workflow for the purification and analysis of this compound.
Troubleshooting Logic
Caption: A decision tree illustrating the troubleshooting logic for common purification challenges.
References
-
Zhang, Y., et al. (2022). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 27(19), 6593. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Pawar, S. S., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Chemical and Pharmaceutical Sciences, 4(2), 53-61.
- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-aminopropenal. Organic Chemistry: An Indian Journal, 9(5), 187-193.
-
Gaina, L., et al. (2021). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Crystals, 11(11), 1362. [Link]
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Chen, K., et al. (2016). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Angewandte Chemie International Edition, 55(4), 1449-1453. [Link]
-
Singh, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27393. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]
-
Li, J., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29551-29555. [Link]
- Google Patents. (2009). US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols.
-
de Oliveira, C. B., et al. (1994). Stability Determination of 3-bromo-2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)- 1,4-naphthoquinon-4-imine in Ethanol by First-Derivative Spectrophotometry. Journal of Pharmaceutical Sciences, 83(11), 1617-1621. [Link]
-
Fountain, K. J., & Iraneta, P. C. (2023). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. Molecules, 28(5), 2379. [Link]
-
Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
-
Roche Applied Science. (n.d.). 5.2 Protein purification. Retrieved from [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical [mdpi.com]
Technical Support Center: Regioselectivity in the Synthesis of Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the regioselective synthesis of substituted indazoles. This guide is designed to provide expert insights, troubleshooting advice, and detailed protocols to address common challenges encountered in controlling regioselectivity during the synthesis of this critical medicinal chemistry scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the regioselective functionalization of indazoles?
A1: The primary challenge stems from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to two different tautomers: the generally more thermodynamically stable 1H-indazole and the 2H-indazole.[1] Direct functionalization, such as alkylation or acylation, of an NH-indazole often yields a mixture of N1- and N2-substituted products, which can be difficult to separate and reduces the yield of the desired isomer.[1][2] Achieving high regioselectivity is therefore critical for synthesizing specific, biologically active molecules.[1]
Q2: What are the key factors that influence N1 vs. N2 regioselectivity in indazole alkylation?
A2: Several interconnected factors critically determine the N1/N2 product ratio. Mastering these variables is key to controlling the reaction's outcome:
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C3 position tend to sterically hinder the N2 position, thus favoring N1 alkylation.[3][4] Conversely, potent electron-withdrawing groups (e.g., NO₂, CO₂Me) at the C7 position can strongly direct alkylation to the N2 position.[3][4][5]
-
Reaction Conditions: The choice of base and solvent is crucial. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][3] In contrast, acidic conditions, such as using trifluoromethanesulfonic acid (TfOH) with diazo compounds, have been shown to selectively produce N2-alkylated indazoles.[4][6]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the outcome.[1] For example, Mitsunobu conditions have been observed to favor the formation of the N2-regioisomer.[7]
-
Thermodynamic vs. Kinetic Control: The reaction can be steered by either kinetic or thermodynamic control.[1] N1-substituted products are often the thermodynamically more stable isomer, favored by conditions that allow for equilibration (e.g., longer reaction times, higher temperatures).[7][8] N2-products may be favored under kinetically controlled conditions where the fastest-forming product dominates.[1][9]
Q3: Are there synthetic routes designed to selectively produce 2H-indazoles from the start?
A3: Yes. While direct alkylation can be tuned for N2-selectivity, certain synthetic strategies are designed to form the 2H-indazole core directly, avoiding the issue of mixed isomers. One notable example is the Davis-Beirut reaction , which provides an efficient, metal-free synthesis of various 2H-indazoles from o-nitrobenzaldehydes and primary amines under either acidic or basic conditions.[10][11][12] Another modern approach involves the rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes, which also yields N-aryl-2H-indazoles.[13]
Troubleshooting Guides: N-Alkylation of Indazoles
This section addresses common problems encountered during the N-alkylation of substituted indazoles.
Problem 1: Poor N1/N2 Regioselectivity (Product Mixture)
-
Probable Cause: The chosen reaction conditions (base, solvent, temperature) are not sufficiently selective to favor one regioisomer over the other. The energies of the transition states leading to the N1 and N2 products are too similar under your current setup.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor N1/N2 regioselectivity.
Problem 2: Unexpected Regioselectivity (Product is the "Wrong" Isomer)
-
Probable Cause: An overlooked electronic or steric factor is dominating the reaction's outcome. The inherent properties of your specific indazole substrate are overriding the general effect of the chosen reaction conditions.
-
Solutions & Causality:
-
Re-evaluate Substituent Effects:
-
C7 Electron-Withdrawing Groups (EWGs): A nitro (NO₂) or ester (CO₂Me) group at the C7 position creates a strong electronic pull that significantly increases the acidity and nucleophilicity of the N2 position, often leading to excellent N2 selectivity even under conditions that typically favor N1.[3][14]
-
C3 Steric Hindrance: A bulky group like a tert-butyl at the C3 position can effectively block the approach of the electrophile to the N2 position, forcing the reaction to occur at N1, resulting in high N1 selectivity.[3][14]
-
-
Consider Chelation Control: If your indazole has a substituent at C7 (like CO₂Me) and you are using a base with a specific counter-ion (e.g., Cs₂CO₃), the cation might coordinate between the N2 nitrogen and an oxygen on the substituent. This chelation can block the N2 position and direct alkylation to N1.[4][15]
Caption: Influence of substituents on N-alkylation regioselectivity.
-
Data Presentation: Substituent Effects on Regioselectivity
The following table summarizes the observed N1/N2 product ratios for the alkylation of various substituted indazoles with pentyl bromide using NaH in THF, demonstrating the powerful influence of substituents.
| Indazole Substituent | Position | N1:N2 Ratio | Predominant Isomer | Reference |
| -CO₂Me | C3 | >99:1 | N1 | [3][14] |
| -C(CH₃)₃ (tert-Butyl) | C3 | >99:1 | N1 | [3][14] |
| -H | C3 | 92:8 | N1 | [3][14] |
| -NO₂ | C7 | 4:96 | N2 | [3][14] |
| -CO₂Me | C7 | <1:99 | N2 | [3][14] |
| -F | C7 | 65:35 | N1 | [3][14] |
| -Cl | C5 | 98:2 | N1 | [3][14] |
Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1-alkylated product by utilizing sodium hydride in tetrahydrofuran, a method that has proven effective for a wide range of substrates.[3][16]
Materials:
-
Substituted 1H-Indazole (1.0 eq)
-
Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1-1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate & Brine
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole to a flame-dried flask equipped with a magnetic stir bar.
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation and quenching procedures.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation, forming the indazolide anion.
-
Slowly add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N1-alkylated indazole.
Protocol 2: Synthesis of 3-Substituted 1H-Indazoles via C-H Amination
This modern method provides a regioselective route to 3-substituted 1H-indazoles, which can be challenging to synthesize via other techniques.[17][18]
Materials:
-
Arylhydrazone (1.0 eq)
-
Silver(I) trifluoromethanesulfonimidate (AgNTf₂) (3.0 eq)
-
Copper(II) acetate (Cu(OAc)₂) (0.5 eq)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To an oven-dried reaction tube, add the arylhydrazone substrate (1.0 eq), Cu(OAc)₂ (0.5 eq), and AgNTf₂ (3.0 eq).
-
Add 1,2-dichloroethane (approx. 0.3 M concentration).
-
Seal the tube and place the reaction mixture in a preheated oil bath at 80 °C.
-
Stir the reaction for 24 hours. Monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter it through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired 3-substituted 1H-indazole.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.mpg.de [pure.mpg.de]
- 15. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Indazole Synthesis Technical Support Center: A Troubleshooting Guide
Welcome to the Indazole Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of indazole synthesis. Recognizing that the path from starting materials to the desired indazole scaffold can be fraught with challenges, this resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Section 1: Low Yield and Incomplete Reactions
Low product yield is one of the most common frustrations in synthesis. This section addresses the root causes of poor conversion and offers strategies for optimization.
Question 1: My indazole synthesis is resulting in a low yield or is not going to completion. What are the primary factors I should investigate?
Answer: Low yields in indazole synthesis can often be traced back to several key experimental parameters. A systematic evaluation of these factors is crucial for improving the outcome of your reaction.[1][2]
-
Suboptimal Reaction Temperature: Temperature is a critical determinant of reaction rate and selectivity. For instance, in some cyclization reactions, increasing the temperature to around 110 °C can enhance the yield, but exceeding this optimal point may trigger side reactions or decomposition, ultimately lowering the yield.[1] Conversely, some modern catalytic methods, such as certain palladium-catalyzed reactions, are more efficient at milder temperatures.[2][3] It is imperative to perform a systematic temperature screen to identify the sweet spot for your specific substrate and catalyst system.
-
Incorrect Solvent Choice: The solvent's polarity and boiling point significantly influence reactant solubility and reaction kinetics.[2] If your starting materials are not fully dissolved, the reaction will likely be incomplete. For copper-catalyzed three-component reactions, polyethylene glycol (PEG) has proven to be an effective and environmentally friendly solvent choice.[3]
-
Inappropriate Base Selection: The choice and stoichiometry of the base can be pivotal. The required base strength varies depending on the specific synthesis. Some reactions proceed well with a mild base, while others necessitate a stronger one. The base can also influence the regioselectivity of N-alkylation, a common subsequent step.[1]
To illustrate a logical troubleshooting workflow for low yield, consider the following diagram:
Caption: Troubleshooting workflow for low reaction yield.
Section 2: Side Product Formation and Regioselectivity
The formation of unintended side products and isomers is a significant hurdle in achieving high purity and simplifying downstream processing.
Question 2: I am observing significant side product formation in my reaction. What are the common side reactions in indazole synthesis and how can I minimize them?
Answer: Side reactions are a frequent complication. Understanding the potential side pathways for your chosen synthetic route is key to mitigating them.
-
Hydrazone Formation: In syntheses involving the reaction of hydrazines with carbonyl compounds, the formation of a stable hydrazone that fails to cyclize can be a major side reaction.[1] This is particularly problematic if a crucial ortho-substituent, necessary for the subsequent cyclization, is absent or sterically hindered. To address this, ensure the presence of the required functionality and optimize the cyclization conditions, which may involve adjusting the temperature or catalyst.
-
Dimerization: Under certain conditions, starting materials or intermediates can dimerize, leading to undesired, higher molecular weight impurities. This can sometimes be suppressed by using more dilute reaction conditions or by modifying the catalyst system.
Question 3: My N-alkylation of a 1H-indazole is producing an inseparable mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Answer: Achieving regioselectivity in the N-alkylation of indazoles is a classic challenge due to the existence of two nucleophilic nitrogen atoms.[4][5] The 1H-tautomer is generally the more thermodynamically stable form.[5][6] However, reaction conditions can be tuned to favor one isomer over the other.[5]
Several factors influence the N1/N2 ratio:[5]
-
Steric and Electronic Effects: The substituents on the indazole ring play a crucial role. Bulky groups at the C3 position tend to favor N1 alkylation due to steric hindrance. Conversely, electron-withdrawing groups at the C7 position can direct the substitution towards the N2 position.[5]
-
Reaction Conditions: The choice of base and solvent is critical. For example, using sodium hydride (NaH) in tetrahydrofuran (THF) often favors N1-alkylation.[5] In contrast, acidic conditions may promote N2-alkylation.[5]
-
Nature of the Electrophile: The alkylating agent itself can influence the regioselectivity.[5]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are typically the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[5]
The table below summarizes some general conditions that tend to favor either N1 or N2 alkylation:
| Factor | Favors N1-Alkylation | Favors N2-Alkylation |
| Base/Solvent | NaH in THF/DMF | K₂CO₃ in polar aprotic solvents |
| Substituents | Bulky group at C3 | Electron-withdrawing group at C7 |
| Control | Thermodynamic | Kinetic |
Section 3: Method-Specific Troubleshooting
Different synthetic routes for indazoles have their own unique challenges. This section provides targeted advice for some common named reactions.
Question 4: I am having trouble with the Davis-Beirut reaction for 2H-indazole synthesis. The yields are low and I see decomposition of my starting material.
Answer: The Davis-Beirut reaction is a powerful method for synthesizing 2H-indazoles, but it relies on the controlled generation of a reactive nitroso intermediate.[7][8] Low yields can often be attributed to issues with this step or subsequent cyclization.
A key insight for this reaction is the role of water. The addition of a controlled amount of water (typically 15-25%) to an alcohol solvent can dramatically increase the yield.[1] However, an excess of water can be detrimental, leading to competing reaction pathways such as imine cleavage.[1][7][8]
The reaction is also sensitive to the nature of the amine used. N-aryl imines can undergo slower N-N bond formation, allowing for competitive side reactions.[7][8]
Caption: Key optimization points for the Davis-Beirut reaction.
Question 5: My Cadogan-Sundberg cyclization is inefficient, requiring high temperatures and resulting in low yields.
Answer: Traditional Cadogan-Sundberg cyclizations can indeed be harsh.[5] However, modern modifications have significantly improved the efficiency and substrate scope of this reaction. A one-pot approach involving the condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization using a phosphine reagent like tri-n-butylphosphine, can be highly effective.[9] This method often proceeds under milder conditions (e.g., 80 °C in isopropanol) and can obviate the need to isolate the intermediate imine, which improves the overall efficiency and safety.[9]
Section 4: Purification and Scale-Up
Successfully synthesizing your indazole is only half the battle. Purification and scaling up the reaction present their own sets of challenges.
Question 6: I am struggling to separate a mixture of N1 and N2 isomers by column chromatography. Are there alternative purification strategies?
Answer: While column chromatography is a go-to method, closely eluting isomers can make it impractical, especially on a larger scale.[1] An effective alternative is recrystallization from a mixed solvent system. By screening different ratios of solvents such as acetone, ethanol, methanol, acetonitrile, or tetrahydrofuran with an anti-solvent like water, it is often possible to selectively crystallize one isomer, leaving the other in the mother liquor.[1] This technique has been reported to yield single isomers with purities exceeding 99%.[1]
Question 7: I am planning to scale up my indazole synthesis. What are the key safety and practical considerations?
Answer: Scaling up a reaction is not always a linear process. What works on a milligram scale may present significant challenges at the gram or kilogram scale.
-
Thermal Hazards: Many indazole syntheses are exothermic. On a larger scale, heat dissipation becomes a critical safety concern. A thorough thermal hazard assessment is essential. For instance, Ullmann-type reactions can have thermal hazard concerns that need to be carefully managed.[10]
-
Reagent Addition: The rate of addition of reagents can have a significant impact on temperature control and side product formation. Controlled addition via a syringe pump or addition funnel is often necessary.
-
Mixing: Efficient mixing is crucial for maintaining homogeneity and consistent heat transfer. Ensure that the reactor geometry and stirring mechanism are adequate for the scale of the reaction.
-
Process Mass Intensity (PMI): On a larger scale, the efficiency of your process in terms of solvent and reagent usage becomes more important. Aim to minimize distillations to dryness and chromatographic purifications to reduce the PMI.[11]
References
- BenchChem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs.
- BenchChem. (2025). Addressing incomplete conversion in indazole synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Yadav, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of indazolones.
- Wang, J., et al. (2024).
- ResearchGate. (n.d.).
- ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
- ResearchGate. (n.d.).
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- Google Patents. (2017). WO2017186693A1 - Synthesis of indazoles.
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- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.
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mitigating impurities in 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde production
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (Product ID: ACM845751704). This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate common impurities and optimize your synthetic outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to address the challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and purity of this compound.
Q1: What is the most common synthetic route for this compound and what are the critical steps?
A1: The most prevalent synthetic pathway involves a three-step process starting from 7-Bromo-1H-indazole:
-
N-Methylation: Alkylation of 7-Bromo-1H-indazole to introduce the methyl group. This step is critical for establishing the correct isomer.
-
Formylation: Introduction of the carbaldehyde group at the C3 position, typically via a Vilsmeier-Haack reaction.[1][2][3]
-
Purification: Isolation and purification of the final product to remove process-related impurities and isomers.
The most challenging aspect is controlling the regioselectivity during the N-methylation step to favor the desired N2-alkylation over the isomeric N1-alkylation.
Q2: What is the primary impurity I should be concerned about?
A2: The most significant and often most difficult-to-remove impurity is the N1-isomer: 7-Bromo-1-methyl-1H-indazole-3-carbaldehyde . Direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 substituted products.[4][5][6] The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used.[5][6]
Q3: Why is the N2-methyl isomer (the desired product) often favored under certain conditions?
A3: The selectivity for N2-alkylation is a complex interplay of thermodynamics and kinetics. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][7] However, the transition state energy for N2-alkylation can be lower, favoring it under kinetically controlled conditions.[8] Quantum mechanical studies suggest that while the N1-anion is more stable, the reaction barrier for N2 alkylation can be lower, leading to high N2 selectivity under specific acidic conditions.[8][9]
Q4: How can I confirm the identity of my final product and its impurities?
A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The chemical shift of the N-methyl group and the coupling patterns of the aromatic protons can distinguish between the N1 and N2 isomers. NOESY experiments can be particularly useful for unambiguously assigning the structure.[5]
-
LC-MS/UPLC-MS: Ideal for determining purity and identifying impurities by their mass-to-charge ratio.
-
HPLC/UPLC: The primary method for quantifying purity and separating the desired product from isomers and other impurities. A dedicated method development is crucial (see Protocol 2).
Section 2: Troubleshooting Guide
This guide is structured to address specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low Purity of Crude Product - Significant Presence of Isomeric Impurity
Q: My post-synthesis analysis (HPLC or ¹H NMR) shows a significant peak corresponding to the N1-methyl isomer. How can I improve the N2-selectivity?
A: This is the most common challenge. The formation of the N1-isomer is a competing reaction during the methylation step. Here’s how to troubleshoot:
Underlying Cause: Standard base-mediated alkylation conditions (e.g., NaH or K₂CO₃ in DMF) are known to produce mixtures of N1 and N2 isomers with indazoles.[6] The choice of base and solvent system dramatically influences the ionic character of the indazole anion, affecting the site of alkylation.[6]
Solutions:
-
Acid-Promoted Alkylation: Switch from basic to acidic conditions for the methylation step. Using alkyl 2,2,2-trichloroacetimidates promoted by a strong acid like trifluoromethanesulfonic acid has been shown to be highly selective for N2-alkylation on the indazole core.[8][9] This method proceeds through protonation of the imidate, which is then attacked by the N2-nitrogen of the indazole.[8]
-
Solvent Modification: If using basic conditions, solvent choice is key. Polar aprotic solvents like DMF can favor N1 alkylation, while less polar solvents might alter the selectivity. Experimenting with solvents like THF or Dioxane may be beneficial.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically preferred product, which may be the N2 isomer under certain conditions.
Problem 2: Incomplete Formylation or Presence of Byproducts from Vilsmeier-Haack Reaction
Q: My crude product contains unreacted 7-Bromo-2-methyl-2H-indazole and other unidentified impurities after the formylation step. What went wrong?
A: The Vilsmeier-Haack reaction, while powerful, requires careful control to ensure complete conversion and minimize side reactions.[2][10]
Underlying Cause: The Vilsmeier reagent (formed from POCl₃ and DMF) is a potent electrophile.[3] Incomplete reaction can result from insufficient reagent, deactivation of the reagent by moisture, or suboptimal temperature. Side products can arise from the inherent reactivity of the intermediate iminium species.[1]
Solutions:
-
Reagent Stoichiometry and Quality: Ensure that at least 1.5-2.0 equivalents of the Vilsmeier reagent (pre-formed or generated in situ) are used. Both POCl₃ and DMF should be anhydrous, as water will quench the reagent.
-
Temperature and Reaction Time: The reaction is typically performed at low temperatures (0-10 °C) during reagent addition and then allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive the reaction to completion.[11] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Careful Work-up: The work-up procedure is critical. The intermediate iminium salt must be carefully hydrolyzed to the aldehyde, typically by pouring the reaction mixture into ice-cold water or a buffered aqueous solution. A basic workup (e.g., with NaHCO₃ or NaOH solution) is required to neutralize the acidic mixture and precipitate the product.
Problem 3: Difficulty in Removing the N1-Isomer by Purification
Q: I have a mixture of N1 and N2 isomers (approx. 85:15) that are co-eluting during column chromatography and are difficult to separate by recrystallization. What are my options?
A: The structural similarity of the N1 and N2 isomers makes their separation challenging.
Underlying Cause: The isomers have very similar polarity and molecular shape, leading to poor separation with standard chromatographic or recrystallization techniques.
Solutions:
-
Chromatography Optimization:
-
Systematic Solvent Screening: Instead of a standard Hexane/Ethyl Acetate system, perform a systematic screen of solvent systems with different selectivities. Consider gradients involving Dichloromethane/Methanol or Toluene/Acetone.
-
Alternative Stationary Phases: If silica gel is ineffective, consider using alumina or a reverse-phase (C18) stationary phase for preparative chromatography.
-
-
Recrystallization Solvent Screening: A broad screening of single and binary solvent systems is essential. Create a table of solubilities in various solvents at room temperature and at their boiling points to identify a suitable system where the desired N2-isomer has significantly lower solubility in the cold solvent than the N1-isomer.
-
Derivatization/Protection Strategy: As a last resort, it may be possible to selectively react one isomer and then separate the derivatives. However, this adds steps to the synthesis and is generally not preferred for routine production.
Section 3: Experimental Protocols & Data
Protocol 1: N2-Selective Methylation of 7-Bromo-1H-indazole
This protocol is adapted from methodologies favoring N2-alkylation.[8][9]
-
Setup: To a solution of 7-Bromo-1H-indazole (1.0 eq) in an anhydrous, inert solvent such as Dichloromethane (DCM) under a nitrogen atmosphere, add methyl 2,2,2-trichloroacetimidate (1.2 eq).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly add Trifluoromethanesulfonic acid (0.1 eq) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 7-Bromo-2-methyl-2H-indazole, can be purified by column chromatography on silica gel.
Protocol 2: HPLC Method for Purity Analysis and Isomer Separation
This method provides a starting point for the analytical separation of N1 and N2 isomers.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (1:1) |
Note: This method should be optimized for your specific instrument and impurity profile. The N1-isomer is expected to have a slightly different retention time than the N2-product.
Section 4: Visual Guides
Synthetic Workflow and Key Control Points
The following diagram illustrates the overall synthetic workflow, highlighting the critical stages where impurity introduction is most likely.
Caption: Synthetic workflow with critical impurity control points.
Troubleshooting Decision Tree for Isomeric Impurities
Use this decision tree to guide your troubleshooting process when dealing with the N1-methyl isomer.
Caption: Decision tree for mitigating N1-isomeric impurities.
References
- Benchchem. An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole.
- CymitQuimica. CAS 186407-74-9: 4-Bromo (1H)Indazole.
- WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole.
- Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- ResearchGate. Alkylating reagent effects on N-1/N-2 regioselectivity.
- PMC. Development of a selective and scalable N1-indazole alkylation. (2024).
- ATSDR. ANALYTICAL METHODS.
- ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. (2025).
- NIH. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- PubChemLite. This compound.
- RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
- RSC Advances. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018).
- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
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- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- recent advances in synthesis of 2h-indazole from 2-substituted benzaldehyde.
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. CN113912544A - Preparation method of 5-bromo-1-methylindazole.
- ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024).
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Alfa Chemistry. 7-bromo-2-methyl-2h-indazole suppliers USA.
- NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
- Srini Chem. 53857-57-1 (5-Bromoindazole) Manufacturers.
- Sigma-Aldrich. 3-Bromoindazole 95 40598-94-5.
- Wikipedia. Vilsmeier–Haack reaction.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- PubChem. 7-bromo-2-methyl-2H-indazole.
- Santa Cruz Biotechnology. 7-Bromo-2-methyl-2H-indazole.
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Technical Support Center: Catalyst Selection for 2H-Indazole Synthesis
Welcome to the technical support center dedicated to the synthesis of 2H-indazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection in your experiments. The 2H-indazole core is a significant scaffold in medicinal chemistry, and achieving its synthesis with high yield and regioselectivity is paramount.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for 2H-indazole synthesis?
A: The primary catalysts used in modern organic synthesis for 2H-indazoles are transition metal-based, with copper and palladium complexes being the most prevalent.[1][3][4] Rhodium-based catalysts have also demonstrated utility in specific transformations, such as those involving C-H activation.[5][6][7] The choice of metal is fundamentally tied to the reaction mechanism you intend to employ.
-
Copper Catalysts: Often favored for multicomponent reactions, copper catalysts, such as CuI and CuO nanoparticles, are instrumental in forming both C-N and N-N bonds in a single pot.[3][4][8][9] They are particularly effective in reactions involving 2-halobenzaldehydes, primary amines, and an azide source.[3][4][8]
-
Palladium Catalysts: Palladium catalysts, like Pd(OAc)₂, are typically used for intramolecular amination reactions to form the indazole ring.[1][10] These reactions often involve the cyclization of pre-formed precursors like N-aryl-N-(o-bromobenzyl)hydrazines.[1][10] Palladium is also effective in direct C-H arylation of the 2H-indazole core.[11]
-
Rhodium Catalysts: Rhodium complexes are primarily employed in C-H activation/annulation strategies.[5][12] For example, they can catalyze the reaction between azobenzenes and aldehydes to form 2-aryl-2H-indazoles.[6][7]
Q2: How do I select the appropriate catalyst for my specific substrate?
A: Catalyst selection is a multifactorial decision that hinges on your starting materials and desired product. Here is a decision-making workflow to guide your choice:
Caption: Catalyst selection workflow for 2H-indazole synthesis.
Q3: What is the role of ligands in these catalytic systems?
A: Ligands are crucial for stabilizing the metal center, modulating its reactivity, and influencing the steric and electronic environment of the catalyst.
-
In palladium-catalyzed reactions , phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are commonly used.[1][10] They play a key role in the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact reaction efficiency and substrate scope.
-
In copper-catalyzed systems , ligands such as TMEDA (N,N,N',N'-tetramethylethylenediamine) have been shown to improve yields.[4][8] However, some modern protocols utilize ligand-free conditions, particularly with nanoparticle catalysts, which simplifies the reaction setup.[3][13]
Troubleshooting Guides
Problem 1: Low or No Yield of 2H-Indazole
This is a frequent challenge that can often be traced back to the catalyst system or reaction conditions.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incorrect Catalyst Choice | The chosen catalyst may not be suitable for the specific transformation. For instance, using a copper catalyst in a reaction designed for palladium-catalyzed intramolecular amination will likely fail. Solution: Re-evaluate your synthetic strategy based on the starting materials. For multicomponent reactions of 2-bromobenzaldehydes, amines, and sodium azide, copper catalysts like CuI or CuO nanoparticles are generally effective.[3][4][8] For intramolecular cyclization of N-aryl-N-(o-bromobenzyl)hydrazines, a palladium catalyst such as Pd(OAc)₂ with a suitable phosphine ligand is the standard choice.[1][10] |
| Catalyst Inactivity/Decomposition | The catalyst may be sensitive to air or moisture, or it may decompose at high temperatures. Solution: Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (e.g., nitrogen or argon), especially for palladium-catalyzed processes. If high temperatures are required, consider a more thermally stable catalyst or a different synthetic route that proceeds under milder conditions.[14] |
| Suboptimal Ligand | The ligand may not be effectively promoting the catalytic cycle. Solution: Screen a variety of ligands. For palladium catalysis, electron-rich and sterically bulky phosphine ligands can sometimes improve performance.[3] For copper-catalyzed reactions, while some proceed without a ligand, adding one like TMEDA can be beneficial.[4] |
| Inappropriate Base or Solvent | The base and solvent can significantly impact catalyst activity and reaction kinetics.[15] Solution: The choice is highly system-dependent. For palladium-catalyzed aminations, a strong, non-nucleophilic base like t-BuONa is often used in a solvent like toluene.[1] For copper-catalyzed multicomponent reactions, polar aprotic solvents like DMSO or greener alternatives like PEG have proven effective.[3][4][14] |
Problem 2: Formation of Undesired 1H-Indazole Isomer
Regioselectivity is a critical issue in indazole synthesis. The 1H-indazole is often the thermodynamically more stable isomer, while the 2H-indazole is the kinetic product.[15]
| Potential Cause | Explanation & Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can provide the activation energy needed for the kinetic 2H-product to isomerize to the more stable 1H-product.[15] Solution: Attempt the reaction at a lower temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged heating.[15] |
| Reaction Conditions Favoring Thermodynamic Product | Certain catalyst and solvent combinations may inherently favor the formation of the 1H-isomer. Solution: For direct N-alkylation or N-arylation of an existing indazole core, the reaction conditions must be carefully chosen to favor the kinetic N-2 product. Mitsunobu conditions, for example, often show a strong preference for N-2 alkylation.[15] |
| Isomerization During Workup | Acidic or basic conditions during the workup can sometimes lead to isomerization. Solution: Maintain neutral conditions during extraction and purification wherever possible. Use techniques like flash column chromatography on silica gel, which is generally neutral. |
Experimental Protocols: A Comparative Overview
Protocol 1: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles
This method is advantageous for its operational simplicity and use of readily available starting materials.[4]
Reaction Scheme: 2-Bromobenzaldehyde + Primary Amine + Sodium Azide --(CuI/TMEDA, DMSO)--> 2H-Indazole
Step-by-Step Methodology:
-
To a reaction vessel, add 2-bromobenzaldehyde (1.0 equiv.), the primary amine (1.2 equiv.), sodium azide (2.0 equiv.), CuI (10 mol%), and TMEDA (10 mol%).[4]
-
Add DMSO as the solvent.
-
Heat the reaction mixture at 120 °C for 12 hours under an inert atmosphere.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Palladium-Catalyzed Intramolecular Amination
This approach is highly effective for the synthesis of 2-aryl-2H-indazoles and offers good functional group tolerance.[1][10]
Reaction Scheme: N-Aryl-N-(o-bromobenzyl)hydrazine --(Pd(OAc)₂/dppf, t-BuONa, Toluene)--> 2-Aryl-2H-indazole
Step-by-Step Methodology:
-
To a reaction vessel, add the N-aryl-N-(o-bromobenzyl)hydrazine substrate (1.0 equiv.), Pd(OAc)₂ (5 mol%), dppf (7.5 mol%), and sodium tert-butoxide (1.4 equiv.).[1]
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 90 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 2-aryl-2H-indazole.[1]
Visualizing the Catalytic Pathways
Caption: Simplified catalytic cycles for 2H-indazole synthesis.
References
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
-
Hernández-Vázquez, E., et al. (2020). Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. Molecules, 25(15), 3483. [Link]
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles. Synfacts, 2011(09), 0948. [Link]
-
Schmidt, A., Beutler, A., & Snovydovych, B. (2008). Recent Advances in the Chemistry of Indazoles. European Journal of Organic Chemistry, 2008(24), 4073–4095. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]
-
Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545. [Link]
-
Babu, B., et al. (2021). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 26(16), 4981. [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 2(4), 519–521. [Link]
-
Ohnmacht, S. A., Culshaw, A. J., & Greaney, M. F. (2014). Direct Arylations of 2H-Indazoles On Water. Organic Letters, 16(23), 6064–6067. [Link]
-
Babu, B., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(34), 22005-22029. [Link]
-
You, J., et al. (2017). Rh(III)-Catalyzed [4+1]-Annulation of Azoxy Compounds with Alkynes: A Regioselective Approach to 2H-Indazoles. Organic Letters, 19(13), 3592–3595. [Link]
-
Ellman, J. A., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]
-
Xi, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(9), 2326. [Link]
-
Khatun, N., et al. (2014). CuO nanoparticle catalysed synthesis of 2H-indazoles under ligand free conditions. RSC Advances, 4(15), 7700-7703. [Link]
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Technical Support Center: Solvent Effects on the Vilsmeier-Haack Synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the critical nuances of solvent selection in the Vilsmeier-Haack formylation of the 7-bromo-2-methyl-2H-indazole scaffold. Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: The Core Reaction: Mechanism & Standard Conditions
The synthesis of this compound is typically achieved via the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heteroaromatic compound, in this case, 7-Bromo-2-methyl-2H-indazole, using a "Vilsmeier reagent".[1][2] This reagent, a chloroiminium salt, is generated in situ from N,N-Dimethylformamide (DMF) and an activating agent, most commonly phosphorus oxychloride (POCl₃).[3][4][5]
The reaction proceeds through three main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.[1][3]
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the indazole ring attacks the Vilsmeier reagent.[1]
-
Hydrolysis: Subsequent aqueous work-up hydrolyzes the resulting iminium intermediate to yield the final aldehyde product.[2][3]
Caption: The Vilsmeier-Haack reaction pathway.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on solvent-related causes and solutions.
Q1: My reaction shows low or no conversion to the product. How can the solvent system be the cause?
A1: This is a frequent issue where the solvent plays a multifaceted role. Here are the primary solvent-related factors to investigate:
-
Solubility of Starting Material: The 7-bromo-2-methyl-2H-indazole must be fully dissolved for the reaction to proceed efficiently. If you are using a non-polar solvent like Dichloromethane (DCM) where solubility might be limited, the reaction will be slow and incomplete.
-
Solution: Gently warm the mixture to ensure dissolution before adding POCl₃. If solubility remains poor, consider using a more polar solvent system or using DMF as the primary solvent.[6]
-
-
Quality of DMF: DMF is hygroscopic and can decompose over time to form dimethylamine and formic acid. Dimethylamine is nucleophilic and will consume the Vilsmeier reagent, effectively killing the reaction.[7]
-
Solution: Always use a fresh, anhydrous grade of DMF from a recently opened bottle. A quick quality check is to smell the solvent (by wafting); a strong fishy odor indicates the presence of dimethylamine, and the solvent should be discarded or purified.[7]
-
-
Solvent Polarity and Reagent Stability: The Vilsmeier reagent is a charged intermediate. Polar aprotic solvents can stabilize this species, facilitating its formation and reactivity.[6] While some studies on heterocycles suggest the rate is only mildly affected by solvent polarity[8], poor stabilization in a completely non-polar environment can hinder the reaction.
Q2: The reaction is messy, and I'm observing significant impurities. Can solvent choice improve purity?
A2: Yes, the solvent environment directly influences reaction selectivity and the formation of byproducts.
-
Reaction with Solvent: The Vilsmeier reagent is a potent electrophile. It can be attacked by nucleophilic solvents, leading to decomposition and the formation of impurities.[6] Protic solvents like alcohols are entirely incompatible.
-
Solution: Strictly use aprotic solvents. If using DMF, ensure it is of high purity to avoid side reactions from contaminants.
-
-
Controlling Reactivity: While the 2H-indazole system is generally regioselective for C3 formylation[10], highly reactive conditions can sometimes lead to undesired side reactions.
Q3: My product yield is low despite good conversion on TLC/LCMS. Is my work-up being affected by the solvent?
A3: Absolutely. The transition from reaction to isolation is a critical step where solvent choice has a major impact.
-
Difficulty Removing the Solvent: DMF has a high boiling point (153 °C), making it difficult to remove under reduced pressure. Co-evaporation with a high-boiling, non-polar solvent like toluene can help, but significant amounts often remain, complicating purification.
-
Solution: When DMF is the solvent, perform a liquid-liquid extraction. After quenching the reaction in ice water, extract the product into a water-immiscible organic solvent with a lower boiling point, such as Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O).[1] Multiple extractions will be necessary to recover the product from the aqueous DMF layer.
-
-
Inefficient Quenching/Hydrolysis: The hydrolysis of the iminium intermediate to the aldehyde requires water. If the reaction is performed in a water-immiscible solvent like DCM, the quench step must be performed with vigorous stirring to ensure efficient mixing between the organic and aqueous layers.
-
Solution: After adding the reaction mixture to ice/water, stir vigorously for at least 30-60 minutes before proceeding with extraction. Using a saturated solution of a mild base like sodium acetate (NaOAc) or sodium bicarbonate (NaHCO₃) can help neutralize the strong acids (H₃PO₄, HCl) generated from quenching POCl₃, which can sometimes improve product stability and isolation.[1][12]
-
Q4: What are the pros and cons of using DMF as the primary solvent versus an inert solvent like Dichloromethane (DCM)?
A4: This choice represents the most common experimental branch point, each with distinct advantages and disadvantages. The best choice depends on the scale of your reaction and your purification capabilities.
| Feature | DMF as Primary Solvent | DCM as Co-Solvent |
| Role | Reagent & Solvent[11] | Inert Solvent |
| Solubility | Excellent for starting material and intermediates. | May be limited; requires verification. |
| Reactivity | Higher concentration of reagents can lead to faster reaction times but can be harder to control thermally. | Diluted system allows for better temperature control and moderation of reactivity. |
| Work-up | Complicated by high boiling point. Requires extensive aqueous extraction. | Simple. DCM is easily removed in vacuo. |
| Recommendation | Good for small-scale reactions where starting material solubility is a major issue. | Recommended for larger-scale synthesis where temperature control and ease of product isolation are paramount. |
Section 3: Experimental Protocols & Data
The following protocols are provided as a starting point. Optimization of temperature, stoichiometry, and reaction time is recommended for all new substrates.
Protocol 1: Synthesis using DMF as Solvent and Reagent
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 volumes, e.g., 10 mL per 1 g of starting material).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add 7-Bromo-2-methyl-2H-indazole (1.0 equivalent) portion-wise, ensuring it dissolves completely.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.[5]
-
Once complete, carefully pour the reaction mixture into a beaker of crushed ice containing a solution of sodium acetate (5-6 equivalents).
-
Stir the resulting slurry vigorously for 1 hour.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification (e.g., silica gel chromatography).[1]
Protocol 2: Synthesis using Dichloromethane (DCM) as an Inert Solvent
-
To a round-bottom flask under an inert atmosphere, add 7-Bromo-2-methyl-2H-indazole (1.0 equivalent) and anhydrous DCM (10 volumes).
-
Add anhydrous DMF (3.0 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction for 4-12 hours until completion.
-
Carefully pour the reaction mixture into a beaker of crushed ice and stir vigorously for 30 minutes.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Section 4: Visual Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving low-yield issues in the Vilsmeier-Haack synthesis.
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Validation & Comparative
A Senior Application Scientist's Guide to 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant molecules.[1] This bicyclic heterocycle, a bioisostere of indole, exists in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.[2][3] However, the less common 2H-indazole isomer is a critical component in several approved drugs, including the PARP inhibitor Niraparib and the multi-kinase inhibitor Pazopanib, highlighting the therapeutic importance of controlling the regiochemistry of N-substitution.[4][5]
This guide provides an in-depth technical comparison of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 845751-70-4) , a versatile building block, against other indazole derivatives. We will dissect its synthesis, explore its reactivity, and, through comparative data on related analogs, project its performance and utility in the rational design of novel therapeutics, particularly kinase inhibitors.
The Strategic Importance of the 2H-Indazole Scaffold
The decision to pursue a 2H-indazole derivative over its 1H counterpart is a critical design choice in drug discovery. The two isomers present distinct vectors for their substituents, leading to different spatial arrangements and interactions within a biological target's binding site. This seemingly subtle structural change can profoundly impact potency, selectivity, and pharmacokinetic properties.
The 2-methyl group in our target compound not only locks the tautomeric form but also projects into a specific region of space that can be exploited for targeted interactions. Furthermore, the 7-bromo and 3-carbaldehyde functionalities serve as versatile synthetic handles for library generation and structure-activity relationship (SAR) studies.
Physicochemical Properties: 1H vs. 2H Isomers
The position of the exocyclic nitrogen substituent significantly alters the electronic properties of the indazole ring. 2H-indazoles typically exhibit a larger dipole moment and are more basic than their 1H counterparts, which can influence solubility, cell permeability, and off-target activity.[6][7]
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole |
| Basicity (pKb) | 0.42 | 2.02 |
| Dipole Moment (D) | 1.50 | 3.40 |
| Table 1: Comparison of key physicochemical properties of N-methylated indazole isomers. Data compiled from reference literature.[6] |
Synthesis and Functionalization: A Tale of Two Steps
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A logical and efficient pathway involves the initial synthesis of the 1H-indazole precursor followed by a selective N-methylation.
Step 1: Synthesis of 7-Bromo-1H-indazole-3-carbaldehyde
A robust method for accessing substituted 1H-indazole-3-carboxaldehydes is the nitrosation of the corresponding indole precursor. This transformation proceeds through a multistep pathway involving nitrosation at the C3 position, addition of water, ring-opening, and subsequent ring-closure to form the indazole.[8][9]
Caption: Synthetic workflow for the 1H-indazole precursor.
Step 2: Regioselective N-Methylation to this compound
The alkylation of N-unsubstituted indazoles often yields a mixture of N1 and N2 isomers, presenting a significant purification challenge.[10] The regiochemical outcome is influenced by the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring. For achieving high selectivity for the less stable N2 isomer, specific reaction conditions are paramount.
Recent studies have demonstrated that Mitsunobu conditions provide an effective means for the N2-alkylation of indazoles, particularly those bearing an electron-withdrawing group at the C3 position, such as a carboxylate.[11][12] The mechanism is thought to proceed through an intermediate where the indazole nitrogen attacks the activated alcohol-triphenylphosphine adduct. The steric and electronic environment favors attack by the N2 nitrogen, leading to the desired product.
Caption: Regioselective synthesis of the target 2H-indazole.
Comparative Reactivity and Synthetic Utility
The true value of this compound lies in its potential for diversification. Both the 7-bromo and 3-carbaldehyde groups are versatile handles for introducing molecular complexity.
-
C3-Carbaldehyde: This group is a gateway to a vast array of chemical transformations. It can undergo Wittig and Knoevenagel reactions to form alkenes, reductive amination to introduce diverse amine side chains, and cyclization reactions to build fused heterocyclic systems.[8]
-
C7-Bromo: The bromine atom is primed for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino substituents, which are crucial for modulating the compound's biological activity and physicochemical properties.[5]
Performance Comparison in a Medicinal Chemistry Context
While direct biological data for this compound is not extensively published, its potential can be extrapolated from SAR studies on structurally related indazole-based kinase inhibitors. The indazole nucleus is a well-established hinge-binding motif in many kinase inhibitors.[4]
The Influence of Bromine Substitution
Halogen atoms, particularly bromine, are frequently incorporated into kinase inhibitors to form halogen bonds or engage in favorable hydrophobic interactions within the ATP-binding pocket. The 7-position of the indazole ring often points towards the solvent-exposed region or can be directed into deeper pockets depending on the overall ligand conformation. For example, in a series of 1H-indazole derivatives targeting Fibroblast Growth Factor Receptors (FGFRs), substitutions on the indazole ring were shown to significantly impact potency.[2]
The Impact of the 2H-Methyl-Indazole Core
The orientation of the N-substituent is critical for kinase selectivity. In a comparative study of inhibitors for c-Jun N-terminal Kinase 3 (JNK3) and p38, two closely related kinases, the choice between an aminopyrazole and an indazole scaffold led to dramatic differences in selectivity, underscoring the subtle yet profound impact of the core heterocycle.[13] The 2H-indazole scaffold positions the N-methyl group in a distinct vector compared to a 1H-indazole, which can be exploited to either enhance binding in a desired target or create steric clashes to reduce affinity for off-targets.
The following table summarizes the inhibitory activities of various substituted indazole derivatives against different protein kinases, illustrating the impact of substitution patterns on biological performance.
| Indazole Derivative | Target Kinase | IC₅₀ (nM) | Reference |
| Entrectinib (3-amino-indazole core) | ALK | 12 | [2] |
| Axitinib (3-vinyl-1H-indazole core) | VEGFR-2 | 0.2 | [4] |
| Pazopanib (2-methyl-2H-indazole core) | VEGFR-2 | 30 | [4] |
| 3-substituted 1H-indazole | IDO1 | 720 | [2] |
| 6-Nitro-indazole derivative | NCI-H460 cells | 5,000-15,000 | [14] |
| 2,3-diphenyl-2H-indazole (Cpd 18) | G. intestinalis | 1,400 | [15] |
| Table 2: Biological activities of representative indazole derivatives. This data illustrates the range of potencies and targets achievable with the indazole scaffold. |
Based on these SAR trends, this compound represents a highly valuable starting point. The 2-methyl group provides a defined vector for interaction, the 7-bromo position allows for exploration of interactions in the solvent-exposed region via cross-coupling, and the 3-carbaldehyde enables the introduction of various side chains to target the ribose-binding pocket or other regions of the ATP-binding site.
Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed to ensure they are self-validating systems.
Protocol 1: Synthesis of 7-Bromo-1H-indazole-3-carbaldehyde (Adapted from Bonte et al.)[8]
-
Reaction Setup: To a solution of sodium nitrite (NaNO₂, 8 equiv.) in a 5:3 mixture of deionized water and DMF at 0°C, slowly add 2N aqueous HCl (2.7 equiv.). Keep the resulting mixture under an argon atmosphere for 10 minutes.
-
Substrate Addition: Prepare a solution of 7-bromoindole (1 equiv.) in DMF. Using a syringe pump, add the 7-bromoindole solution to the nitrosating mixture at 0°C over a period of 2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3x). Wash the combined organic layers with water (3x) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 7-bromo-1H-indazole-3-carbaldehyde.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of this compound (Adapted from Keating and Alam)[11]
-
Reaction Setup: In an oven-dried flask under an argon atmosphere, dissolve 7-bromo-1H-indazole-3-carbaldehyde (1 equiv.), triphenylphosphine (PPh₃, 2 equiv.), and methanol (CH₃OH, 2.2 equiv.) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2 equiv.) dropwise to the stirred solution.
-
Reaction Progression: After the addition, remove the ice bath and warm the reaction mixture to 50°C. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with an ethyl acetate/hexane gradient). The N2-methylated product is typically the major isomer and can be separated from the minor N1-isomer and triphenylphosphine oxide byproduct.
-
Characterization: Confirm the structure, regiochemistry, and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. The chemical shift of the H-3 proton (now a singlet from the C-H of the pyrazole ring) and the aromatic proton coupling patterns will be key to confirming the N2-alkylation.[7]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its synthesis, while requiring careful control of regioselectivity, is achievable through established and adaptable methodologies. The distinct electronic and steric properties of the 2H-indazole isomer, combined with the versatile synthetic handles at the C3 and C7 positions, provide a rich platform for generating novel, potent, and selective therapeutic agents. By understanding the comparative advantages of this scaffold, as informed by data from related derivatives, research teams can accelerate their discovery programs and more effectively navigate the complex landscape of medicinal chemistry.
References
A comprehensive, numbered list of all cited sources with full details and clickable URLs.
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
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American Elements. (n.d.). This compound. Retrieved from [Link]
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Scripps Research Institute. (n.d.). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Retrieved from [Link]
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Molecularinfo.com. (n.d.). Cas Number 845751-70-4|this compound. Retrieved from [Link]
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ResearchGate. (2021). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Retrieved from [Link]
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Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-portal.org. Retrieved from [Link]
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National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
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Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. Retrieved from [Link]
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Bonte, S., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health. Retrieved from [Link]
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National Institutes of Health. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Controllable synthesis of N–H or N-Me C7-substituted indazoles via a cascade reaction of α-diazo esters with aryne precursors. Retrieved from [Link]
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National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays. Retrieved from [Link]
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Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]
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Upmanyu, N. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group. Retrieved from [Link]
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ResearchGate. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Retrieved from [Link]
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Keating, J. J., & Alam, F. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]
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National Institutes of Health. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
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Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Indazole Isomers
Introduction: The Tale of Two Tautomers in Drug Discovery
In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," a molecular framework that repeatedly appears in successful drug candidates across a spectrum of diseases.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, owes its therapeutic versatility to its unique physicochemical properties. However, the true nuance of indazole chemistry lies in its constitutional isomerism.[2]
Indazole exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole .[2] While seemingly minor, the position of a single nitrogen-bound hydrogen atom dramatically alters the molecule's electronic distribution, stability, and spatial arrangement. From a thermodynamic standpoint, the benzenoid 1H-indazole is the more stable and thus the predominant tautomer.[2][3][4] This inherent stability has profound implications, influencing not only synthetic strategies but also the specific ways these molecules interact with complex biological targets.[5][6]
This guide provides an in-depth, objective comparison of the biological activities of 1H- and 2H-indazole isomers. Moving beyond a simple recitation of facts, we will explore the causality behind their differing pharmacological profiles, supported by experimental data, and provide the detailed protocols necessary for their validation. For researchers in drug development, understanding these isomeric distinctions is not merely academic; it is fundamental to the rational design of next-generation therapeutics.
Comparative Biological Profile: From Oncology to Infectious Disease
The indazole core is a cornerstone of numerous FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib, and the anti-emetic Granisetron.[1][4] A common thread among these blockbuster drugs is their 1H-indazole structure, a testament to this isomer's well-established role in medicine. However, emerging research into 2H-indazole derivatives reveals a unique and potent bioactivity profile that warrants significant attention.[7]
Anticancer Activity: A Story of Kinase Inhibition
The most prolific application of indazoles is in oncology, primarily as inhibitors of protein kinases, enzymes that are often dysregulated in cancer.
1H-Indazole Dominance: The 1H-indazole-3-amine motif has been identified as a highly effective "hinge-binding" fragment.[8] The N1-H and the exocyclic amine act as hydrogen bond donors, while the N2 atom acts as a hydrogen bond acceptor, allowing these molecules to anchor tightly into the ATP-binding pocket of many kinases, effectively shutting down their activity. This interaction is critical for the activity of numerous kinase inhibitors.[9]
Emerging 2H-Indazole Candidates: While less common, 2H-indazoles are also being investigated as anticancer agents. Studies have shown that substituted 2H-indazole derivatives can exhibit significant antiproliferative activity.[10] Their mechanism often still involves kinase inhibition, but the different orientation of the core heterocycle necessitates distinct substitution patterns to achieve optimal target engagement compared to their 1H-counterparts.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)
| Compound Type | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |
| 1H-Indazole | (E)-3-(styryl)-6-(pyridin-3-yl)-1H-indazole (2f analog) | 4T1 (Breast Cancer) | 0.23 | [11][12] |
| 1H-Indazole | (E)-3-(styryl)-6-(pyridin-3-yl)-1H-indazole (2f analog) | MCF-7 (Breast Cancer) | 0.34 | [11][12] |
| 1H-Indazole | (E)-3-(styryl)-6-(pyridin-3-yl)-1H-indazole (2f analog) | HepG2 (Liver Cancer) | 0.80 | [11][12] |
| 1H-Indazole | N-(4-((1H-indazol-5-yl)amino)quinazolin-7-yl)acrylamide | EGFR T790M Kinase | 0.0053 | [2] |
| 1H-Indazole | 1H-indazole-3-amine derivative (6o) | K562 (Leukemia) | 5.15 | [8] |
| 2H-Indazole | 2-Aryl Indazole (3c) | A549 (Lung Cancer) | 15.0 | [10] |
| 2H-Indazole | 2-Aryl Indazole (3d) | HT-29 (Colon Cancer) | 7.10 | [10] |
Anti-inflammatory Activity: Targeting COX-2
Chronic inflammation is a key factor in numerous diseases. A primary mechanism for anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[13][14] Both indazole isomers have demonstrated potential in this arena.
1H-Indazole Derivatives: Compounds like benzydamine, a 1-substituted 1H-indazole, are used clinically for their anti-inflammatory properties.[6] The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2.[5][15]
2H-Indazole Derivatives: Recent studies have focused on designing dual-action antimicrobial and anti-inflammatory agents based on the 2H-indazole scaffold. Specific 2,3-diphenyl-2H-indazole derivatives have shown direct inhibitory activity against human COX-2, making them promising candidates for treating inflammatory conditions linked to infections.[7]
Table 2: Comparative Anti-inflammatory and Antimicrobial Activity
| Compound Type | Derivative Example | Biological Target/Organism | Activity Metric (IC₅₀ or MIC in µM/µg/mL) | Reference |
| 1H-Indazole | 5-aminoindazole | COX-2 Inhibition | IC₅₀: 12.32 µM | [5] |
| 2H-Indazole | 2,3-diphenyl-2H-indazole (18) | COX-2 Inhibition | 59% inhibition @ 100 µM | [7] |
| 2H-Indazole | 2,3-diphenyl-2H-indazole (23) | COX-2 Inhibition | 57% inhibition @ 100 µM | [7] |
| 2H-Indazole | 2,3-diphenyl-2H-indazole (18) | Giardia intestinalis | IC₅₀: 0.14 µM | [7] |
| 2H-Indazole | 2,3-diphenyl-2H-indazole (18) | Candida albicans | MIC: 62.5 µg/mL | [7] |
| 2H-Indazole | 2H-indazole (5) | Staphylococcus aureus | MIC: 64-128 µg/mL | [16] |
Antimicrobial Activity: A Broad Spectrum of Action
The rise of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indazole derivatives have shown promise against a range of protozoa, bacteria, and fungi.
2H-Indazole's Strength: Notably, research into 2H-indazoles has yielded compounds with potent antiprotozoal activity. Several 2-phenyl-2H-indazole derivatives were found to be significantly more potent than the standard drug metronidazole against Giardia intestinalis, Entamoeba histolytymca, and Trichomonas vaginalis.[7] Some derivatives also exhibit activity against pathogenic yeasts like Candida albicans.[7][16]
1H-Indazole Contributions: The 1H-indazole scaffold has also been incorporated into compounds with antibacterial properties, targeting both Gram-positive and Gram-negative bacteria.[4]
Structure-Activity Relationship (SAR) and Synthetic Causality
The biological divergence of indazole isomers is a direct consequence of their structure. The position of the N-alkylation (N1 vs. N2) is the most critical determinant of the final isomeric structure and, consequently, its pharmacological profile.
-
Expertise in Synthesis: Direct alkylation of an unsubstituted 1H-indazole often yields a mixture of N1 and N2 products, with the ratio depending heavily on the reactants, base, and solvent conditions.[5] For instance, Mitsunobu conditions can favor the formation of the N2 isomer, while using sodium hydride in THF with electron-deficient indazoles can show high N1-selectivity.[5][6] This synthetic challenge underscores the importance of robust analytical methods to confirm the exact regiochemistry, as an incorrect isomer could be inactive or exhibit off-target toxicity.
-
Trustworthiness through Design: A key insight from SAR studies is that the N1 and N2 isomers orient their substituents in different spatial vectors. For kinase inhibitors, the N1-H of the 1H-indazole is crucial for forming a hydrogen bond with the kinase hinge region.[8] A 2H-indazole, lacking this specific hydrogen bond donor at that position, would require a completely different substitution pattern to achieve the same inhibitory effect. This fundamental difference in binding mode is a core principle guiding the design of isomer-specific drugs.
Caption: Isomer-Specific Drug Discovery Workflow.
Experimental Protocols: Self-Validating Methodologies
To ensure the trustworthiness and reproducibility of biological data, robust and well-controlled experimental protocols are essential.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This protocol determines the concentration of an indazole derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
-
Cell Culture: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indazole test compounds (both 1H- and 2H-isomers) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The causality here is to allow sufficient time for the compound to exert its antiproliferative effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. This step is a direct measure of metabolic activity, which correlates with cell viability.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol measures the ability of an indazole derivative to inhibit the enzymatic activity of human recombinant COX-2.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe (e.g., Amplex Red).
-
Compound Incubation: In a 96-well plate, add the COX-2 enzyme and the test indazole compound (or a known inhibitor like Celecoxib as a positive control). Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the colorimetric probe to each well.
-
Kinetic Measurement: Immediately measure the fluorescence or absorbance in a kinetic mode for 10-20 minutes at room temperature. The rate of change in signal is proportional to the COX-2 enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control. Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value. This self-validating system directly measures enzymatic activity, providing a clear mechanistic insight into the compound's anti-inflammatory potential.
Caption: Mechanism of Action for Indazole-based COX-2 Inhibitors.
Conclusion and Future Perspectives
The evidence clearly demonstrates that both 1H- and 2H-indazole isomers are pharmacologically valuable scaffolds. The 1H-isomers are well-established, particularly as kinase inhibitors in oncology, owing to their thermodynamic stability and a hydrogen bonding pattern that is highly complementary to the kinase hinge region.
Conversely, the 2H-indazoles represent a less explored but highly promising chemical space. Emerging data, especially in the fields of antimicrobial and anti-inflammatory research, suggest that 2H-derivatives can possess unique and potent activities that are distinct from their 1H-counterparts.
For the drug development professional, the key takeaway is that isomerism is not a trivial detail but a critical design element. The choice to pursue a 1H- or 2H-indazole should be a deliberate, target-driven decision. Future research should focus on more direct, side-by-side comparisons of rationally designed isomeric pairs to fully elucidate their respective therapeutic potentials and build a more comprehensive structure-activity relationship landscape. This dual approach will undoubtedly unlock the full potential of the versatile indazole scaffold.
References
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed Central. Available at: [Link]
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Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. Available at: [Link]
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PubMed. Available at: [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. MDPI. Available at: [Link]
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Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. Available at: [Link]
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Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed Central. Available at: [Link]
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Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
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A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. Available at: [Link]
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Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. PubMed Central. Available at: [Link]
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Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PubMed Central. Available at: [Link]
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Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]
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Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. PubMed. Available at: [Link]
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Comparison of the COX-1 and COX-2 Isoforms. ResearchGate. Available at: [Link]
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Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. MDPI. Available at: [Link]
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“CYCLOOXYGENASE-1 AND CYCLOOXYGENASE-2 INHIBITOR DRUGS COMAPARISONS STUDY”. IJNRD. Available at: [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. Available at: [Link]
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Synthesis and evaluation of the anti-microbial activity of some Schiff bases of 1H-Indazole. Journal of Advanced Scientific Research. Available at: [Link]
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Biologically active 2H‐indazole‐containing compounds. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
This guide provides a comprehensive framework for the spectroscopic validation of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Given the scarcity of published experimental data for this specific molecule, this document establishes a validation protocol based on a combination of predicted data, comparative analysis with structurally related analogs, and robust experimental methodologies. This guide is intended for researchers, scientists, and drug development professionals who require a high degree of confidence in the identity and purity of their chemical entities.
The core principle of this guide is self-validation. Each step is designed not only to acquire data but also to build a logical and cohesive spectroscopic profile that confirms the molecular structure and identifies potential deviations.
Predicted Spectroscopic Profile
In the absence of direct literature precedents for the complete experimental dataset of this compound, a predicted profile is essential as a primary reference. This profile is derived from foundational spectroscopic principles and data from analogous compounds.
Molecular Structure and Isotopic Considerations
The target molecule, this compound, has the chemical formula C₉H₇BrN₂O.[3][4] A critical aspect of its mass spectrometric validation is the characteristic isotopic pattern of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br. This results in two molecular ion peaks ([M] and [M+2]) of roughly equal intensity.
Caption: Experimental workflow for the spectroscopic validation of this compound.
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and the presence of bromine.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF or Orbitrap mass spectrometer for high-resolution analysis.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Analysis:
-
Verify the presence of two major peaks separated by approximately 2 m/z units, with a roughly 1:1 intensity ratio, which is the hallmark of a monobrominated compound.
-
Confirm that the measured m/z values for the isotopic peaks are within 5 ppm of the calculated exact masses for C₉H₈BrN₂O⁺ and C₉H₇BrN₂NaO⁺.
-
Trustworthiness: HRMS provides an unambiguous determination of the elemental formula, which is a foundational piece of evidence for the compound's identity. The isotopic pattern of bromine serves as a powerful internal validation.
¹H and ¹³C NMR Spectroscopy
Objective: To elucidate the carbon-hydrogen framework and confirm the connectivity of the atoms.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; DMSO-d₆ can be advantageous for compounds with limited solubility.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Key parameters: sufficient number of scans for good signal-to-noise, spectral width covering 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Run a COSY experiment to establish proton-proton couplings, particularly in the aromatic region.
-
Run an HSQC or HMQC experiment to correlate directly bonded protons and carbons.
-
Run an HMBC experiment to identify long-range (2-3 bond) correlations, which are crucial for confirming the positions of the substituents on the indazole ring.
-
Analysis and Interpretation:
-
¹H NMR: Confirm the presence of the aldehyde singlet, the N-methyl singlet, and the aromatic protons in the predicted regions and with the correct integration (1H, 3H, and 3H, respectively).
-
¹³C NMR: Identify the aldehyde carbonyl carbon and the N-methyl carbon. Count the number of aromatic carbon signals to ensure no unexpected symmetry.
-
HMBC: Look for a correlation between the N-methyl protons and the carbon at the N1 position of the indazole ring, and between the aldehyde proton and the C3 carbon.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: Use a solid-state method such as an ATR (Attenuated Total Reflectance) accessory or prepare a KBr pellet.
-
Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
-
Analysis:
-
Identify the strong C=O stretching frequency for the aldehyde.
-
Look for the characteristic aromatic C=C stretching bands.
-
Confirm the presence of the weak aldehyde C-H stretching bands.
-
Comparative Analysis: Distinguishing from Alternatives
A crucial aspect of validation is ensuring the sample is not an isomeric impurity or a related compound.
| Compound | Key Differentiating Spectroscopic Feature |
| 7-Bromo-1H-indazole-3-carbaldehyde (Isomer) | The ¹H NMR spectrum would show a broad N-H proton signal (typically >10 ppm) instead of a sharp N-CH₃ singlet around 4.1 ppm. The ¹³C NMR would lack the N-methyl carbon signal. |
| Starting Materials (e.g., 7-Bromo-2-methyl-2H-indazole) | The ¹H NMR spectrum would be missing the characteristic aldehyde proton singlet at ~10.2 ppm. The ¹³C NMR would not have the carbonyl signal at ~185-188 ppm. The IR spectrum would lack the strong C=O stretch. [5][6] |
| Other Brominated Isomers (e.g., 5- or 6-Bromo) | The coupling patterns of the aromatic protons in the ¹H NMR spectrum would be different. A detailed analysis of the coupling constants and 2D NMR data would be required to definitively assign the bromine position. For example, 6-Bromo-1H-indazole-3-carboxaldehyde shows aromatic protons at 8.20 (dd), 7.76 (dd), and 7.49 (dd) ppm. [1] |
Conclusion
The spectroscopic validation of this compound requires a multi-faceted approach that combines HRMS, NMR, and IR spectroscopy. By comparing the experimental data against a well-reasoned predicted profile and carefully analyzing it for potential isomeric impurities, researchers can achieve a high level of confidence in the identity and purity of this valuable chemical intermediate. This rigorous validation is a cornerstone of scientific integrity and is essential for the progression of reliable and reproducible research in drug development.
References
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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PubChem. This compound. Retrieved from [Link]
-
PubChem. 2-methyl-2h-indazole-3-carbaldehyde. Retrieved from [Link]
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Baviskar, A. T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12831-12839. Retrieved from [Link]
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American Elements. This compound. Retrieved from [Link]
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PubChem. 7-bromo-2-methyl-2H-indazole. Retrieved from [Link]
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Verma, R., & Singh, V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1187. Retrieved from [Link]
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Definitive Structural Elucidation of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde: A Comparative Spectroscopic and Chromatographic Guide
This guide provides a comprehensive framework for the unequivocal structural confirmation of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde. For researchers in medicinal chemistry and drug development, certainty in molecular architecture is the bedrock of reproducible and meaningful results. Herein, we present a multi-faceted approach, integrating predictive analysis based on established principles with comparative data from isomeric alternatives. This document is designed to not only confirm the identity of the target compound but also to provide the causal logic behind the selection of analytical methodologies.
Introduction to the 2H-Indazole Scaffold
The 2H-indazole core is a significant pharmacophore, yet its synthesis and characterization can be nuanced, particularly in the presence of multiple substituents. The precise positioning of these substituents dictates the molecule's steric and electronic properties, which in turn govern its biological activity. In the case of this compound, the key structural questions to address are the location of the bromine atom on the benzene ring and the confirmation of the N2-methylation of the indazole ring.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be adapted from established methodologies for the synthesis of 2H-indazoles and their subsequent functionalization. A common and effective strategy involves a multi-step sequence starting from an appropriate ortho-substituted aniline.
Caption: Proposed synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Step 1 & 2: Diazotization and Reduction: This is a classic approach to form the indazole core. The choice of a mild reducing agent in Step 2 is crucial to prevent over-reduction or undesired side reactions.
-
Step 3: N-Methylation: The regioselectivity of N-alkylation of indazoles can be complex. However, for many indazole systems, methylation often favors the N2 position under specific conditions, a factor that must be empirically verified.
-
Step 4: Vilsmeier-Haack Formylation: This is a standard and highly effective method for the formylation of electron-rich aromatic and heteroaromatic rings. The C3 position of the 2H-indazole is activated towards electrophilic substitution, making this a logical choice for introducing the carbaldehyde group.
Spectroscopic and Chromatographic Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below, with chemical shifts estimated based on data from analogous substituted 2H-indazoles.
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | Singlet | 1H | Aldehyde-H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| ~7.8-8.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the bromine atom, deshielded by the halogen's inductive effect. |
| ~7.4-7.6 | Triplet | 1H | Ar-H | Aromatic proton meta to the bromine and ortho to the fused pyrazole ring. |
| ~7.2-7.4 | Doublet | 1H | Ar-H | Aromatic proton para to the bromine atom. |
| ~4.1 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen is typically found in this region. |
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185-190 | Aldehyde C=O | Characteristic chemical shift for an aldehyde carbonyl carbon. |
| ~145-150 | C3a | Quaternary carbon at the fusion of the two rings. |
| ~140-145 | C7a | Quaternary carbon at the fusion of the two rings. |
| ~130-135 | C-Br | Carbon atom directly attached to the bromine. |
| ~125-130 | Aromatic CH | Aromatic carbon atoms. |
| ~120-125 | Aromatic CH | Aromatic carbon atoms. |
| ~115-120 | Aromatic CH | Aromatic carbon atoms. |
| ~110-115 | C3 | Carbon bearing the aldehyde group. |
| ~35-40 | N-CH₃ | Methyl carbon attached to the nitrogen. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of C₉H₇BrN₂O. Due to the presence of bromine, this will appear as a doublet of roughly equal intensity, with one peak for the ⁷⁹Br isotope and another at M+2 for the ⁸¹Br isotope.
-
Key Fragmentation Pathways:
-
Loss of H• (M-1): A common fragmentation for aldehydes.
-
Loss of CO (M-28): Characteristic fragmentation of aromatic aldehydes.
-
Loss of CHO• (M-29): Another typical fragmentation for aldehydes.
-
Loss of Br• (M-79/81): Cleavage of the carbon-bromine bond.
-
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
X-ray Crystallography
While obtaining a single crystal suitable for X-ray diffraction is not always feasible, it provides the most definitive structural proof. In the absence of a crystal structure for the title compound, we can refer to the known structure of a close analog, 2-methyl-6-nitro-2H-indazole, to confirm the core geometry.[1][2] The 2H-indazole system is expected to be largely planar, with the N-methyl and C3-carbaldehyde groups lying in or close to the plane of the bicyclic system. The bond lengths and angles should be consistent with those of other reported 2H-indazole derivatives.
Comparison with Potential Isomers
To definitively establish the position of the bromine atom, it is essential to compare the expected spectroscopic data with that of potential regioisomers, namely 5-Bromo- and 6-Bromo-2-methyl-2H-indazole-3-carbaldehyde.
| Feature | 7-Bromo Isomer (Predicted) | 5-Bromo Isomer (Predicted) | 6-Bromo Isomer (Predicted) |
| ¹H NMR | |||
| Aromatic Region | Three distinct aromatic protons with specific coupling patterns. | Three distinct aromatic protons with different coupling patterns due to the bromine's position. | Three distinct aromatic protons with a different set of coupling constants. |
| ¹³C NMR | |||
| C-Br Signal | A specific chemical shift for the carbon directly attached to bromine at the 7-position. | The C-Br signal will be at a different characteristic chemical shift for the 5-position. | The C-Br signal will have a unique chemical shift corresponding to the 6-position. |
| MS | |||
| Molecular Ion | Identical m/z for the molecular ion doublet. | Identical m/z for the molecular ion doublet. | Identical m/z for the molecular ion doublet. |
| Fragmentation | Fragmentation patterns are expected to be very similar, making differentiation by MS alone challenging without high-resolution analysis and comparison to standards. | Fragmentation patterns are expected to be very similar. | Fragmentation patterns are expected to be very similar. |
Key Differentiator: The most significant and reliable distinction between the isomers will be observed in the aromatic region of the ¹H NMR spectrum. The coupling constants (J-values) between the aromatic protons are highly dependent on their relative positions (ortho, meta, para) to each other and to the other substituents, providing a unique fingerprint for each isomer.
Experimental Protocols
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) should be used. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
General Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample, either dissolved in a volatile solvent or as a solid on a direct insertion probe, into the ion source of the mass spectrometer.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and significant fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (including the M+2 peak for bromine) and major fragment ions.
Conclusion
The structural confirmation of this compound relies on a synergistic application of modern analytical techniques. While mass spectrometry can confirm the elemental composition, NMR spectroscopy is indispensable for determining the precise regiochemistry. By comparing the predicted spectroscopic data with that of potential isomers, a confident structural assignment can be made. This guide provides the foundational knowledge and experimental framework for researchers to achieve this with a high degree of certainty.
References
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Li, L., et al. (2011). Crystal structure of 2-methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1546. Available at: [Link]
-
Long, L., et al. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 7), o1546. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2H-indazoles. Available at: [Link]
-
Wu, C., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 76(20), 8345-8351. Available at: [Link]
-
Giraud, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12549-12556. Available at: [Link]
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A Comparative Guide to Synthetic Alternatives for 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in clinically successful drugs, particularly as kinase inhibitors.[1][2] The title compound, this compound, is a highly valuable building block. Its utility stems from two key reactive sites: the C3-aldehyde, which serves as a versatile handle for constructing complex side chains, and the C7-bromo group, a prime site for late-stage functionalization via cross-coupling reactions.[3][4] The N2-methyl group provides a specific regioisomer, often crucial for targeted binding interactions. While direct synthesis of this molecule is feasible, researchers often require alternative strategies to navigate synthetic challenges, explore new chemical space, or optimize molecular properties. This guide provides an in-depth comparison of strategic alternatives, supported by experimental data and protocols.
Strategic Framework for Alternatives
A medicinal chemist's approach to finding an "alternative" is not merely about finding a different molecule, but about finding a different strategy to reach the desired chemical entity or biological target. We will explore four primary strategic diversions from using the title compound directly.
Caption: Alternative synthetic strategies for accessing indazole-based targets.
Strategy 1: Alternative C3-Formylation of the Indazole Core
Instead of starting with the pre-functionalized aldehyde, a more convergent approach involves synthesizing the 7-Bromo-2-methyl-2H-indazole core first, followed by C3-formylation. This can be advantageous if the core is more readily accessible or if multiple C3-analogs are desired.
Causality Behind Method Selection: The C3 position of the indazole ring is electron-deficient, making direct electrophilic formylation challenging. Unlike indoles, the classical Vilsmeier-Haack reaction (POCl₃/DMF) is often ineffective for indazoles.[3] Therefore, modern C-H functionalization methods are preferred.
Comparative Methods for C3-Formylation:
A recent breakthrough involves a microwave-assisted, Selectfluor-mediated formylation using DMSO as the formylating agent.[5] This method proceeds via a likely radical pathway and offers a significant improvement over traditional methods that fail.[5]
| Method | Reagents | Conditions | Substrate Scope | Typical Yield | Reference |
| Selectfluor/DMSO | Selectfluor, DMSO | Microwave, 120-140 °C, 1h | Broad (tolerates EWG & EDG) | 40-80% | [5] |
| Vilsmeier-Haack | POCl₃, DMF | Classical Heating | Ineffective for 2H-indazoles | No Product | [3][5] |
| Duff Reaction | Hexamethylenetetramine, AcOH | Heating | Ineffective for 2H-indazoles | Trace Product | [5] |
Experimental Protocol: Microwave-Assisted C3-Formylation of 2-Aryl-2H-indazole[5]
-
Rationale: This protocol leverages microwave energy to accelerate the reaction and improve yields. Selectfluor acts as an oxidant to generate the reactive species from DMSO.
-
Procedure:
-
To a 10 mL microwave vial, add the 2-aryl-2H-indazole (0.2 mmol, 1.0 equiv) and Selectfluor (0.5 mmol, 2.5 equiv).
-
Add anhydrous DMSO (2 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and irradiate at 140 °C for 1 hour.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO.
-
Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the 2-aryl-2H-indazole-3-carbaldehyde.
-
Strategy 2: Scaffold Hopping via Indole Nitrosation
A powerful strategy in medicinal chemistry is "scaffold hopping," where one core structure is transformed into another. The conversion of an indole into a 1H-indazole-3-carbaldehyde via nitrosation is a prime example.[6][7] This is particularly useful if the corresponding substituted indole is more commercially available or easier to synthesize than the indazole.
Mechanistic Insight: The reaction proceeds by nitrosation at the electron-rich C3 position of the indole. The resulting oxime intermediate undergoes water addition and ring-opening, followed by recyclization to form the thermodynamically stable indazole ring.[7]
Caption: Reaction pathway for the conversion of indoles to indazoles.
Experimental Protocol: Nitrosation of 6-Nitroindole[2][8]
-
Self-Validation: This protocol is optimized for electron-poor indoles. The slow addition of the indole to the pre-formed nitrosating agent is critical to minimize the formation of dimeric side products.[6][7]
-
Procedure:
-
Preparation of Nitrosating Mixture: In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (NaNO₂) (1.65 g, 24 mmol, 8 equiv.) in 4.75 mL of deionized water. Cool the flask to 0 °C in an ice bath.
-
Slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.). Stir for 10 minutes at 0 °C, then add 9 mL of N,N-Dimethylformamide (DMF).
-
Indole Addition: In a separate flask, dissolve 6-nitroindole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL).
-
Add the indole solution to the nitrosating mixture at 0 °C.
-
Reaction: Heat the reaction mixture to 80 °C and stir under argon for 6 hours. Monitor progress by TLC.
-
Work-up: After cooling, extract the mixture three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 6-Nitro-1H-indazole-3-carbaldehyde.
-
Strategy 3: Latent Aldehyde Equivalents and Structural Analogs
This strategy involves using an indazole core where the C3-aldehyde is replaced by a functional group that can be easily converted to it, or by using a structurally similar analog where substituents can be modified or introduced later.
C3-Functional Group Equivalents
Instead of the aldehyde, one could start with the corresponding C3-carboxylic acid, nitrile, or alcohol. This choice is often dictated by the availability of starting materials or the desired subsequent reactions.
| C3-Substituent | Precursor to Aldehyde | Synthetic Utility |
| -COOH | Reduction (e.g., with DIBAL-H) or conversion to Weinreb amide followed by reduction. | Can be used directly for amide couplings.[8][9] |
| -CN | Reduction (e.g., with DIBAL-H). | Can be hydrolyzed to the carboxylic acid or used in other transformations. |
| -CH₂OH | Oxidation (e.g., with PCC, DMP). | Useful for ether synthesis or displacement reactions. |
Structural Analogs
The bromine at C7 and the methyl at N2 are not always essential in the initial steps. A researcher might consider:
-
7-Bromo-1H-indazole: Allows for different N-alkylation patterns.
-
Indazole-3-carbaldehyde: A simpler starting material if the C7-bromo group can be introduced later via electrophilic bromination.
-
Other Halogens (Cl, I): May offer different reactivity in cross-coupling reactions.
A key reaction for these bromo-analogs is the Suzuki-Miyaura cross-coupling , which allows for the introduction of aryl or heteroaryl groups at the C7 position.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of a 7-Bromo-1H-indazole[4][11]
-
Expertise: The choice of palladium catalyst, ligand, and base is crucial for high yields. PdCl₂(dppf) is a robust catalyst for this type of transformation, and a carbonate base is typically sufficient. The reaction must be run under an inert atmosphere to prevent catalyst degradation.
-
Procedure:
-
In a Schlenk flask, combine N-(7-bromo-1H-indazol-4-yl)acetamide (1 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃) (3 equiv).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.1 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Work-up: After cooling, filter the mixture through a pad of Celite, washing with EtOAc.
-
Extract the filtrate with EtOAc, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography to obtain the C7-arylated indazole product.
-
Strategy 4: Bioisosteric Scaffolds
In drug discovery, sometimes the entire indazole scaffold can be replaced by a bioisostere to improve properties like solubility, metabolic stability, or to explore new intellectual property.[1][10][11]
-
Indole: The most common bioisostere. Indazoles are often considered "aza-indoles."[1]
-
Benzimidazole: Offers an additional hydrogen bond acceptor and different electronics.
-
Azaindazole (Pyrrolopyridine): Modulates pKa and solubility by replacing a benzene CH with a nitrogen atom.
-
Benzisoxazole/Benzisothiazole: Replaces the N-N bond with N-O or N-S, altering geometry and hydrogen bonding capacity.
The choice of a bioisostere is highly dependent on the specific biological target and the desired structure-activity relationship (SAR). For example, replacing a phenol group, which is prone to metabolic glucuronidation, with an indazole has been shown to block this metabolic pathway while retaining high biological activity.[11]
Conclusion
This compound is a powerful synthetic intermediate, but its use is just one of many possible pathways to complex, biologically active molecules. By considering alternative C3-formylation strategies, employing scaffold-hopping transformations like indole nitrosation, utilizing latent aldehyde functionalities, and exploring bioisosteric replacements, researchers can significantly expand their synthetic toolkit. The optimal strategy will always depend on the specific target molecule, available starting materials, and the overall goals of the research program. This guide serves as a framework for making informed, strategic decisions in the design and execution of complex synthetic campaigns.
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A Senior Application Scientist's Guide to Purity Assessment of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the reliability of subsequent research and the safety of potential therapeutics are built. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a key building block in the synthesis of various pharmacologically active compounds. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.
The Synthetic Landscape and Potential Impurities of this compound
A thorough purity assessment begins with an understanding of the synthetic route, as this informs the likely impurity profile. While numerous methods exist for the synthesis of indazole derivatives, a common and plausible pathway to this compound involves a two-step process:
-
Synthesis of the Indazole Core: A reductive cyclization of a 2-nitrobenzaldehyde derivative with methylamine.
-
Formylation: Introduction of the aldehyde group at the 3-position, likely via a Vilsmeier-Haack reaction.[1][2][3][4]
Based on this, we can anticipate the following potential process-related impurities:
-
Unreacted Starting Materials: Residual 7-Bromo-2-methyl-2H-indazole from an incomplete formylation reaction.
-
Isomeric Impurities: Formation of the thermodynamically more stable 1H-indazole isomer during the synthesis of the core structure.
-
By-products of Cyclization: Incomplete cyclization or side reactions during the formation of the indazole ring.
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., DMF, POCl₃) and other reagents used in the synthesis and purification steps.
A robust purity assessment strategy must be capable of detecting, identifying, and quantifying these potential contaminants.
Comparative Analysis of Analytical Techniques
We will now delve into the three most powerful and commonly employed analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is often the first line of defense in purity assessment due to its high resolving power, sensitivity, and quantitative accuracy.[2][4][5]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for this moderately polar molecule.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: A gradient is necessary to ensure the elution of both the main compound and any potential impurities with a wide range of polarities.
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B (hold)
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm. A DAD allows for peak purity analysis by comparing spectra across a single peak.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of acetonitrile.
The choice of a C18 column is based on the aromatic and moderately polar nature of the analyte. The acidic mobile phase (formic acid) ensures good peak shape by protonating any basic sites on the molecule and minimizing tailing. A gradient elution is crucial for separating potential impurities that may have significantly different polarities from the main compound. The DAD detector provides an extra layer of validation by allowing for the assessment of peak purity; if the UV spectrum is consistent across the entire peak, it is less likely that a co-eluting impurity is present.
Workflow for HPLC Purity Assessment
Caption: Workflow for assessing the purity of this compound by HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantitative Analysis
NMR spectroscopy provides unambiguous structural information and can be used as a primary quantitative method (qNMR) without the need for a reference standard of the analyte itself.[6][7][8][9]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation (for structural confirmation): Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
Acquire a standard 1D ¹H spectrum. Key signals to expect: an aldehyde proton (singlet, ~10 ppm), aromatic protons (multiplets, 7-8 ppm), a methyl group (singlet, ~4 ppm), and the indazole proton (singlet, ~8 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. Expect signals for the aldehyde carbonyl (~185 ppm), aromatic carbons (110-150 ppm), and the methyl carbon (~30 ppm).
-
-
Internal Standard: Maleic acid or another suitable certified reference material with sharp, well-resolved signals that do not overlap with the analyte's signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ and ensure complete dissolution.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds) to ensure full relaxation and accurate integration.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the aldehyde proton) and a known signal of the internal standard.
-
-
Purity Calculation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
NMR provides definitive structural confirmation. The presence of the aldehyde proton at ~10 ppm and the characteristic aromatic splitting pattern can confirm the desired product. qNMR is a primary analytical method, meaning its accuracy is not dependent on a reference standard of the analyte.[6][9] The use of a certified internal standard and carefully controlled experimental parameters (especially a long relaxation delay) ensures the integrity of the quantitative data.
Logical Flow for qNMR Purity Determination
Caption: Logical flow for determining the absolute purity of this compound using qNMR.
Mass Spectrometry (MS): High Sensitivity for Impurity Identification
Mass spectrometry is an invaluable tool for confirming the molecular weight of the synthesized compound and for identifying trace impurities, especially when coupled with a separation technique like HPLC (LC-MS).[10][11]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.
-
HPLC Conditions: Use the same HPLC method as described above, but ensure the mobile phase is compatible with MS (volatile buffers like formic acid or ammonium acetate are ideal).
-
MS Conditions:
-
Ionization Mode: Positive ESI is likely to be effective for this nitrogen-containing heterocycle.
-
Mass Range: Scan from m/z 50 to 500.
-
Fragmentation Analysis (MS/MS): If an impurity is detected, a product ion scan can be performed on the parent ion to obtain structural information.
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak ([M+H]⁺). For this compound (C₉H₇BrN₂O), the expected monoisotopic mass is approximately 237.97 g/mol . Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) should be observed.
-
Analyze the mass spectra of any minor peaks to identify potential impurities.
-
MS provides a highly sensitive and specific method for confirming the identity of the target compound and detecting impurities. The characteristic isotopic pattern of bromine is a powerful diagnostic tool. LC-MS allows for the separation of impurities from the main component before they enter the mass spectrometer, enabling their individual identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent and fragment ions, further aiding in the structural elucidation of unknown impurities.[12]
Data Summary and Comparison
| Technique | Strengths | Weaknesses | Best For |
| HPLC-DAD | High resolution, excellent for quantification of known impurities, robust and reliable. | Requires a reference standard for accurate quantification of the main component, may not detect non-UV active impurities. | Routine quality control, quantification of process-related impurities and isomers. |
| qNMR | Primary quantitative method (no analyte reference standard needed), provides structural information, non-destructive. | Lower sensitivity compared to MS, requires a high-purity internal standard, can be complex to set up correctly. | Absolute purity determination, structural confirmation, analysis of samples where a reference standard is unavailable. |
| LC-MS | Extremely sensitive, excellent for identifying unknown impurities at trace levels, confirms molecular weight. | Quantification can be less accurate than HPLC-UV or qNMR without careful calibration, ion suppression effects can occur. | Impurity identification and profiling, confirmation of molecular identity. |
Conclusion: A Multi-faceted Approach to Purity Assessment
For a comprehensive and reliable assessment of the purity of synthesized this compound, a multi-technique approach is recommended.
-
Initial Screening and Routine QC: HPLC-DAD is the ideal starting point for its high resolving power and robustness. It can quickly provide a purity value based on area percentage and detect the presence of UV-active impurities.
-
Definitive Purity and Structural Confirmation: qNMR should be employed to determine the absolute purity of a batch and to unequivocally confirm the structure of the synthesized material.
-
Impurity Identification: When unknown peaks are observed in the HPLC chromatogram, LC-MS is the tool of choice for their identification based on their mass-to-charge ratio and fragmentation patterns.
By integrating these three powerful analytical techniques, researchers and drug development professionals can have a high degree of confidence in the purity and identity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific endeavors.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? Retrieved from [Link]
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-684.
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Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
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Elguero, J., et al. (2015). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 20(8), 14856-14878. [Link]
-
Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
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Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Retrieved from [Link]
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Organic Process Research & Development. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. 21(9), 1252-1265. [Link]
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ResearchGate. (n.d.). 13C NMR of indazoles. Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
Veeprho. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]
- International Journal of Pharmaceutical Erudition. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. 10(3), 1-10.
-
Waters Corporation. (n.d.). HPLC Method Development: A Beginner's Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 46(5), 427-438. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
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ResearchGate. (n.d.). Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development. Retrieved from [Link]
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literature comparison of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde properties
An In-Depth Comparative Guide to the Properties of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Structurally, indazoles are bicyclic heteroaromatics, consisting of a benzene ring fused to a pyrazole ring. This arrangement allows them to act as bioisosteres of indoles, forming crucial hydrogen bonds within the hydrophobic pockets of proteins and demonstrating a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory effects.[1][3][4]
Within this important class of molecules, indazole-3-carbaldehydes are exceptionally valuable as key synthetic intermediates.[5][6] The aldehyde functionality serves as a versatile chemical handle, enabling the construction of more complex molecular architectures through reactions like Wittig olefinations, Knoevenagel condensations, and the formation of various other heterocyclic systems.[5][6]
This guide provides a comprehensive comparison of This compound (CAS No: 845751-70-4; Molecular Formula: C₉H₇BrN₂O), a specific derivative that combines the reactive aldehyde with strategic substitutions on the indazole core.[7][8] We will examine its physicochemical and spectroscopic properties in the context of related analogs, explore its synthesis, and discuss its potential applications for researchers in drug development.
Part 1: Physicochemical Property Comparison
The substitution pattern on the indazole ring significantly influences its physical properties, such as solubility, lipophilicity, and crystal packing. These factors are critical for both synthetic manipulation and pharmacological behavior. The following table compares the calculated and experimental properties of this compound with its parent compound and other relevant substituted analogs.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | XLogP3 | TPSA (Ų) |
| This compound | C₉H₇BrN₂O | 239.07 | 397.8 @ 760 mmHg | 1.65 | 2.1 | 45.8 |
| Indazole-3-carbaldehyde | C₈H₆N₂O | 146.15 | - | - | 1.3 | 45.8 |
| 5-Bromo-1H-indazole-3-carbaldehyde | C₈H₅BrN₂O | 225.04 | - | - | - | - |
| 7-Methyl-1H-indazole-3-carboxaldehyde | C₉H₈N₂O | 160.17 | - | - | - | - |
| 7-Bromo-2-methyl-2H-indazole | C₈H₇BrN₂ | 211.06 | - | - | 2.3 | 17.8 |
Data sourced from references[7][9][10][11]. XLogP3 and TPSA (Topological Polar Surface Area) are computed properties.
Expert Analysis: The introduction of a bromine atom, as seen in the target molecule and its 5-bromo isomer, significantly increases the molecular weight and density compared to the unsubstituted parent indazole-3-carbaldehyde.[7][11][12] The N-methylation to form the 2H-indazole isomer, as in our target compound, blocks the N-H hydrogen bond donor capability, which is reflected in the lower TPSA of the corresponding scaffold without the aldehyde (7-Bromo-2-methyl-2H-indazole).[9] However, the dominant aldehyde group ensures the TPSA remains 45.8 Ų, identical to the parent aldehyde, indicating a similar potential for polar interactions at this functional group.[10][11] The predicted lipophilicity (XLogP3) of 2.1 for the target molecule suggests moderate lipid solubility, a common feature sought in drug candidates.[10]
Part 2: Spectroscopic Data Analysis & Isomer Differentiation
Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is indispensable for the structural elucidation of substituted indazoles. A primary challenge in indazole chemistry is the unambiguous assignment of N-1 versus N-2 isomers, which often form as a mixture during synthesis. NMR spectroscopy provides a reliable diagnostic tool to differentiate these structures.[3]
While a specific, published spectrum for this compound is not available in the cited literature, we can predict its key features and compare them to known, structurally similar compounds.
Comparative NMR Data of Indazole Aldehydes:
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Solvent |
| 5-Bromo-1H-indazole-3-carbaldehyde | 14.37 (br s, 1H, NH), 10.18 (s, 1H, CHO), 8.27 (d, 1H), 7.71 (d, 1H), 7.63 (dd, 1H) | DMSO-d₆ |
| 7-Methyl-1H-indazole-3-carboxaldehyde | 10.31 (s, 1H, CHO), 8.14 (m, 1H), 7.28 (m, 2H), 2.62 (s, 3H, CH₃) | CDCl₃ |
| 1-Methyl-1H-indole-3-carbaldehyde | 10.01 (s, 1H, CHO), 8.35 (d, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H, N-CH₃) | CDCl₃ |
Data sourced from references[5][12][13].
Expert Analysis: For This compound , we can anticipate the following characteristic signals:
-
Aldehyde Proton (CHO): A sharp singlet appearing far downfield, likely between δ 10.0 and 10.3 ppm, consistent with other heterocyclic aldehydes.[5][12]
-
N-Methyl Protons (N-CH₃): A singlet integrating to three protons, expected around δ 3.9-4.2 ppm. The exact shift for an N-2 methyl may differ slightly from the N-1 methyl shown for the indole analog.[13]
-
Aromatic Protons: The protons on the benzene ring will appear as multiplets or doublets between δ 7.0 and 8.5 ppm. The bromine at position 7 will exert a deshielding effect on the adjacent C6-proton, while the electron-withdrawing nature of the pyrazole ring and aldehyde will influence the remaining protons.
The key to differentiating N-1 and N-2 isomers lies in the chemical shifts of the carbon atoms in the ¹³C NMR spectrum, particularly the carbons of the fused benzene ring.[3]
Part 3: Synthesis and Reactivity
The synthesis of indazole-3-carbaldehydes is most effectively achieved through the nitrosative rearrangement of indoles. This transformation provides a direct and high-yielding route that is tolerant of a wide range of functional groups on the indole precursor.[5][6][14]
General Mechanism: Nitrosation of Indoles
The reaction proceeds via a multi-step pathway. First, the C3 position of the indole is nitrosated to form an oxime intermediate. This is followed by the addition of water, which triggers the opening of the five-membered indole ring. The reaction concludes with a ring-closure step to yield the final 1H-indazole-3-carbaldehyde product.[5]
Caption: Mechanism of Indole Nitrosation to form Indazole-3-Carbaldehyde.
Experimental Protocol: Optimized Synthesis of 1H-Indazole-3-carboxaldehydes
This protocol is adapted from an optimized procedure designed to maximize yield by controlling the addition of the indole substrate, which minimizes the formation of dimeric side products.[6][14] The synthesis of the N-methylated target compound would require an additional N-alkylation step either before or after the aldehyde formation.
1. Preparation of the Nitrosating Mixture:
-
In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and DMF at 0 °C (ice bath).
-
Slowly add 2N aqueous HCl (2.7 equivalents) to the solution while maintaining the temperature at 0 °C.
-
Stir the resulting acidic nitrite solution for 10 minutes at 0 °C. Causality: This pre-formation of the nitrosating agent (nitrous acid) in situ is crucial for controlled reactivity.
2. Addition of the Indole Substrate:
-
Prepare a solution of the starting indole (1 equivalent) in DMF.
-
Using a syringe pump, add the indole solution to the nitrosating mixture over a period of 2 hours at 0 °C. Causality: Slow addition is the most critical parameter. It maintains a low concentration of the indole, preventing it from reacting with the highly electrophilic oxime intermediate, which leads to undesired dimer formation.[6]
3. Reaction and Work-up:
-
After the addition is complete, allow the reaction to stir. The required time and temperature will depend on the electronic nature of the indole (electron-poor indoles may require gentle heating). Monitor progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude residue by column chromatography on silica gel to afford the pure indazole-3-carboxaldehyde.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This compound is a highly functionalized building block designed for advanced applications in medicinal chemistry. Its key features—a reactive aldehyde group for further elaboration, a bromine atom for potential cross-coupling reactions, and an N-methyl group that defines its isomeric form and modulates its physicochemical properties—make it a valuable intermediate. The synthetic accessibility of the indazole-3-carbaldehyde core via robust indole nitrosation methods ensures its availability for researchers. By understanding its properties in comparison to related analogs, scientists can better leverage this compound in the rational design and development of novel therapeutics.
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Nitrosation of Indoles to Form Indazole-3-carboxaldehydes. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0H2ocaK6PEwZByR-h_SsnQmwLThMhrIaejgIvFFIfelBLtOzHnO5V5w6O20i78s88y-5Maga8FQG0QVo95cGw3OXmeaAkB32uYfTEYwfcCoMwgz3083tYBeAiZWHZ2nOK_mvh_tAWmPY9p-LKtThHS_iSEWzPxSs47yWS3Ih4fm4iTX_GtFPkYuFix8XOZ9WkC9SDn4NvZVLncEFvaRNv94K708lOc4iKctBCEY7eUSlxEF0q]([Link]
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A Comparative Guide to the Validation of Analytical Methods for 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
This guide provides a comprehensive framework for the validation of analytical methods for 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. We will explore and compare suitable analytical techniques, presenting a robust validation strategy grounded in scientific principles and regulatory expectations. The methodologies described herein are designed to ensure the identity, purity, and quality of the analyte, aligning with the rigorous standards of drug development and manufacturing.
Introduction: The Imperative for Rigorous Validation
This compound is a heterocyclic aldehyde whose structural motif is of significant interest in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its quality is paramount. The process of analytical method validation provides documented evidence that a chosen analytical procedure is suitable for its intended purpose[1][2]. This guide moves beyond a simple checklist, delving into the causality behind experimental design and providing a practical comparison of methodologies. Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures[3][4].
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is the foundation of a successful validation program. For a molecule like this compound, with its aromatic structure, polar carbaldehyde group, and bromine substituent, several techniques are viable. However, their suitability for quantitative analysis in a quality control environment differs significantly.
| Analytical Technique | Primary Application | Strengths | Limitations | Recommendation for This Compound |
| High-Performance Liquid Chromatography (HPLC) | Assay, Impurity Profiling, Stability Testing | High resolution and sensitivity; versatile for a wide range of compounds; non-destructive. | Can be complex to develop methods; requires high-purity solvents. | Primary Recommended Method. Ideal for both quantifying the main component and detecting/quantifying process-related impurities and degradation products. |
| Gas Chromatography (GC-MS) | Impurity Identification, Residual Solvent Analysis | Excellent for volatile and semi-volatile compounds; high sensitivity with Mass Spec detection. | Compound must be thermally stable and volatile; potential for on-column degradation. | Secondary/Confirmatory Method. Useful for identifying unknown impurities if they are sufficiently volatile and thermally stable[5][6]. Not ideal for routine quantitative analysis of the primary analyte due to its relatively high molecular weight (211.06 g/mol )[7]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation, Identification | Provides definitive structural information; can be quantitative (qNMR) without a reference standard for the same compound. | Lower sensitivity compared to chromatographic methods; complex for quantitative analysis in mixtures. | Essential for Characterization. Crucial for confirming the identity of the reference standard and for elucidating the structure of unknown degradation products[6][8]. Not practical for routine quality control testing. |
| UV-Vis Spectrophotometry | Simple Assay | Fast, simple, and inexpensive. | Lacks specificity; cannot distinguish between the analyte and UV-active impurities. | Not Recommended for Specificity. Unsuitable for stability-indicating assays where degradation products may also absorb UV light. |
Based on this comparison, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most appropriate and robust choice for the routine quality control and stability assessment of this compound.
The Analytical Method Validation Workflow
A systematic approach to validation ensures that all performance characteristics of the method are thoroughly evaluated. The process begins with a clear definition of the method's intended use and culminates in a comprehensive validation report.
Caption: Forced degradation study workflow.
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a stock solution of the analyte at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[9]
-
Acid Hydrolysis: Mix the stock solution with 0.1M HCl and heat at 60°C. Sample at various time points (e.g., 2, 4, 8 hours). Neutralize before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1M NaOH at room temperature. Sample at time points and neutralize.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature. Sample at time points.
-
Thermal Degradation: Expose the solid analyte and a solution to heat (e.g., 80°C) for a set period.
-
Photolytic Degradation: Expose the solid and solution to light according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity.
Acceptance Criteria:
-
The method must resolve the principal peak from all degradation products and placebo components.
-
Peak purity analysis (e.g., purity angle < purity threshold) should confirm the main peak is spectrally pure.
-
A reasonable level of degradation (typically 5-20%) should be achieved to demonstrate the method's capability without completely degrading the analyte.[9]
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal over a specified range. This is fundamental for accurate quantification.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, the range should typically cover 80% to 120% of the expected test concentration.[10]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Data Presentation: Linearity
| Concentration (µg/mL) | Injection 1 (Peak Area) | Injection 2 (Peak Area) | Injection 3 (Peak Area) | Mean Peak Area |
|---|---|---|---|---|
| 80 | 798500 | 801000 | 799500 | 799667 |
| 90 | 901000 | 902500 | 900500 | 901333 |
| 100 | 1002000 | 1001500 | 1003000 | 1002167 |
| 110 | 1103000 | 1105000 | 1104500 | 1104167 |
| 120 | 1205000 | 1206500 | 1204000 | 1205167 |
| Regression Analysis | Result | |||
| Correlation Coefficient (r²) | 0.9998 | |||
| Slope | 10025 |
| Y-Intercept | 150 | | | |
Accuracy
Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare a placebo mixture (if applicable for a drug product).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Data Presentation: Accuracy
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL) | % Recovery |
|---|---|---|---|
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.5 | 100.5% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Mean Recovery | | | 99.7% |
Precision
Causality: Precision demonstrates the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[11]
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (%RSD) should be ≤ 2.0% for the assay of a drug substance.[11]
Data Presentation: Precision
| Replicate | Repeatability (Assay %) | Intermediate Precision (Assay %) |
|---|---|---|
| 1 | 99.8 | 100.5 |
| 2 | 100.2 | 99.6 |
| 3 | 99.5 | 100.1 |
| 4 | 100.5 | 99.9 |
| 5 | 99.9 | 100.3 |
| 6 | 100.1 | 99.5 |
| Mean | 100.0 | 100.0 |
| Std. Dev. | 0.36 | 0.39 |
| %RSD | 0.36% | 0.39% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with suitable precision and accuracy.[12] These are critical for the analysis of impurities.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare and analyze a series of blank samples and calculate the standard deviation of the response.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S (Where σ = standard deviation of the response, S = slope of the calibration curve).
-
Acceptance Criteria:
-
The LOQ must be verified by demonstrating acceptable precision (%RSD) and accuracy (% recovery) at that concentration.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[1]
Experimental Protocol:
-
Deliberately vary critical HPLC parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
-
Analyze a system suitability solution under each condition and evaluate the impact on parameters like retention time, peak tailing, and resolution.
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all varied conditions.
-
The assay results should not be significantly affected.
Conclusion
The validation of an analytical method for this compound is a systematic process that requires a deep understanding of both the analyte's chemistry and regulatory requirements. An RP-HPLC method with UV detection stands out as the most suitable technique for ensuring the quality and stability of this pharmaceutical intermediate. By rigorously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers and drug developers can establish a reliable, self-validating analytical system. This ensures that the data generated is accurate and trustworthy, forming a solid foundation for regulatory submissions and guaranteeing product quality throughout its lifecycle.
References
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- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
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- (n.d.). Analytical method validation: A brief review.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- (2020). Analytical Method Validation Parameters: An Updated Review.
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- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
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A Senior Application Scientist's Guide to Benchmarking 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde Derivatives
Introduction: The Strategic Importance of the 2-Methyl-2H-Indazole Scaffold in Drug Discovery
To researchers, scientists, and drug development professionals, the indazole nucleus represents a "privileged scaffold" in modern medicinal chemistry. Its versatile structure is a cornerstone in the design of targeted therapeutics, particularly in oncology.[1] Several FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the 2H-indazole core, underscoring its significance in developing effective treatments for diseases like renal cell carcinoma and non-small cell lung cancer.[2][3] The 2-methyl-2H-indazole-3-carbaldehyde moiety, in particular, serves as a crucial synthetic intermediate, with the aldehyde group at the C3 position providing a versatile handle for the introduction of diverse functionalities.[3][4] This guide provides an in-depth comparison of the performance of derivatives of this scaffold, with a specific focus on the 7-bromo substitution, and offers a framework for their synthesis and evaluation.
The 7-bromo substitution on the indazole ring is of particular interest. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties through effects on lipophilicity, metabolic stability, and the formation of halogen bonds with biological targets. For instance, 7-substituted indazoles have been investigated as nitric oxide synthase inhibitors.[5]
This guide will delve into the synthesis of derivatives from 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde, present comparative performance data from structurally related compounds, and provide detailed experimental protocols to enable researchers to benchmark novel derivatives in their own laboratories.
Synthetic Strategy: Derivatization of this compound
A common and effective method for derivatizing carbaldehydes is through the formation of Schiff bases. This reaction involves the condensation of the aldehyde with a primary amine to form an imine.[6] This approach allows for the introduction of a wide variety of substituents, enabling a systematic exploration of the structure-activity relationship (SAR).
The general workflow for the synthesis of Schiff base derivatives from this compound is outlined below. This protocol is designed to be a self-validating system, with clear steps for purification and characterization to ensure the integrity of the synthesized compounds.
Caption: Synthetic workflow for Schiff base derivatives.
Experimental Protocol: Synthesis of Schiff Base Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol.
-
Addition of Amine: Add 1.1 equivalents of the desired primary amine to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified Schiff base derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Performance Benchmarking: A Comparative Analysis
While specific performance data for a wide range of derivatives of this compound is not extensively available in the public domain, we can establish benchmarks by examining the biological activities of structurally related indazole derivatives. The following sections present comparative data for indazole derivatives in key therapeutic areas.
Anticancer Activity
The indazole scaffold is a well-established pharmacophore in the design of anticancer agents, particularly kinase inhibitors.[7] The following table summarizes the in vitro antiproliferative activity of various indazole derivatives against different cancer cell lines.
| Compound ID | Indazole Core | R Group at C3 | Target Cell Line | IC50 (µM) | Reference |
| 2f | 1H-Indazole | Substituted phenyl | 4T1 (Breast Cancer) | 0.23 | [6] |
| 2f | 1H-Indazole | Substituted phenyl | A549 (Lung Cancer) | 1.15 | [6] |
| 14g | N2-substituted-indazole-3-acylsulfonamide | Acylsulfonamide | MCL-1 (inhibition) | Ki = 1.12 | [8] |
| 51j | 3-carboxamido-2H-indazole | 2,3-difluorophenyl | CRAF (inhibition) | IC50 = 0.018 | [7] |
Causality Behind Experimental Choices: The selection of cell lines in these studies is often based on the prevalence of the cancer type and the known involvement of specific signaling pathways. For example, the 4T1 cell line is a common model for metastatic breast cancer. The choice of biochemical assays, such as kinase inhibition assays (e.g., for MCL-1 and CRAF), allows for the direct assessment of the compound's effect on its molecular target.
Antimicrobial Activity
Indazole derivatives have also shown promise as antimicrobial agents. The following table presents the activity of various indazole derivatives against different pathogens.
| Compound ID | Indazole Core | R Group | Target Organism | IC50 / MIC (µM) | Reference |
| 18 | 2,3-diphenyl-2H-indazole | 4-chlorophenyl at C2, phenyl at C3 | G. intestinalis | 0.09 | [2] |
| 23a | Pyrazole-Schiff base | Aspergillus niger | 12.5 (MIC) | [9] | |
| M6 | Indazole-benzimidazole hybrid | S. aureus | 1.95 (MIC, µg/mL) | [10] |
Trustworthiness of Protocols: The antimicrobial activity is typically evaluated using standardized methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) or cell-based assays to determine the half-maximal inhibitory concentration (IC50). These methods are well-established and provide reproducible results.
Key Signaling Pathways and Mechanisms of Action
The biological activity of indazole derivatives is often attributed to their ability to interact with specific protein targets, most notably protein kinases. The indazole ring can act as a bioisostere for the adenine base of ATP, allowing it to bind to the ATP-binding site of kinases and inhibit their activity.[11]
Caption: General mechanism of kinase inhibition by indazole derivatives.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. By leveraging the synthetic versatility of the 3-carboxaldehyde group, a diverse library of derivatives can be generated and screened for a range of biological activities. The comparative data presented in this guide, drawn from structurally related indazole compounds, provides a valuable benchmark for evaluating the performance of new derivatives.
Future research should focus on the systematic synthesis and evaluation of derivatives of this compound to elucidate the specific contribution of the 7-bromo substituent to biological activity. Such studies will undoubtedly contribute to the development of the next generation of indazole-based therapeutics.
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Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
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Minu, M., & Thangadurai, A. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1181-1205. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde
A Note on Laboratory Responsibility: This guide provides a detailed operational and disposal framework for 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde based on its chemical properties and established best practices for hazardous waste management. As a laboratory professional, your primary responsibility is to adhere to the specific protocols mandated by your institution's Environmental Health and Safety (EHS) department. This document is intended to supplement, not replace, local, state, and federal regulations. Always consult your EHS officer before implementing any new disposal procedure.
Hazard Assessment and Chemical Profile
Therefore, all waste containing this compound, whether in pure form, as a residue, or in solution, must be treated as hazardous chemical waste .
| Property | Value | Source |
| CAS Number | 845751-70-4 | [6] |
| Molecular Formula | C₉H₇BrN₂O | [1][2] |
| Molecular Weight | 239.07 g/mol | [7] |
| Physical Form | Solid (Light yellow to yellow) | [8] |
| Inferred Hazard Class | Halogenated Organic Waste; Likely Acutely Toxic | [3][5] |
| Primary Disposal Route | High-Temperature Incineration | [9][10] |
The rationale for incineration of halogenated waste is rooted in environmental protection. Combustion at high temperatures (approx. 1200 K) is necessary to prevent the formation of highly toxic and persistent environmental pollutants such as dioxins and furans.[10]
Immediate Safety & Handling Precautions
Before beginning any work that will generate waste, including weighing the compound or cleaning glassware, it is imperative to establish a safe working environment. All handling of solid this compound should occur within a certified chemical fume hood to prevent inhalation of fine particulates.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent dermal absorption. Gloves must be inspected before use and disposed of as solid contaminated waste after handling.[11] |
| Eye Protection | Safety goggles or a full-face shield. | To protect eyes from dust and potential splashes.[12] |
| Protective Clothing | Flame-retardant laboratory coat and closed-toe shoes. | To prevent contamination of personal clothing and skin.[13] |
| Work Area | Certified Chemical Fume Hood. | To minimize inhalation risk and contain any potential spills. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process focused on correct identification, segregation, and containment. The following workflow ensures regulatory compliance and the safety of all personnel, from the researcher to the waste disposal technician.
Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Segregation
This is the most critical step in the disposal process. Due to the bromine atom, this compound's waste stream must be kept separate from all other waste types.
-
Action: Designate a specific waste container solely for "Halogenated Organic Waste."[3][4]
-
Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity. More importantly, accidental mixing with incompatible chemicals, such as strong acids or bases, could trigger a dangerous reaction. Your institution's waste vendor relies on accurate segregation for safe handling and incineration.[14][15]
The decision process for segregating this specific chemical waste is straightforward but essential.
Caption: Waste segregation decision for the target compound.
Step 2: Container Selection and Management
-
Action: Use an appropriate container provided by or approved by your EHS department. This is typically a glass or high-density polyethylene (HDPE) bottle with a secure, leak-proof screw cap.[16] The container must be in good condition and compatible with the waste.[15][16]
-
Causality: Improper containers, such as beverage bottles or those with loose caps, are a primary source of laboratory spills and vapor exposure.[16] The container must remain closed at all times except when waste is being added.[15] Leaving a funnel in the opening is a common but dangerous violation of this rule.
Step 3: Labeling
-
Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[17] Fill it out completely and legibly.
-
Required Information:
-
Full Chemical Name: "this compound". Do not use abbreviations or formulas.[15] If it's a solution, list all components and their approximate percentages.
-
Hazard Identification: Check boxes for "Toxic" and "Halogenated."
-
Generator Information: Your name, lab room, and contact information.
-
Causality: Federal and state regulations mandate this information.[17] It ensures that anyone handling the container is aware of its contents and associated dangers, and it is essential for tracking waste from generation to final disposal.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation and under the control of the laboratory staff.[14][17]
-
Storage Requirements:
-
The SAA must be clearly marked.[17]
-
The waste container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[16]
-
Do not store incompatible waste types together. For example, keep halogenated organic waste separate from strong acids or oxidizers.[14][15]
-
-
Causality: The SAA concept is a regulatory framework designed to ensure that hazardous waste is managed safely in the immediate area where it is produced, minimizing the need to transport open or full containers through laboratory spaces.[14]
Step 5: Arranging for Disposal
-
Action: Once the container is 90% full, or if your research with the compound is complete, arrange for pickup. Submit a chemical waste pickup request through your institution's EHS online portal or by contacting them directly.[15][18]
-
Causality: There are strict limits on how long hazardous waste can be stored in an SAA after it becomes full (typically three days).[15] Proactive pickup requests prevent regulatory violations and the accumulation of hazardous materials in the lab.
Disposal of Contaminated Materials
-
Grossly Contaminated Items: Disposable items such as gloves, weigh paper, and pipette tips that are visibly contaminated with the solid compound should be collected in a sealed, labeled bag and placed in a designated solid hazardous waste container. This container should also be labeled as "Halogenated Organic Waste."
-
Empty Containers: The original manufacturer's bottle, once empty, must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[18] The rinsate from the first rinse is considered hazardous and must be collected as part of your halogenated liquid waste stream. Subsequent rinsates may also need to be collected depending on institutional policy. After rinsing, deface the original label and dispose of the bottle in the appropriate laboratory glass waste container.[18] Consult your EHS for their specific procedure on empty container disposal.
Emergency Procedures for Spills
In the event of a spill, laboratory personnel should only manage it if they are trained, have the appropriate spill kit, and feel it is safe to do so.
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the location of the spill.
-
Assess the Spill: If the spill is large, involves vapor, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line immediately.
-
Cleanup: For a small, manageable spill of the solid material, use a spill kit designed for chemical powders. Avoid raising dust. All cleanup materials must be collected and disposed of as halogenated solid hazardous waste.[15]
By adhering to this structured disposal protocol, you ensure that this compound is managed in a way that prioritizes safety, environmental responsibility, and regulatory compliance.
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]
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Navigating the Safe Handling of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the introduction of novel compounds into the laboratory workflow necessitates a robust understanding of their handling and safety requirements. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 7-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS No: 845751-70-4), a heterocyclic aldehyde of increasing interest in medicinal chemistry. Our focus is to empower you with the knowledge to manage this compound safely, ensuring both personal well-being and the integrity of your research.
Understanding the Hazard Profile
This compound (C₉H₇BrN₂O) is a solid organic compound that, while instrumental in synthesis, presents a notable hazard profile that demands respect and adherence to stringent safety protocols.[1] The globally harmonized system (GHS) of classification and labeling of chemicals identifies this compound with the following hazard statements:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications underscore the critical need for a comprehensive personal protective equipment (PPE) strategy to prevent oral, dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Chemical safety goggles | Nitrile or neoprene gloves | Fully buttoned lab coat | Not generally required if handled in a certified chemical fume hood |
| Performing reactions and work-up procedures | Chemical safety goggles and a face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Recommended if there is a potential for aerosol generation outside of a fume hood |
| Handling bulk quantities or in case of a spill | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with an organic vapor cartridge and a P100 particulate filter |
Expert Insight: The causality behind these selections lies in the compound's physical state and its specific hazards. As a solid, the primary risk during weighing is the generation of fine dust that can be inhaled or come into contact with the skin and eyes. Therefore, handling in a fume hood is paramount. During reactions, the risk of splashes increases, necessitating the addition of a face shield. For hand protection, while standard nitrile gloves offer good splash resistance, prolonged contact or immersion requires more robust options like neoprene or butyl rubber. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Procedural Guidance for Safe Handling and Operations
Adherence to a step-by-step protocol is crucial for minimizing exposure risk. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is critical.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing while under a safety shower.
-
Seek medical attention if irritation persists.
In Case of Eye Contact:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the affected person to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention if respiratory symptoms persist.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention and provide the safety data sheet to the medical personnel.
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: Environmental Responsibility
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled "Halogenated Organic Waste" container.
-
Container Management: Keep the waste container closed when not in use and store it in a designated satellite accumulation area.
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer research environment for everyone.
References
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American Elements. (n.d.). This compound. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
